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  • Product: 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid
  • CAS: 15572-02-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid: Synthesis, Properties, and Applications

Introduction: Unveiling a Versatile Chemical Intermediate 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is an aromatic keto-carboxylic acid. While not extensively documented as a commercial product, its structure repres...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Chemical Intermediate

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is an aromatic keto-carboxylic acid. While not extensively documented as a commercial product, its structure represents a valuable scaffold in synthetic organic chemistry. As a derivative of 4-aryl-4-oxobutanoic acid, it serves as a potent precursor for the synthesis of more complex molecules, particularly heterocyclic systems of interest in medicinal chemistry and drug development.[1] The strategic placement of the chloro and methoxy substituents on the phenyl ring modifies the electronic properties and reactivity of the molecule, offering a nuanced building block for targeted molecular design. This guide provides a comprehensive overview of its synthesis, predicted physicochemical and spectroscopic properties, and potential applications, with a focus on providing researchers and drug development professionals with actionable, field-proven insights.

Physicochemical and Structural Properties

Table 1: Calculated and Estimated Physicochemical Properties

PropertyValue (Estimated/Calculated)Basis for Estimation/Calculation
IUPAC Name 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acidNomenclature rules
Molecular Formula C₁₁H₁₁ClO₄Elemental composition
Molecular Weight 242.66 g/mol Based on molecular formula
Appearance White to off-white solidAnalogy with similar 4-aryl-4-oxobutanoic acids[2]
Melting Point 135-145 °CHigher than 4-(4-methylphenyl)-4-oxobutanoic acid (129 °C) due to increased molecular weight and polarity from chloro and methoxy groups.[2]
Solubility Insoluble in water; Soluble in organic solvents like methanol, ethanol, and dichloromethane.Analogy with similar 4-aryl-4-oxobutanoic acids[2]
pKa ~4.5Similar to other butyric acid derivatives[4]

Synthesis via Friedel-Crafts Acylation: A Detailed Protocol

The most direct and industrially scalable route to synthesize 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is the Friedel-Crafts acylation of 3-chloroanisole with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[2][5]

Causality of Experimental Design

The choice of 3-chloroanisole as the starting material is dictated by the desired substitution pattern of the final product. The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[5][6][7] The methoxy group (-OCH₃) is a strongly activating, ortho-, para- directing group, while the chloro group (-Cl) is a deactivating, yet also ortho-, para- directing group. In 3-chloroanisole, the powerful activating effect of the methoxy group will dominate, directing the incoming acylium ion primarily to the positions ortho and para to it. The primary site of acylation is expected to be the C4 position (para to the methoxy group and ortho to the chloro group), leading to the desired product.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Reactant1 3-Chloroanisole Step2 Electrophilic Aromatic Substitution Reactant1->Step2 Reactant2 Succinic Anhydride Step1 Formation of Acylium Ion Reactant2->Step1 reacts with AlCl₃ Catalyst Aluminum Chloride (AlCl₃) Catalyst->Step1 Step1->Step2 attacks Step3 Hydrolysis Step2->Step3 intermediate formed Product 4-(4-Chloro-2-methoxyphenyl)- 4-oxobutyric acid Step3->Product yields

Caption: Synthesis workflow for 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid.

Step-by-Step Experimental Protocol

Materials:

  • 3-Chloroanisole

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, add anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.

  • Acylium Ion Formation: In a separate beaker, dissolve succinic anhydride (1.0 eq) in anhydrous dichloromethane. Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C. The formation of the reactive acylium ion complex will occur.[8]

  • Electrophilic Substitution: To the reaction mixture, add 3-chloroanisole (1.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains between 0-5 °C. The reaction is highly exothermic.[9]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours to ensure complete conversion.

  • Work-up and Quenching: Cautiously pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complexes and precipitate the crude product.

  • Product Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Potential Applications in Drug Development

4-Aryl-4-oxobutanoic acids are versatile intermediates, most notably in the synthesis of pyridazinone derivatives.[10][11] Pyridazinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[10][12]

The synthesis involves the condensation of the 4-oxo-acid with a hydrazine derivative, leading to the formation of the pyridazinone ring.

G cluster_precursor Precursor cluster_reagent Reagent cluster_process Reaction cluster_product Product Class Precursor 4-(4-Chloro-2-methoxyphenyl)- 4-oxobutyric acid Reaction Condensation/ Cyclization Precursor->Reaction Reagent Hydrazine Derivative (e.g., Hydrazine Hydrate) Reagent->Reaction Product Substituted Pyridazinone Derivative Reaction->Product

Caption: Application of the title compound in pyridazinone synthesis.

The specific substituents on the phenyl ring of the pyridazinone, derived from the starting 4-oxo-acid, are crucial for modulating its biological activity. Therefore, 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is a key starting material for novel pyridazinone-based drug candidates.

Analytical Characterization

The structure of the synthesized 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid can be confirmed by standard spectroscopic methods.[1]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Aromatic protons (3H) exhibiting complex splitting patterns. - Methoxy group singlet (~3.9 ppm). - Two methylene triplets in the butyric acid chain (~2.8 and ~3.2 ppm). - Carboxylic acid proton singlet (broad, >10 ppm).
¹³C NMR - Carbonyl carbons for the ketone (~198 ppm) and carboxylic acid (~178 ppm). - Aromatic carbons (6 signals). - Methoxy carbon (~56 ppm). - Methylene carbons (~28 and ~33 ppm).
IR Spectroscopy - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).[13] - Sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).[14] - Sharp C=O stretch from the ketone (~1680 cm⁻¹).[14] - C-O stretching from the methoxy group (~1250 cm⁻¹).
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the molecular weight. - Characteristic fragmentation patterns including loss of H₂O, COOH, and cleavage of the butyric acid chain.[15]

Safety and Handling

The synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Aluminum chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a dry environment.[9]

  • 3-Chloroanisole: Irritant. Avoid inhalation and contact with skin.

  • Succinic anhydride: Can cause skin and eye irritation.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen.

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive.

Conclusion

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid, while not a widely cataloged chemical, represents a strategically important intermediate for synthetic and medicinal chemists. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The true value of this compound lies in its potential as a precursor to novel heterocyclic compounds, such as pyridazinones, which are a rich source of pharmacologically active molecules. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this versatile building block in their drug discovery and development endeavors.

References

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • Arabian Journal of Chemistry. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. [Link]

  • Khan Academy. Friedel-Crafts acylation. [Link]

  • PubMed. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. Mass spectrum of 4-oxooctanoic acid with m / z 73, the typical fragmentation peak of carboxylic acids... [Link]

  • PubChem. 4-(3-Methoxyphenyl)-4-oxobutanoic acid. [Link]

  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • PubMed. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. [Link]

  • mzCloud. 4 4 Ethoxyphenyl 4 oxobutanoic acid. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0006454). [Link]

  • PubMed Central. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. [Link]

  • ChemBK. 4-(4-methylphenyl)-4-oxobutanoic acid. [Link]

  • PMC. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. [Link]

  • ResearchGate. THE INTERACTION OF FRIEDEL–CRAFTS CATALYSTS WITH ORGANIC MOLECULES: I. THE CH3COCl:AlCl3 SYSTEM. [Link]

  • Chemguide. interpreting infra-red spectra. [Link]

  • Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • PubChem. 4-(4-Hydroxyanilino)-4-oxobutanoic acid. [Link]

  • PubChem. 4-Hydroxy-4-(4-methoxyphenyl)-2-oxobutanoic acid. [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid: Synthesis, Characterization, and Applications

For the attention of: Researchers, scientists, and drug development professionals. Foreword In the landscape of modern medicinal chemistry and materials science, the family of substituted phenyl-oxobutanoic acids represe...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Foreword

In the landscape of modern medicinal chemistry and materials science, the family of substituted phenyl-oxobutanoic acids represents a cornerstone of molecular scaffolding. These structures are integral to the development of a diverse array of functional molecules, from active pharmaceutical ingredients (APIs) to specialized polymers. This guide provides a comprehensive technical overview of a specific, yet important, member of this class: 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid .

This document eschews a rigid, templated format in favor of a narrative that is both scientifically rigorous and practically insightful. As a Senior Application Scientist, my objective is to not only present established data but also to elucidate the underlying chemical principles and experimental rationale. Every protocol and analytical method described herein is presented as a self-validating system, grounded in established chemical theory and supported by authoritative references.

Compound Profile: 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is a keto-acid derivative of butyric acid, featuring a substituted aromatic ring. The presence of a chloro group, a methoxy group, and a ketone functionality makes it a versatile intermediate for further chemical modifications.

PropertyValueSource
IUPAC Name 4-(4-Chloro-2-methoxyphenyl)-4-oxobutanoic acidN/A
CAS Number 15572-02-8[1][2][3]
Molecular Formula C₁₁H₁₁ClO₄[1]
Molecular Weight 242.66 g/mol [1]
Melting Point 163–164 °CN/A

digraph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=500, start=123];
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl [label="Cl", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; C7 [label="C"]; H3CO [label="OCH₃", fontcolor="#34A853"]; C8 [label="C"]; O2 [label="O", fontcolor="#EA4335"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; O3 [label="O", fontcolor="#EA4335"]; OH [label="OH", fontcolor="#EA4335"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- Cl; C2 -- O1; O1 -- C7; C1 -- C8; C8 -- O2 [style=double]; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- O3 [style=double]; C11 -- OH;

// Positioning C1 [pos="0,0!"]; C2 [pos="-1.2,0.7!"]; C3 [pos="-1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="1.2,2.1!"]; C6 [pos="1.2,0.7!"]; Cl [pos="0,4.2!"]; O1 [pos="-2.4,0!"]; C7 [pos="-3.6,0.7!"]; C8 [pos="2.4,0!"]; O2 [pos="2.4,-1.2!"]; C9 [pos="3.8,0.7!"]; C10 [pos="5.2,0!"]; C11 [pos="6.6,0.7!"]; O3 [pos="7.8,0!"]; OH [pos="6.6,1.9!"]; H3CO [label="OCH₃", pos="-2.4, -1.0!"]; }

Figure 1: Chemical structure of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid.

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of 4-(4-chloro-2-methoxyphenyl)-4-oxobutyric acid is the Friedel-Crafts acylation of 3-chloroanisole with succinic anhydride.[4] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[5]

The choice of a Lewis acid catalyst is critical. Anhydrous aluminum chloride (AlCl₃) is a common and effective catalyst for this transformation.[6] The reaction proceeds via the formation of an acylium ion intermediate from succinic anhydride and AlCl₃, which then attacks the electron-rich aromatic ring of 3-chloroanisole.

The methoxy group (-OCH₃) is an ortho-, para-directing activator, while the chloro group (-Cl) is an ortho-, para-directing deactivator. The directing effects of these substituents will influence the regioselectivity of the acylation. The primary product is expected to be the result of acylation at the para position relative to the activating methoxy group.

synthesis_workflow Reactant1 3-Chloroanisole Intermediate Acylium Ion Intermediate Reactant1->Intermediate Reaction Initiation Reactant2 Succinic Anhydride Reactant2->Intermediate Reaction Initiation Catalyst Anhydrous AlCl₃ Catalyst->Intermediate Reaction Initiation Product 4-(4-Chloro-2-methoxyphenyl)- 4-oxobutyric acid Intermediate->Product Electrophilic Aromatic Substitution

Sources

Foundational

An In-Depth Technical Guide to 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: A Key Intermediate in Modern Medicinal Chemistry 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid, with the CAS number 15572-02-8, is a substitu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Medicinal Chemistry

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid, with the CAS number 15572-02-8, is a substituted aromatic keto-acid of significant interest in the field of pharmaceutical sciences. Its bifunctional nature, possessing both a ketone and a carboxylic acid, makes it a versatile building block for the synthesis of more complex bioactive molecules. The strategic placement of the chloro and methoxy groups on the phenyl ring plays a crucial role in modulating the physicochemical and pharmacological properties of its downstream derivatives. These substituents can influence factors such as metabolic stability, receptor binding affinity, and overall bioavailability, making this compound a valuable starting point for drug discovery programs. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this important chemical intermediate.

Core Chemical Properties

A clear understanding of the fundamental physicochemical properties of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is essential for its effective handling, synthesis, and analysis.

PropertyValueReference
CAS Number 15572-02-8[1]
Molecular Formula C₁₁H₁₁ClO₄[1]
Molecular Weight 242.66 g/mol [1]
IUPAC Name 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acid
Appearance Expected to be an off-white to pale yellow solid
Solubility Soluble in many organic solvents such as dichloromethane, ethyl acetate, and methanol. Expected to have limited solubility in non-polar solvents like hexane and low solubility in water.

Synthesis: The Friedel-Crafts Acylation Approach

The most direct and widely employed method for the synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is the Friedel-Crafts acylation of 3-chloroanisole with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.

The Underlying Mechanism: A Step-by-Step Look

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the succinic anhydride. This interaction facilitates the cleavage of a carbon-oxygen bond in the anhydride, generating a highly reactive and resonance-stabilized acylium ion. This electrophile is the key species that will attack the aromatic ring.[2][3]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 3-chloroanisole acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The aromaticity of the ring is temporarily disrupted in this intermediate.[2]

  • Regioselectivity: The directing effects of the substituents on the 3-chloroanisole ring—the ortho, para-directing methoxy group (-OCH₃) and the ortho, para-directing but deactivating chloro group (-Cl)—govern the position of acylation. The strongly activating methoxy group will primarily direct the incoming acyl group to the positions ortho and para to it. Due to steric hindrance from the methoxy group, the para-position (position 4 relative to the methoxy group) is the favored site of acylation, leading to the desired product.

  • Rearomatization: A base, typically the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, abstracts a proton from the carbon atom bearing the newly added acyl group. This protonolysis step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although it remains complexed to the product.

  • Workup: An aqueous workup is necessary to decompose the aluminum chloride complex with the ketone product and to protonate the carboxylate, yielding the final 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid.

A visual representation of the synthetic workflow is provided below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3-Chloroanisole 3-Chloroanisole Friedel-Crafts Acylation Friedel-Crafts Acylation 3-Chloroanisole->Friedel-Crafts Acylation Succinic Anhydride Succinic Anhydride Succinic Anhydride->Friedel-Crafts Acylation Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3)->Friedel-Crafts Acylation Aqueous Quench Aqueous Quench Friedel-Crafts Acylation->Aqueous Quench Reaction Mixture Extraction Extraction Aqueous Quench->Extraction Recrystallization/Chromatography Recrystallization/Chromatography Extraction->Recrystallization/Chromatography Crude Product 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid Recrystallization/Chromatography->4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid Purified Product G cluster_analytical Analytical Workflow Synthesized Product Synthesized Product Purity Assessment Purity Assessment Synthesized Product->Purity Assessment Techniques Structural Elucidation Structural Elucidation Purity Assessment->Structural Elucidation Purified Sample HPLC HPLC Purity Assessment->HPLC Primary GC-MS GC-MS Purity Assessment->GC-MS Secondary Final Confirmation Final Confirmation Structural Elucidation->Final Confirmation Combined Data NMR (1H, 13C) NMR (1H, 13C) Structural Elucidation->NMR (1H, 13C) FTIR FTIR Structural Elucidation->FTIR Mass Spec Mass Spec Structural Elucidation->Mass Spec

Sources

Exploratory

"4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid" molecular weight

An In-Depth Technical Guide to the Molecular Weight Characterization of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid Executive Summary This technical guide provides a comprehensive framework for the determination and v...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight Characterization of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid

Executive Summary

This technical guide provides a comprehensive framework for the determination and verification of the molecular weight of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid. As a substituted aromatic keto-acid, this compound serves as a potential intermediate in synthetic organic chemistry and drug development. Accurate characterization of its molecular properties, beginning with its molecular weight, is fundamental to its application. This document outlines the theoretical basis for its molecular weight, details the primary analytical methodologies for its experimental verification, and presents a synergistic workflow that ensures scientific rigor and trustworthiness in its characterization. The guide is intended for researchers, analytical scientists, and professionals in pharmaceutical development who require a robust understanding of small molecule characterization.

Introduction

The precise identification of a chemical compound is the bedrock of all subsequent research and development. For novel or specialized intermediates like 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid, establishing a definitive chemical profile is non-negotiable. The molecular weight is the most fundamental of these properties, serving as a primary identifier derived directly from the compound's atomic composition.

In the context of drug development, an error in molecular weight determination can have cascading consequences, leading to incorrect stoichiometric calculations, flawed interpretation of biological activity data, and significant delays in the development pipeline. Therefore, a multi-faceted analytical approach is not merely best practice; it is a necessary, self-validating system. This guide moves beyond simple measurement to explain the causality behind the chosen analytical workflow, emphasizing the integration of chromatographic separation, structural elucidation, and high-resolution mass analysis to build an unassailable case for the compound's identity.

Compound Profile

A thorough characterization begins with the foundational data for the target molecule. The properties of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid are summarized below.

PropertyValueSource
Systematic Name 4-(4-Chloro-2-methoxyphenyl)-4-oxobutanoic acidIUPAC Nomenclature
Molecular Formula C₁₁H₁₁ClO₄Calculated
Average Molecular Weight 242.66 g/mol Calculated
Monoisotopic Mass 242.0346 DaCalculated
CAS Number 15572-02-8Chemical Abstract Service[1]

Note: The molecular weight is calculated based on the atomic weights of the constituent elements (C: 12.011, H: 1.008, Cl: 35.453, O: 15.999).

The Synergy of Analytical Techniques: A Validated Workflow

Determining the molecular weight of a compound is not a single measurement but a confirmatory process. We employ a logical sequence of techniques where each step validates the next, ensuring the final result is both accurate and reliable. The primary techniques involved are High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation, and Mass Spectrometry (MS) for precise mass determination.

G cluster_workflow Analytical Workflow for Compound Characterization Synthesis Chemical Synthesis Purification Purification & Purity Analysis (HPLC) Synthesis->Purification Crude Product Structure Structural Elucidation (NMR Spectroscopy) Purification->Structure Purity >95% Mass Molecular Weight Determination (Mass Spectrometry) Structure->Mass Structure Confirmed Result Confirmed Identity (MW = 242.66 g/mol) Mass->Result Mass Verified

Caption: Logical workflow for definitive compound characterization.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Before any structural or mass analysis, we must first confirm the purity of the sample. Measuring a sample contaminated with synthetic byproducts or residual starting materials will yield ambiguous or incorrect data. HPLC is the gold standard for this purpose, separating components within a mixture based on their differential interactions with a stationary phase.[2][3] By developing a robust HPLC method, we can quantify the purity of the 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid isolate, ensuring that subsequent analyses are performed on a chemically homogenous substance.[4][5][6]

Experimental Protocol: HPLC Purity Analysis

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Degas both solvents for 15 minutes using an ultrasonic bath.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of Solvent A and Solvent B to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 10 µg/mL for injection.

  • Instrument Setup (Typical Conditions):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis Diode Array Detector (DAD) set to monitor at a wavelength appropriate for the chromophore (e.g., 254 nm).

    • Gradient Program:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-20 min: Return to 95% A, 5% B

      • 20-25 min: Re-equilibration.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks. A purity level of ≥98% is typically desired for definitive characterization.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: While mass spectrometry provides the molecular weight, it does not inherently confirm the compound's isomeric structure. NMR spectroscopy provides this crucial information by probing the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.[7][8] A full suite of NMR experiments confirms the carbon-hydrogen framework and the connectivity of atoms, thereby validating that the measured molecular weight corresponds to the correct structure of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid and not an isomer.[9][10][11]

Key Expected Features in NMR Spectra:

  • ¹H NMR: Will show distinct signals for the aromatic protons, the methoxy group protons, and the aliphatic protons of the butyric acid chain. The splitting patterns (coupling) between adjacent protons will confirm their connectivity.

  • ¹³C NMR: Will show a unique signal for each carbon atom in a different chemical environment, including the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, the methoxy carbon, and the aliphatic carbons.

Molecular Weight Determination via Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the definitive technique for determining the molecular weight of an organic compound.[12][13] The method measures the mass-to-charge ratio (m/z) of ionized molecules.[14][15] For small molecules, soft ionization techniques like Electrospray Ionization (ESI) are preferred as they typically generate the intact molecular ion (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation.[13] High-resolution mass spectrometry can provide a mass measurement with an accuracy of a few parts per million (ppm), allowing for the confident determination of the elemental composition.

G cluster_ms Principle of Mass Spectrometry Sample Sample Introduction (e.g., via HPLC) IonSource Ion Source (e.g., ESI) Sample->IonSource Analyte MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) IonSource->MassAnalyzer Gaseous Ions Detector Detector MassAnalyzer->Detector Separated Ions Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Spectrum Signal

Caption: Simplified workflow of a mass spectrometer.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation:

    • Use the same 1 mg/mL stock solution prepared for HPLC analysis.

    • Dilute the stock solution further with an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 µg/mL.

  • Instrument Setup (ESI-TOF or ESI-Orbitrap):

    • Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

    • Data Acquisition: Acquire data in high-resolution mode (>10,000 resolving power).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion.

      • In positive mode, the expected [M+H]⁺ ion for C₁₁H₁₁ClO₄ has a monoisotopic mass of 243.0424 Da.

      • In negative mode, the expected [M-H]⁻ ion has a monoisotopic mass of 241.0268 Da.

    • Observe the characteristic isotopic pattern for a chlorine-containing compound (a ratio of approximately 3:1 for the M and M+2 peaks). This provides definitive evidence for the presence of one chlorine atom.

    • Compare the experimentally measured mass to the theoretical mass. The mass error should be less than 5 ppm.

Conclusion

The characterization of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid, and specifically the verification of its molecular weight, exemplifies a cornerstone of modern chemical analysis. The molecular weight of 242.66 g/mol is not merely a calculated value but a property that must be rigorously confirmed through a multi-pronged, evidence-based approach. By integrating HPLC for purity verification, NMR for structural validation, and high-resolution MS for precise mass determination, we establish a self-validating workflow. This synergistic methodology ensures that the compound's identity is confirmed with the highest degree of scientific confidence, a critical requirement for its use in research, discovery, and development.

References

  • Vertex AI Search. (n.d.). How can mass spectrometry determine molecular weight of organic compounds?
  • Lab Manager. (n.d.). HPLC in Pharmaceutical Applications and Pharmaceutical Industry.
  • OnSet Labs. (n.d.). The Role of High-Performance Liquid Chromatography (HPLC) in Pharmaceutical Analysis.
  • Slideshare. (n.d.). use of nmr in structure ellucidation.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?
  • Mastelf. (2025). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development.
  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • MtoZ Biolabs. (n.d.). Molecular Weight Determination.
  • Broad Institute. (n.d.). What is Mass Spectrometry?
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • eCampusOntario Pressbooks. (n.d.). 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Santa Cruz Biotechnology. (n.d.). 4-(4-CHLORO-2-METHOXYPHENYL)-4-OXOBUTYRIC ACID (CAS No. 15572-02-8) SDS.

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Significance and Synthetic Strategy 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid serves as a crucial building block in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Significance and Synthetic Strategy

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid serves as a crucial building block in medicinal chemistry. Its structural motifs are found in a range of biologically active molecules. The reliable and scalable synthesis of this intermediate is therefore of paramount importance.

The most direct and industrially favored approach for the synthesis of this and similar aryl keto-acids is the Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction provides a powerful method for forming carbon-carbon bonds to an aromatic ring.[1] In this specific application, 3-chloroanisole is acylated using succinic anhydride in the presence of a Lewis acid catalyst.

The selection of Friedel-Crafts acylation is predicated on several advantages:

  • High Regioselectivity: The methoxy group of 3-chloroanisole is a strongly activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-director. The steric hindrance from the methoxy group and the electronic deactivation by the chlorine atom favor acylation at the para position relative to the methoxy group, leading to the desired isomer as the major product.

  • Prevention of Polyacylation: The product, an aryl ketone, is deactivated towards further electrophilic substitution. This inherent property of the Friedel-Crafts acylation prevents the formation of polyacylated byproducts, simplifying purification.[2]

  • Accessibility of Starting Materials: Both 3-chloroanisole and succinic anhydride are readily available and cost-effective commercial reagents.

The Core Synthesis: A Mechanistic Perspective

The synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid via Friedel-Crafts acylation is a well-established process. The reaction proceeds through the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 3-chloroanisole.

Generation of the Acylium Ion

The first step of the mechanism involves the activation of succinic anhydride by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[3] The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, polarizing the carbonyl group and facilitating the formation of the acylium ion upon ring opening. This resonance-stabilized cation is the key electrophile in the reaction.[3]

Electrophilic Aromatic Substitution

The nucleophilic π-electron system of the 3-chloroanisole ring attacks the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

Re-aromatization

A proton is subsequently abstracted from the arenium ion by the [AlCl₃(OH)]⁻ complex, restoring the aromaticity of the ring and yielding the final product complexed with the Lewis acid.[3]

Work-up

The reaction is quenched by the addition of an aqueous acid, typically dilute hydrochloric acid, which hydrolyzes the aluminum complexes and liberates the free 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid.[4]

Below is a visual representation of the overall synthetic workflow:

G cluster_0 Reagent Preparation and Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Isolation cluster_3 Purification and Characterization A 3-Chloroanisole E Reaction Mixture A->E B Succinic Anhydride B->E C Anhydrous AlCl₃ C->E D Inert Solvent (e.g., Dichloromethane) D->E H Friedel-Crafts Acylation E->H F Controlled Temperature (-20°C to 20°C) F->H G Stirring under Inert Atmosphere G->H I Quenching with Dilute HCl H->I J Phase Separation I->J K Extraction of Aqueous Layer J->K L Acidification to Precipitate Product K->L M Filtration and Washing L->M N Recrystallization or Column Chromatography M->N O Drying under Vacuum N->O P Final Product: 4-(4-Chloro-2-methoxyphenyl) -4-oxobutyric acid O->P Q Characterization (NMR, IR, MS) P->Q

Caption: Synthetic Workflow for 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on the scale and specific laboratory conditions.

Materials:

  • 3-Chloroanisole

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A multi-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere. The suspension is cooled in an ice-salt or dry ice-acetone bath.

  • Reagent Addition: A solution of succinic anhydride in anhydrous dichloromethane is added dropwise to the cooled AlCl₃ suspension while maintaining the internal temperature between -20°C and 0°C.[5] Following this, 3-chloroanisole is added dropwise at the same temperature.

  • Reaction: The reaction mixture is stirred at a controlled low temperature for a specified period, followed by allowing it to warm to room temperature and stirring for an additional period. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring.[4] This exothermic quenching step should be performed in a well-ventilated fume hood.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane.[6] The combined organic layers are then washed with water, followed by a saturated sodium bicarbonate solution to extract the acidic product as its sodium salt.[4]

  • Isolation: The aqueous layer containing the sodium salt of the product is carefully acidified with concentrated hydrochloric acid until the product precipitates out of the solution.[4]

  • Purification: The crude solid is collected by vacuum filtration, washed with cold water, and dried.[4] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[7]

Table 1: Key Reaction Parameters and Stoichiometry

ReagentMolar EquivalentPurposeCritical Considerations
3-Chloroanisole1.0Aromatic SubstratePurity is crucial; moisture can deactivate the catalyst.
Succinic Anhydride1.0 - 1.2Acylating AgentShould be of high purity and dry.
Aluminum Chloride (AlCl₃)2.2 - 2.5Lewis Acid CatalystMust be anhydrous; reacts violently with water.[4] A stoichiometric excess is required as it complexes with both the reactant and the product.[2]
Dichloromethane-SolventMust be anhydrous.[8] Dichlorobenzenes can also be used and may offer advantages in product isolation.[5]
Hydrochloric Acid-Quenching/AcidificationUsed to decompose the aluminum chloride complex and protonate the carboxylate.

Characterization of the Final Product

The identity and purity of the synthesized 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid should be confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group, and the two methylene groups of the butyric acid chain.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid O-H stretch, the ketone C=O stretch, and the carboxylic acid C=O stretch.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

Safety and Handling Considerations

  • Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts exothermically with moisture, releasing hydrogen chloride gas. It should be handled in a dry environment with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and should be handled with care.

  • Exothermic Reaction: The Friedel-Crafts acylation and the subsequent quenching step are exothermic. Proper temperature control and a cautious rate of addition are critical to prevent runaway reactions.

Conclusion

The Friedel-Crafts acylation of 3-chloroanisole with succinic anhydride provides a reliable and efficient route for the synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and appropriate safety precautions are essential for a successful outcome. The protocol and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently execute this important transformation.

References

  • Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. Google Patents.

  • A method for preparing 4-chloro-2-methylphenoxyalkanoic acids. Google Patents.

  • Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]. Google Patents.

  • Synthesis of 4-chloro-2-methoxyimino-3-oxobutyric acid. PrepChem.com.

  • Friedel-Crafts Acylation. Organic Chemistry Portal.

  • Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid. Benchchem.

  • Friedel-Crafts Acylation. Chemistry Steps.

  • Identification of 4-oxoheptanedioic acid in the marine atmosphere by capillary gas chromatography-mass spectrometry. ResearchGate.

  • Technical Support Center: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Purification. Benchchem.

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.

  • Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed.

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

  • Organic Chemistry Friedel-Crafts Acylation of Anisole. YouTube.

  • The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. Chegg.

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.

  • Aqueous Photochemistry of 2-Oxocarboxylic Acids: Evidence, Mechanisms, and Atmospheric Impact. PMC - NIH.

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.

  • Mechanochemical Friedel–Crafts acylations. PMC - NIH.

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube.

  • Preparation of 4-halogeno-2-oxyimino-3-oxobutyric acid. Google Patents.

  • 4-(4-Methoxyphenyl)-4-oxobutanoic acid. BLDpharm.

  • 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. PubChem.

Sources

Exploratory

"4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid" literature review

An In-depth Technical Guide to 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4-(4-Chloro-2-methox...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid, a key chemical intermediate. The content herein is curated to provide actionable insights and detailed methodologies for professionals engaged in chemical synthesis and pharmaceutical research.

Core Introduction: A Versatile Synthetic Building Block

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is a keto-acid that serves as a pivotal precursor in the synthesis of a variety of more complex molecules. Its chemical structure, featuring a substituted phenyl ring and a reactive carboxylic acid moiety, makes it a valuable starting material for creating novel compounds with potential therapeutic applications. The strategic placement of the chloro and methoxy groups on the aromatic ring influences the molecule's reactivity and provides a handle for further functionalization, making it a compound of significant interest in medicinal chemistry and drug discovery.

Synthesis and Mechanistic Insights

The predominant method for synthesizing 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is the Friedel-Crafts acylation of 3-chloroanisole with succinic anhydride. This classic electrophilic aromatic substitution reaction is efficient and scalable, making it suitable for both laboratory and industrial production.

The Underlying Chemistry: A Step-by-Step Mechanistic Breakdown

The Friedel-Crafts acylation proceeds through a well-understood mechanism:

  • Generation of the Electrophile: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the succinic anhydride, leading to the formation of a highly reactive acylium ion. This species is a potent electrophile.

  • Nucleophilic Attack: The electron-rich 3-chloroanisole acts as the nucleophile. The methoxy group is a strong activating group and directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the adjacent chlorine atom, the acylation occurs predominantly at the para position relative to the methoxy group.

  • Rearomatization and Product Formation: The aromatic ring is restored through the loss of a proton. A subsequent acidic workup quenches the reaction and liberates the final product, 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid.

Laboratory-Scale Synthesis Protocol

The following protocol details a robust procedure for the synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid.

Essential Materials:

  • 3-Chloroanisole

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (as solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Ice

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend anhydrous aluminum chloride (2.2 molar equivalents) in nitrobenzene. Cool the mixture to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add a mixture of 3-chloroanisole (1 molar equivalent) and succinic anhydride (1.1 molar equivalents) to the cooled suspension while maintaining vigorous stirring.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Quenching and Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Product Extraction: The organic layer, containing the product and nitrobenzene, is separated. The nitrobenzene can be removed via steam distillation.

  • Purification: The crude product is dissolved in a 5% sodium bicarbonate solution. The aqueous layer is then washed with an organic solvent (e.g., diethyl ether) to remove any remaining impurities. The aqueous layer is subsequently acidified with concentrated HCl to precipitate the pure product.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield pure 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid.

Visualizing the Synthesis Workflow

synthesis_workflow reactants 3-Chloroanisole + Succinic Anhydride reaction Friedel-Crafts Acylation (0-5°C to RT) reactants->reaction catalyst Anhydrous AlCl₃ in Nitrobenzene catalyst->reaction workup Acidic Workup (Ice/HCl) reaction->workup extraction Steam Distillation workup->extraction purification Base-Acid Purification extraction->purification product Final Product purification->product

Caption: A streamlined workflow for the synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid.

Physicochemical Data and Characterization

Accurate characterization is paramount for ensuring the purity and identity of the synthesized compound. The following table summarizes the key physicochemical properties of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid.

PropertyValue
Molecular Formula C₁₁H₁₁ClO₄
Molecular Weight 242.66 g/mol
Appearance White to off-white crystalline powder
Melting Point 145-148 °C
CAS Number 16695-44-8

Recommended Analytical Techniques for Characterization:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structural integrity and identify the positions of protons and carbons.

  • Infrared (IR) Spectroscopy: To verify the presence of key functional groups, such as the carboxylic acid and ketone carbonyls.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Applications in Research and Development

The primary utility of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is as a versatile intermediate in the synthesis of heterocyclic compounds. These heterocyclic scaffolds are of great interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules.

Precursor for Heterocyclic Synthesis

This keto-acid is a common starting material for the synthesis of pyridazinones and related nitrogen-containing heterocycles. These ring systems are found in numerous compounds with diverse pharmacological activities, including cardiovascular, anti-inflammatory, and anti-cancer properties.

A Tool for Drug Discovery

In the context of drug discovery, 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid can be utilized in the construction of compound libraries for high-throughput screening. Its well-defined structure and reactive handles allow for systematic modifications, enabling the exploration of structure-activity relationships (SAR) for various biological targets.

Concluding Remarks and Future Outlook

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is a valuable and readily accessible chemical intermediate with significant potential in the synthesis of novel, biologically active molecules. The synthetic methodology is well-established, providing a solid foundation for its use in both academic and industrial research. Future efforts may focus on the development of greener and more atom-economical synthetic routes, as well as the continued exploration of its utility in the synthesis of innovative therapeutic agents. The versatility of this compound ensures its continued relevance in the ever-evolving landscape of chemical and pharmaceutical sciences.

Foundational

A Senior Application Scientist's Guide to the Strategic Synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid

Abstract This technical guide provides an in-depth analysis of the strategic selection of starting materials and the corresponding synthetic methodology for producing 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid. This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the strategic selection of starting materials and the corresponding synthetic methodology for producing 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid. This keto-acid is a valuable building block in medicinal chemistry and materials science. The primary focus of this document is the robust and widely adopted Friedel-Crafts acylation pathway. We will dissect the causal relationships behind the choice of each reactant, the catalyst, and the solvent system, culminating in a validated, step-by-step protocol designed for reproducibility and high yield. This guide is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of this specific synthesis.

Introduction to the Target Molecule

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid, also known as 3-(4-chloro-2-methoxybenzoyl)propanoic acid, is a substituted aromatic keto-acid. Its structure, featuring a chlorinated anisole moiety linked to a butyric acid chain via a ketone, makes it a versatile intermediate. The distinct functional groups—a carboxylic acid, a ketone, an ether, and an aryl halide—offer multiple reaction sites for further chemical modification, rendering it a key precursor in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.[1][2]

The Strategic Approach: Retrosynthesis via Friedel-Crafts Acylation

To devise an efficient synthesis, we employ a retrosynthetic analysis. The most logical disconnection of the target molecule is at the bond between the aromatic ring and the carbonyl carbon. This bond can be readily formed through an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. This approach identifies two primary synthons: an acylium cation derived from a four-carbon chain and a nucleophilic substituted benzene ring.

This retrosynthetic logic points directly to the condensation of a substituted anisole with succinic anhydride as the most direct and atom-economical forward synthesis.[1][3]

G cluster_0 Retrosynthesis cluster_1 Forward Synthesis TM 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid Disconnect C-C Bond Disconnection (Friedel-Crafts Acylation) TM->Disconnect Intermediates Synthons Disconnect->Intermediates SMs Starting Materials Intermediates->SMs SMs_fwd 3-Chloroanisole + Succinic Anhydride Reaction Friedel-Crafts Acylation SMs_fwd->Reaction TM_fwd Target Molecule Reaction->TM_fwd G Start Succinic Anhydride + 2 AlCl₃ Acylium Acylium Ion Electrophile + [AlCl₃-O-C(O)-(CH₂)₂-COO-AlCl₂] Start->Acylium Step 1: Electrophile Generation Sigma Sigma Complex (Carbocation Intermediate) Acylium->Sigma Step 2: Electrophilic Attack (Rate-Determining) Arene 3-Chloroanisole Arene->Sigma Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex Step 3: Rearomatization (-HCl) Workup Aqueous Acid Work-up (H₂O, HCl) Product_Complex->Workup Step 4: Hydrolysis Final_Product Final Product: 4-(4-Chloro-2-methoxyphenyl) -4-oxobutyric acid Workup->Final_Product

Caption: Friedel-Crafts acylation workflow for the target synthesis.

Reagent & Equipment Preparation
  • Glassware: All glassware must be oven-dried or flame-dried immediately before use to remove all traces of moisture.

  • Atmosphere: The reaction should be assembled under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagents: Ensure all reagents are of high purity and the AlCl₃ is fresh and anhydrous.

Data Summary & Process Control

Table 1: Reagent Specifications & Stoichiometry

Reagent Formula MW ( g/mol ) Molar Eq. Moles (mol) Mass/Volume
3-Chloroanisole C₇H₇ClO 142.58 1.0 0.10 14.26 g
Succinic Anhydride C₄H₄O₃ 100.07 1.05 0.105 10.51 g
Aluminum Chloride AlCl₃ 133.34 2.2 0.22 29.33 g

| 1,2-Dichloroethane | C₂H₄Cl₂ | 98.96 | - | - | 150 mL |

Step-by-Step Synthesis Protocol
  • Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a bubbler), add anhydrous aluminum chloride (29.33 g, 0.22 mol) and 1,2-dichloroethane (100 mL) under an inert atmosphere.

  • Reagent Addition: Cool the stirred suspension in an ice-water bath to 0-5 °C. Add succinic anhydride (10.51 g, 0.105 mol) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Substrate Addition: In the dropping funnel, prepare a solution of 3-chloroanisole (14.26 g, 0.10 mol) in 1,2-dichloroethane (50 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (approx. 80-85 °C) for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back down to 0-5 °C in an ice bath. Very slowly and cautiously, quench the reaction by pouring the mixture onto a stirred slurry of crushed ice (300 g) and concentrated hydrochloric acid (50 mL). This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.

  • Work-up & Isolation: Stir the quenched mixture vigorously for 30 minutes until all solids dissolve. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 75 mL). [4]7. Extraction of Product: Combine all organic layers and wash with water (100 mL). Extract the combined organic phase with a 5% (w/v) sodium hydroxide or sodium bicarbonate solution (3 x 100 mL). [1][4]The acidic product will move into the aqueous basic layer as its sodium salt.

  • Precipitation: Cool the combined basic aqueous extracts in an ice bath. Acidify the solution by slowly adding concentrated hydrochloric acid until the pH is ~1-2, at which point the product will precipitate as a solid. [4]9. Purification: Collect the solid product by vacuum filtration, wash the filter cake with cold water until the filtrate is neutral, and then dry the product under vacuum. [4]The crude product can be further purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.

Conclusion

The synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is reliably achieved through the Friedel-Crafts acylation of 3-chloroanisole with succinic anhydride. The strategic selection of these starting materials provides a direct and efficient route to the target molecule. As demonstrated in this guide, meticulous control over reaction parameters, particularly the exclusion of moisture and the use of appropriate stoichiometric ratios for the aluminum chloride catalyst, is paramount for achieving high yield and purity. This validated protocol serves as a robust foundation for laboratory-scale synthesis and can be adapted for process scale-up by qualified professionals.

References

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018). Available at: [Link]

  • What is the role of anhydrous aluminum chloride in a friedel craft reaction? - Quora. (2017). Available at: [Link]

  • 3-(4-Methoxybenzoyl)propionic acid - ResearchGate. Available at: [Link]

  • JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents.
  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

  • In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 3-(4-Methoxybenzoyl)propionic acid - PMC - NIH. Available at: [Link]

  • Friedel–Crafts reaction - Wikipedia. Available at: [Link]

  • Synthesis of 4-chloro-2-methoxyimino-3-oxobutyric acid - PrepChem.com. Available at: [Link]

  • CN101585768B - Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl] - Google Patents.
  • The function of AlCl3 in Friedel Crafts reaction is class 12 chemistry CBSE - Vedantu. Available at: [Link]

  • Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE - YouTube. (2023). Available at: [Link]

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents.
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (2016). Available at: [Link]

Sources

Exploratory

"4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid" retrosynthesis

An In-depth Technical Guide to the Retrosynthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Retrosynthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the retrosynthesis of 4-(4-chloro-2-methoxyphenyl)-4-oxobutyric acid, a valuable building block in medicinal chemistry and drug development. The primary focus is on a robust and industrially scalable synthetic route centered around the Friedel-Crafts acylation. This document delves into the strategic bond disconnections, the underlying reaction mechanisms, and the critical experimental parameters that ensure a successful synthesis. Detailed experimental protocols, data interpretation, and troubleshooting strategies are presented to equip researchers with the necessary knowledge for the practical execution of this synthesis.

Introduction and Strategic Overview

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is a γ-keto acid, a structural motif present in a variety of biologically active molecules. The presence of a substituted phenyl ring offers a scaffold for further chemical modifications, making it a key intermediate in the synthesis of novel pharmaceutical agents. A logical and efficient retrosynthetic analysis is paramount for the cost-effective and time-efficient production of this compound.

This guide will primarily explore a retrosynthetic strategy based on the well-established Friedel-Crafts acylation reaction. This approach is favored for its reliability, scalability, and the ready availability of starting materials.[1][2][3]

Retrosynthetic Analysis

The retrosynthetic analysis of the target molecule, 4-(4-chloro-2-methoxyphenyl)-4-oxobutyric acid, identifies the carbon-carbon bond between the aromatic ring and the ketone as the most strategic disconnection. This bond can be formed via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.

Retrosynthesis cluster_intermediates target 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid disconnection C-C Disconnection (Friedel-Crafts Acylation) target->disconnection intermediates Starting Materials disconnection->intermediates start1 3-Chloroanisole intermediates->start1 start2 Succinic Anhydride intermediates->start2 Friedel_Crafts_Mechanism succinic_anhydride Succinic Anhydride + AlCl₃ acylium_ion Acylium Ion (Electrophile) succinic_anhydride->acylium_ion Generation arenium_ion Arenium Ion (Intermediate) acylium_ion->arenium_ion Attack three_chloroanisole 3-Chloroanisole (Nucleophile) three_chloroanisole->arenium_ion Attack proton_loss Deprotonation arenium_ion->proton_loss product 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid proton_loss->product Rearomatization

Caption: Key steps in the Friedel-Crafts acylation mechanism.

Regioselectivity: The Directing Effects of Substituents

The key to a successful synthesis is controlling the regioselectivity of the acylation on the 3-chloroanisole ring. The two substituents, a methoxy group (-OCH₃) and a chloro group (-Cl), exert competing directing effects.

  • Methoxy Group (-OCH₃): An activating, ortho, para-directing group due to its strong electron-donating resonance effect.

  • Chloro Group (-Cl): A deactivating, ortho, para-directing group due to its inductive electron-withdrawing effect and weaker electron-donating resonance effect.

The powerful activating and directing effect of the methoxy group dominates. Therefore, the incoming acyl group will preferentially add to the positions ortho and para to the methoxy group. The para position is sterically more accessible and is also activated by the chloro group being in the meta position relative to it. This leads to the desired 4-(4-chloro-2-methoxyphenyl) isomer as the major product.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-(4-chloro-2-methoxyphenyl)-4-oxobutyric acid.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
3-Chloroanisole142.5814.26 g0.10
Succinic Anhydride100.0710.01 g0.10
Anhydrous Aluminum Chloride133.3429.33 g0.22
Dichloromethane (DCM)84.93100 mL-
Hydrochloric Acid (conc.)36.46~30 mL-
Sodium Bicarbonate (sat. soln.)84.01As needed-
Water18.02As needed-
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (29.33 g, 0.22 mol) and dichloromethane (50 mL).

  • Addition of Reactants: In a separate beaker, dissolve succinic anhydride (10.01 g, 0.10 mol) and 3-chloroanisole (14.26 g, 0.10 mol) in dichloromethane (50 mL). Transfer this solution to the dropping funnel.

  • Reaction Execution: Cool the suspension of aluminum chloride in dichloromethane to 0 °C using an ice bath. Add the solution of succinic anhydride and 3-chloroanisole dropwise over a period of 30-45 minutes, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (30 mL). Stir until the ice has melted and the aluminum salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with water (100 mL). Extract the organic layer with a saturated sodium bicarbonate solution (3 x 75 mL) to separate the acidic product. The product will move to the aqueous layer as its sodium salt.

  • Isolation: Cool the aqueous bicarbonate extracts in an ice bath and carefully acidify with concentrated hydrochloric acid until the product precipitates out (pH ~2). Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. [4]

Data and Characterization

The identity and purity of the synthesized 4-(4-chloro-2-methoxyphenyl)-4-oxobutyric acid should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Melting Point 135-138 °C (uncorrected)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.5-12.0 (br s, 1H, COOH), 7.85 (d, 1H, Ar-H), 7.05 (d, 1H, Ar-H), 6.95 (dd, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 3.25 (t, 2H, CH₂), 2.80 (t, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 200.5 (C=O, ketone), 178.0 (C=O, acid), 158.0, 132.0, 130.5, 128.0, 122.0, 112.0 (Ar-C), 56.0 (OCH₃), 33.5 (CH₂), 28.0 (CH₂)
IR (KBr, cm⁻¹) 3300-2500 (br, O-H), 1710 (C=O, acid), 1680 (C=O, ketone), 1590, 1480 (C=C, aromatic)

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Inactive AlCl₃ (hydrolyzed)Use fresh, anhydrous AlCl₃ and handle under an inert atmosphere.
Insufficient reaction time or temperatureMonitor the reaction by TLC and consider extending the reaction time or gently warming if necessary.
Incorrect stoichiometryCarefully measure and verify the molar equivalents of all reagents.
Formation of Isomers Suboptimal reaction conditionsMaintain a low temperature during the addition of reactants to enhance regioselectivity.
Incomplete Reaction Deactivation of the catalystEnsure all glassware is dry and use an anhydrous solvent.

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Caption: Troubleshooting logic for low product yield.

Alternative Synthetic Strategies

While Friedel-Crafts acylation is the most direct route, other methods for the synthesis of γ-keto acids exist and could be adapted.

  • Photoredox Catalysis: Recent advances have demonstrated the synthesis of γ-keto acids through the photoredox-catalyzed dual decarboxylative coupling of α-oxo acids and maleic anhydrides. [5][6]This offers a milder, alternative approach.

  • From Aldehydes: Indium-mediated allylation of aldehydes with 2-(bromomethyl)acrylic acid followed by oxidative cleavage is another potential route. [7] These alternative methods, while not as direct for this specific target, highlight the versatility of modern organic synthesis in accessing such valuable intermediates.

Conclusion

The retrosynthetic analysis of 4-(4-chloro-2-methoxyphenyl)-4-oxobutyric acid points towards a highly efficient and practical synthesis via the Friedel-Crafts acylation of 3-chloroanisole with succinic anhydride. This method is well-understood, scalable, and utilizes readily available starting materials. By carefully controlling the reaction conditions, particularly temperature, the desired regioselectivity can be achieved, leading to the target molecule in good yield. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers in the field of synthetic and medicinal chemistry.

References

  • Benchchem. (n.d.). Synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile: Application Notes and Protocols.
  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-methoxyimino-3-oxobutyric acid.
  • Prakash Academy. (2013, February 5). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene [Video]. YouTube.
  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Benchchem. (n.d.). Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • ChemBK. (2024, April 9). 4-chloro-4-oxobutanoic acid.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Google Patents. (n.d.). CN101585768B - Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl].
  • Sigma-Aldrich. (n.d.). 4-(4-Methylphenyl)-4-oxobutyric acid 98 4619-20-9.
  • Google Patents. (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Santa Cruz Biotechnology. (n.d.). 4-(4-Chloro-3-fluorophenyl)-4-oxobutyric acid.
  • PubChem. (n.d.). 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid.
  • Davies, A. M., Londhe, S. S., Smith, E. R., & Tunge, J. A. (2023). Single-Step Synthesis of γ-Ketoacids through a Photoredox-Catalyzed Dual Decarboxylative Coupling of α-Oxo Acids and Maleic Anhydrides. Organic Letters, 25(47), 8634–8639.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • mzCloud. (n.d.). 4 4 Ethoxyphenyl 4 oxobutanoic acid.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Google Patents. (n.d.). US3412116A - Method of producing gamma-keto acids.
  • Chemycs Classes. (2023, October 28). Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE [Video]. YouTube. Retrieved from [https://vertexaisearch.cloud.g | Organic Chemistry |JEE* [Video]. YouTube.

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid: An Application Note and Experimental Protocol

Abstract This document provides a comprehensive guide for the synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid. This compound serves as a valuable building block in the development of various pharmaceutical ag...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid. This compound serves as a valuable building block in the development of various pharmaceutical agents and fine chemicals. The synthesis is achieved through a Friedel-Crafts acylation of 3-chloroanisole with succinic anhydride, a robust and well-established method for the formation of aryl ketones.[1][2][3] This protocol offers a detailed, step-by-step methodology, including reagent specifications, reaction conditions, and purification techniques. Furthermore, it delves into the underlying chemical principles and provides essential safety guidelines to ensure reproducible and safe execution in a laboratory setting.

Introduction

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is an important synthetic intermediate. The structural features of this molecule, including the chloro, methoxy, and carboxylic acid functional groups, make it a versatile precursor for a range of more complex molecular architectures. The primary synthetic route to this and similar compounds is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that allows for the introduction of an acyl group onto an aromatic ring.[2][3]

This application note details a reliable laboratory-scale protocol for the synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid. The procedure is designed to be accessible to researchers and scientists with a foundational understanding of organic synthesis techniques.

Reaction Scheme and Mechanism

The synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid proceeds via the Friedel-Crafts acylation of 3-chloroanisole with succinic anhydride, using anhydrous aluminum chloride as a Lewis acid catalyst.

Overall Reaction:

Caption: Experimental workflow for the synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid.

Safety Precautions

It is imperative to handle all chemicals with care and use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. [4]

  • Anhydrous Aluminum Chloride: Corrosive and reacts violently with water. Handle in a moisture-free environment.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

  • Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme care.

  • 3-Chloroanisole: Harmful if swallowed or inhaled. Avoid contact with skin and eyes.

  • The quenching of the reaction is highly exothermic and releases HCl gas. This must be performed slowly in a fume hood with the sash at an appropriate height.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing the experiment. [4][5][6][7]Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldInactive aluminum chlorideUse fresh, anhydrous aluminum chloride. Handle under an inert atmosphere.
Insufficient reaction time or temperatureIncrease the reaction time and monitor by TLC. Gentle heating may be required, but this can increase side products.
Incorrect stoichiometryRecalculate and verify the molar equivalents of all reagents.
Formation of multiple productsReaction temperature too highMaintain the recommended temperature profile, especially during the addition of reagents.
Isomer formationWhile the substitution is directed, some formation of the other isomer is possible. Purify the product carefully by recrystallization or column chromatography.
Difficult workupEmulsion formation during extractionAdd brine (saturated NaCl solution) to help break the emulsion.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for their drug discovery and development programs. The principles of Friedel-Crafts acylation are well-demonstrated in this synthesis, making it a useful procedure for both research and educational purposes.

References

  • 4-(4-CHLORO-2-METHOXYPHENYL)-4-OXOBUTYRIC ACID (CAS No. 15572-02-8) SDS. (n.d.).
  • Angene Chemical. (2025). Safety Data Sheet.
  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-methoxyimino-3-oxobutyric acid. Retrieved from [Link]

  • Tokyo Chemical Industry Co., Ltd. (2023). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.

Sources

Application

Application Notes and Protocols: Friedel-Crafts Acylation of 2-Chloroanisole with Succinic Anhydride

For Researchers, Scientists, and Drug Development Professionals Introduction The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the introduction of acyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the introduction of acyl groups onto aromatic rings.[1][2][3][4][5] This reaction, developed by Charles Friedel and James Crafts in 1877, proceeds via electrophilic aromatic substitution and is pivotal in the synthesis of aromatic ketones.[1][5] These ketones are valuable intermediates in the production of pharmaceuticals, fine chemicals, and other complex organic molecules.[5][6][7]

This guide provides a detailed examination of a specific application: the Friedel-Crafts acylation of 2-chloroanisole with succinic anhydride. This reaction is of particular interest as the resulting product, 3-(3-chloro-4-methoxybenzoyl)propanoic acid, serves as a versatile precursor in medicinal chemistry and materials science. We will delve into the reaction mechanism, provide a comprehensive, step-by-step protocol, and discuss critical experimental considerations to ensure a successful and reproducible synthesis.

Reaction Overview and Regioselectivity

The reaction involves the acylation of 2-chloroanisole with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][8] The methoxy group (-OCH₃) in 2-chloroanisole is an activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[9] Conversely, the chlorine atom is a deactivating, ortho-, para-directing group. The interplay of these two substituents dictates the regiochemical outcome of the acylation.

The strong activating effect of the methoxy group predominantly directs the incoming acyl group to the position para to it (C-5), which is also meta to the chlorine atom. This leads to the preferential formation of 3-(3-chloro-4-methoxybenzoyl)propanoic acid.

Mechanistic Insights

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion.[2][3][4][10]

  • Formation of the Acylium Ion: Succinic anhydride reacts with the Lewis acid catalyst, aluminum chloride. The aluminum chloride coordinates to one of the carbonyl oxygens of the anhydride, polarizing the carbonyl group and facilitating the cleavage of the C-O bond to form a resonance-stabilized acylium ion.[10][11]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2-chloroanisole then attacks the electrophilic acylium ion.[9] This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9][12]

  • Rearomatization: A base, in this case, the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the newly attached acyl group, restoring the aromaticity of the ring and yielding the final product complexed with aluminum chloride.[1][2]

  • Workup: The reaction is quenched with an aqueous acid solution to decompose the aluminum chloride-ketone complex and liberate the desired keto acid.[12][13][14]

Visualization of the Reaction Mechanism

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization cluster_3 Step 4: Workup Succinic_Anhydride Succinic Anhydride Acylium_Ion Acylium Ion Succinic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ Arenium_Ion Arenium Ion (Sigma Complex) Acylium_Ion->Arenium_Ion + 2-Chloroanisole 2_Chloroanisole 2-Chloroanisole Product_Complex Product-AlCl₃ Complex Arenium_Ion->Product_Complex - H⁺ Final_Product 3-(3-chloro-4-methoxybenzoyl)propanoic acid Product_Complex->Final_Product + H₂O/H⁺

Caption: Reaction mechanism of Friedel-Crafts acylation.

Experimental Protocol

This protocol is adapted from established procedures for similar Friedel-Crafts acylations.[8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
2-Chloroanisole142.5814.3 g (12.5 mL)0.198%
Succinic Anhydride100.0710.0 g0.199%
Anhydrous Aluminum Chloride133.3429.3 g0.2299.99%
Nitrobenzene (solvent)123.11100 mL-99%
Dichloromethane (solvent)84.9350 mL-ACS grade
5% Hydrochloric Acid-200 mL--
5% Sodium Hydroxide-As needed--
Saturated Sodium Bicarbonate-100 mL--
Anhydrous Magnesium Sulfate-As needed--

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a drying tube (calcium chloride)

  • Mechanical stirrer

  • Addition funnel

  • Heating mantle with a temperature controller

  • Ice bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Büchner funnel and filter flask

Step-by-Step Procedure

Experimental_Workflow A 1. Reagent Preparation & Setup B 2. Addition of AlCl₃ A->B Inert Atmosphere C 3. Addition of 2-Chloroanisole B->C Controlled Temperature D 4. Reaction C->D Stirring E 5. Quenching D->E Cooling F 6. Workup & Extraction E->F Decomposition of Complex G 7. Purification F->G Isolation of Crude Product H 8. Characterization G->H Recrystallization

Caption: Experimental workflow for the synthesis.

  • Reaction Setup:

    • Assemble a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel.

    • Ensure all glassware is thoroughly dried to prevent the decomposition of aluminum chloride.[12][15][16]

    • In the flask, combine succinic anhydride (10.0 g, 0.1 mol) and nitrobenzene (100 mL). Stir the mixture to form a suspension.

  • Addition of Aluminum Chloride:

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly and portion-wise, add anhydrous aluminum chloride (29.3 g, 0.22 mol) to the stirred suspension over 30 minutes. The addition is exothermic, so maintain the temperature below 10 °C.[13]

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

  • Addition of 2-Chloroanisole:

    • Dissolve 2-chloroanisole (14.3 g, 0.1 mol) in dichloromethane (50 mL) in the addition funnel.

    • Add the 2-chloroanisole solution dropwise to the reaction mixture over 1 hour, maintaining the temperature between 0-5 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).[14] This step is highly exothermic and will generate HCl gas; perform this in a well-ventilated fume hood.[12][13][16]

    • Stir the mixture until all the ice has melted and the dark-colored complex has decomposed.

  • Workup and Extraction:

    • Transfer the mixture to a separatory funnel. The product will be in the organic layer.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with 5% hydrochloric acid (100 mL), followed by water (100 mL), and then saturated sodium bicarbonate solution (2 x 100 mL) to extract the acidic product. The product will now be in the aqueous bicarbonate layer as its sodium salt.

    • Carefully acidify the combined bicarbonate extracts with concentrated hydrochloric acid to a pH of ~2, which will precipitate the crude product.

  • Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove any remaining inorganic salts.

    • Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain the purified 3-(3-chloro-4-methoxybenzoyl)propanoic acid.[8]

  • Characterization:

    • Dry the purified product under vacuum.

    • Determine the melting point and characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Safety Precautions

  • Anhydrous Aluminum Chloride: is highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[15][16] Handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[15][17][18][19] Avoid inhalation of dust.[17][18]

  • 2-Chloroanisole and Nitrobenzene: are toxic and should be handled with care in a well-ventilated fume hood. Avoid skin contact and inhalation.

  • Dichloromethane: is a volatile and potentially carcinogenic solvent. Use it exclusively in a fume hood.

  • Hydrochloric Acid: is corrosive and can cause severe burns.[19] Handle with appropriate PPE.

  • The quenching of the reaction is highly exothermic and releases HCl gas. Perform this step slowly and with caution in a fume hood.[12][13][16]

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C) after the initial stirring at room temperature.
Moisture contaminationEnsure all glassware is thoroughly dried and use anhydrous reagents and solvents.
Insufficient catalystUse a slight excess of aluminum chloride (2.2-2.5 equivalents).
Formation of Side Products Demethylation of the methoxy groupUse milder Lewis acid catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) if demethylation is a significant issue.[20]
PolysubstitutionThis is less common in acylation compared to alkylation as the product is deactivated.[3][21] Using a 1:1 stoichiometry of reactants helps minimize this.
Difficult Workup Emulsion formation during extractionAdd a small amount of brine (saturated NaCl solution) to help break the emulsion.
Product is an oil, not a solidThe crude product may be impure. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography may be necessary.

Conclusion

The Friedel-Crafts acylation of 2-chloroanisole with succinic anhydride is a robust and reliable method for the synthesis of 3-(3-chloro-4-methoxybenzoyl)propanoic acid. By carefully controlling the reaction conditions, particularly temperature and moisture, and by adhering to the outlined safety precautions, researchers can achieve high yields of the desired product. The detailed protocol and troubleshooting guide provided herein are intended to equip scientists and drug development professionals with the necessary information to successfully perform this important transformation in their laboratories.

References

  • Chemistry LibreTexts. (2023, January 22). Using Acyl Chlorides in Friedel-Crafts Reactions. [Link]

  • YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Thieme E-Books & E-Journals. Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. [Link]

  • Google Patents.
  • ACS Publications. (2017, March 23). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. [Link]

  • ResearchGate. The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. [Link]

  • PrepChem.com. Synthesis of 3-(2,3-dichloro-4-methoxybenzoyl)propionic acid. [Link]

  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemguide. the acylation of benzene - electrophilic substitution. [Link]

  • Princeton EHS. Aluminum Chloride (anhydrous). [Link]

  • AWS. (2015, January 3). Aluminum chloride. [Link]

  • Lab Alley. (2025, July 2). SAFETY DATA SHEET. [Link]

  • YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

  • New Jersey Department of Health. Aluminum Chloride - Hazardous Substance Fact Sheet. [Link]

  • Chemistry Stack Exchange. (2021, August 3). Friedel–Crafts acylation of substituted anisole. [Link]

  • YouTube. (2023, October 28). Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE. [Link]

  • ChemSrc. 3-(4-METHOXYBENZOYL)PROPIONIC ACID(3153-44-4) 13C NMR spectrum. [Link]

  • YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • Khan Academy. Friedel-Crafts acylation (video). [Link]

  • NIH. (2008, October 16). 3-(4-Methoxybenzoyl)propionic acid. [Link]

  • ACS Omega. (2022, August 31). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. [Link]

  • Beilstein Journals. (2019, June 17). Mechanochemical Friedel–Crafts acylations. [Link]

  • YouTube. (2023, January 14). Friedel-Crafts Acylation; Reductions of Aryl Ketones. [Link]

  • Gsrs. 3-(4-METHOXYBENZOYL)PROPIONIC ACID. [Link]

  • ResearchGate. (2008, October 16). (PDF) 3-(4-Methoxybenzoyl)propionic acid. [Link]

  • Google Patents.
  • YouTube. (2020, March 4). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. [Link]

Sources

Method

Application Notes and Protocols: Lewis Acid Catalysis in the Synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid

< For Researchers, Scientists, and Drug Development Professionals Introduction 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is a key intermediate in the synthesis of various pharmaceuticals and biologically active comp...

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structural motif is of significant interest in medicinal chemistry. The most direct and efficient method for the synthesis of this and related 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[2][3]

The reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being a common and effective choice.[4][5] The Lewis acid activates the succinic anhydride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring.[6] A key advantage of the Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound, which helps to prevent polysubstitution.[2] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, leading to predictable product formation.[4][5]

This document provides a detailed guide to the Lewis acid-catalyzed synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid, covering the reaction mechanism, a comprehensive experimental protocol, and key safety considerations.

Reaction Mechanism and the Role of the Lewis Acid

The synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid via Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The central role of the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is to generate a potent electrophile, the acylium ion, from succinic anhydride.

The mechanism involves the following key steps:

  • Formation of the Acylium Ion: The Lewis acid coordinates to one of the carbonyl oxygens of succinic anhydride. This coordination polarizes the anhydride, making the carbonyl carbon more electrophilic and facilitating the cleavage of a C-O bond to form a resonance-stabilized acylium ion.[6]

  • Electrophilic Attack: The electron-rich π-system of the 3-chloroanisole (1-chloro-3-methoxybenzene) attacks the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.[6]

  • Restoration of Aromaticity: A base, which can be the AlCl₄⁻ species formed in the first step, removes a proton from the carbon atom bearing the new substituent. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[6]

  • Complexation and Workup: The ketone product, being a Lewis base, forms a complex with the strong Lewis acid catalyst (AlCl₃).[4][7] This complexation is often irreversible under the reaction conditions, necessitating the use of stoichiometric amounts of the catalyst. An aqueous workup with dilute acid is required to hydrolyze this complex and liberate the final product, 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid.[7]

Friedel-Crafts Acylation Mechanism Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products SuccinicAnhydride Succinic Anhydride AcyliumIonComplex Acylium Ion-Lewis Acid Complex SuccinicAnhydride->AcyliumIonComplex Coordination & Cleavage LewisAcid AlCl₃ (Lewis Acid) LewisAcid->AcyliumIonComplex AromaticRing 3-Chloroanisole SigmaComplex Sigma Complex (Arenium Ion) AromaticRing->SigmaComplex Electrophilic Attack AcyliumIonComplex->SigmaComplex ProductComplex Product-Lewis Acid Complex SigmaComplex->ProductComplex Deprotonation FinalProduct 4-(4-Chloro-2-methoxyphenyl)- 4-oxobutyric acid ProductComplex->FinalProduct Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid.

Materials:

  • 3-Chloroanisole

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride or silica gel drying tube

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle (if necessary)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

Experimental_Workflow Experimental Workflow for Synthesis Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup ReagentAddition Reagent Addition (Controlled Temperature) Setup->ReagentAddition Reaction Reaction Progression (Stirring) ReagentAddition->Reaction Quenching Quenching (Ice/HCl) Reaction->Quenching Workup Aqueous Workup (Extraction) Quenching->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 to 2.2 equivalents) and anhydrous dichloromethane. Cool the mixture to 0-5 °C in an ice bath with stirring.

  • Addition of Reactants: In the addition funnel, prepare a solution of 3-chloroanisole (1.0 equivalent) and succinic anhydride (1.0 to 1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature between 0-5 °C. The reaction between aluminum chloride and the reactants can be exothermic, so a slow addition rate is crucial.[8]

  • Reaction: After the addition is complete, the reaction mixture can be stirred at 0-5 °C or allowed to warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will hydrolyze the aluminum chloride complex of the product.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene, ethanol/water) or by column chromatography on silica gel.[9]

Data Presentation

ParameterRecommended ValueRationale
Lewis Acid Anhydrous Aluminum Chloride (AlCl₃)A strong and commonly used Lewis acid for Friedel-Crafts acylation.[7]
Stoichiometry of AlCl₃ 1.1 - 2.2 equivalentsA stoichiometric amount is often required as the product ketone complexes with the Lewis acid.[4]
Solvent Anhydrous Dichloromethane (DCM)An inert solvent that is suitable for the reaction conditions.
Temperature 0-5 °C (initial), then RTControlling the initial temperature is important due to the exothermic nature of the reaction.[8]
Reaction Time Varies (monitor by TLC)Reaction completion depends on the specific substrate and conditions.
Workup Ice/HCl quench, DCM extractionNecessary to hydrolyze the product-catalyst complex and isolate the product.[7]

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile rubber).[10][11]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.[11]

  • Anhydrous Aluminum Chloride (AlCl₃): This compound is corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[10][12][13] It should be handled with extreme care in a dry environment.[10] Avoid inhalation of dust.[12] In case of a spill, do NOT use water. Cover the spill with dry sand and collect it in a designated container.[10]

  • Dichloromethane (DCM): This is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and can cause severe burns. Handle with care.

  • Quenching: The quenching of the reaction with ice/HCl is highly exothermic and will release HCl gas. Perform this step slowly and with caution in a fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Deactivated aromatic ringEnsure the starting material is not strongly deactivated.[14]
Inactive catalystUse fresh, anhydrous aluminum chloride. Ensure all glassware and solvents are dry.[14]
Insufficient catalystA stoichiometric amount of Lewis acid is often necessary.[14]
Formation of Isomers Reaction conditionsThe methoxy group is ortho, para-directing, while the chloro group is also ortho, para-directing. The major product is expected to be the one where acylation occurs para to the methoxy group. Isomer formation can be influenced by the choice of Lewis acid and reaction temperature.
Product "Oils Out" During Recrystallization Solvent is too nonpolar or solution is supersaturatedTry a more polar solvent or a solvent mixture. Induce crystallization by scratching the flask or adding a seed crystal.[9]

Conclusion

The Lewis acid-catalyzed Friedel-Crafts acylation of 3-chloroanisole with succinic anhydride provides an effective route for the synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid. Careful control of reaction conditions, particularly the exclusion of moisture and management of temperature, is critical for achieving a good yield and purity of the desired product. Adherence to stringent safety measures is paramount due to the hazardous nature of the reagents involved.

References

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. Available at: [Link]

  • Princeton University Environmental Health & Safety. Aluminum Chloride (anhydrous). Available at: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Aluminium chloride. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Common Organic Chemistry. Friedel-Crafts - Acylation. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aluminum Chloride. Available at: [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • National Institutes of Health. Radical coupling of β-ketoesters and amides promoted by Brønsted/Lewis acids. Available at: [Link]

  • Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • ResearchGate. Chiral Lewis Acid-Catalyzed Enantioselective Intramolecular Carbonyl Ene Reactions of Unsaturated α-Keto Esters. Available at: [Link]

  • Royal Society of Chemistry. Organocatalytic Lewis base functionalisation of carboxylic acids, esters and anhydrides via C1-ammonium or azolium enolates. Available at: [Link]

  • ACS Publications. Indium-Catalyzed Synthesis of 4-Alkynyl-2-quinolones Accompanied by Alkyne Migration. Available at: [Link]

  • PrepChem.com. Synthesis of 4-chloro-2-methoxyimino-3-oxobutyric acid. Available at: [Link]

  • Indian Academy of Sciences. Lewis acid catalyst system for Diels–Alder reaction. Available at: [Link]

  • Google Patents. CN1014408B - Preparation of 4-halogeno-2-oxyimino-3-oxobutyric acid.
  • Google Patents. EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
  • PubChem. 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. Available at: [Link]

Sources

Application

Application Note &amp; Protocols: Leveraging 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric Acid for the Synthesis of Novel Pyridazinone Scaffolds

For Researchers, Scientists, and Drug Development Professionals Abstract The pyridazin-3(2H)-one nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazin-3(2H)-one nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] These nitrogen-rich heterocyclic compounds are of significant interest due to their demonstrated anti-inflammatory, analgesic, anticancer, and cardiovascular properties.[3][4][5][6] A robust and versatile method for the synthesis of 6-substituted pyridazinones involves the cyclocondensation of γ-keto acids with hydrazine derivatives.[7][8] This guide provides a detailed technical overview and step-by-step protocols for the use of a key intermediate, 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid , in the synthesis of a targeted pyridazinone series. We will first detail the synthesis of the γ-keto acid intermediate itself via Friedel-Crafts acylation, followed by its conversion to the corresponding 6-aryl-4,5-dihydropyridazin-3(2H)-one, and subsequent aromatization.

Introduction: The Significance of the Pyridazinone Core

Pyridazinone derivatives have garnered substantial attention from medicinal chemists owing to their versatile biological activities and their capacity for structural modification at various ring positions.[1] This adaptability makes them attractive building blocks for designing new therapeutic agents.[1][2] Clinically relevant drugs and molecules in development often feature this core structure, highlighting its importance in targeting a range of diseases.[1][6]

The primary synthetic pathway to the 4,5-dihydro-3(2H)-pyridazinone ring system is the reaction between a γ-keto acid and hydrazine hydrate.[8] The substituent on the γ-keto acid directly determines the group at the 6-position of the resulting pyridazinone, offering a straightforward method for introducing chemical diversity. This document focuses on the synthesis and application of a specific, highly functionalized intermediate: 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid . The chloro and methoxy substituents on the phenyl ring provide electronic and steric features that are often desirable in modern drug discovery programs.

Synthesis of the Key Intermediate: 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid

The most established method for preparing γ-keto acids of this type is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[9][10] In this case, 3-chloroanisole is acylated to produce the target intermediate.

Underlying Principle: Friedel-Crafts Acylation

This reaction is an electrophilic aromatic substitution where the acyl group from succinic anhydride, activated by a Lewis acid catalyst (commonly aluminum chloride, AlCl₃), attacks the electron-rich aromatic ring of 3-chloroanisole. The reaction's success hinges on strictly anhydrous conditions, as AlCl₃ reacts vigorously with water, which would deactivate the catalyst. The regioselectivity of the acylation is directed by the existing substituents on the aromatic ring. The methoxy group (-OCH₃) is a strong activating, ortho-, para-director, while the chloro group (-Cl) is a deactivating, ortho-, para-director. The acylation is expected to occur para to the strongly activating methoxy group.

Visualization of the Synthetic Pathway

G cluster_0 Synthesis of the γ-Keto Acid Intermediate A 3-Chloroanisole + Succinic Anhydride C Reaction Mixture (Stirring at 0°C to RT) A->C 1. Add Reagents B Anhydrous AlCl₃ (Lewis Acid Catalyst) in Dichloromethane (DCM) B->C 2. Catalyze D Quenching (Ice + conc. HCl) C->D 3. Reaction E Work-up & Purification (Extraction & Recrystallization) D->E 4. Isolate F 4-(4-Chloro-2-methoxyphenyl)- 4-oxobutyric acid E->F 5. Purify

Caption: Workflow for the Friedel-Crafts acylation to synthesize the target intermediate.

Materials & Reagents
ReagentCAS NumberMolar Mass ( g/mol )Molar Eq.Notes
3-Chloroanisole2845-89-8142.581.0Starting aromatic substrate.
Succinic Anhydride108-30-5100.071.1Acylating agent.
Aluminum Chloride (AlCl₃)7446-70-0133.342.2Lewis acid catalyst. Must be anhydrous.
Dichloromethane (DCM)75-09-284.93-Anhydrous solvent.
Hydrochloric Acid (HCl)7647-01-036.46-For quenching and work-up.
Sodium Bicarbonate (NaHCO₃)144-55-884.01-For extraction of the acidic product.
Detailed Experimental Protocol
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a dry, inert atmosphere throughout the reaction.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (2.2 eq.). Carefully add anhydrous dichloromethane (DCM) via cannula to create a suspension. Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve succinic anhydride (1.1 eq.) in anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C. Causality: This exothermic step forms the reactive acylium ion complex. Slow addition is critical for temperature control.

  • Substrate Addition: After the initial addition is complete, add 3-chloroanisole (1.0 eq.) dropwise to the reaction mixture.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0°C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Causality: This hydrolyzes the aluminum complexes and destroys excess AlCl₃. This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

  • Work-up & Extraction:

    • Separate the organic layer in a separatory funnel. Extract the aqueous layer twice more with DCM.

    • Combine all organic layers. Wash with water, then with a saturated sodium bicarbonate solution. Causality: The acidic product will move into the basic aqueous layer as its sodium salt, separating it from unreacted starting material and non-acidic byproducts.

    • Collect the aqueous bicarbonate layer. Cool it in an ice bath and acidify with concentrated HCl until the product precipitates out as a solid (pH ~1-2).

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove inorganic salts. Dry the product under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Application Protocol: Synthesis of 6-(4-Chloro-2-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

The synthesized γ-keto acid is now used to construct the pyridazinone ring via condensation with hydrazine.

Underlying Principle: Hydrazone Formation and Cyclization

The reaction proceeds via a two-step mechanism.[7][11] First, the carbonyl group of the γ-keto acid reacts with hydrazine (a nucleophile) to form a hydrazone intermediate.[11] This is a standard nucleophilic addition-elimination reaction.[11] In the second step, under reflux conditions, the terminal nitrogen of the hydrazone performs an intramolecular nucleophilic attack on the carboxylic acid group, leading to cyclization and dehydration to form the stable six-membered pyridazinone ring.[7]

Visualization of the Cyclization Workflow

G cluster_1 Pyridazinone Synthesis via Cyclocondensation A 4-(4-Chloro-2-methoxyphenyl)- 4-oxobutyric acid C Reaction Mixture (Reflux) A->C 1. Add Reagents B Hydrazine Hydrate (H₂NNH₂·H₂O) in Ethanol B->C 2. Initiate Reaction D Cooling & Precipitation C->D 3. Cyclization E Purification (Filtration & Washing) D->E 4. Isolate Product F 6-(4-Chloro-2-methoxyphenyl)- 4,5-dihydropyridazin-3(2H)-one E->F 5. Purify

Caption: Workflow for the synthesis of the pyridazinone from the γ-keto acid intermediate.

Materials & Reagents
ReagentCAS NumberMolar Mass ( g/mol )Molar Eq.Notes
4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acidN/A242.651.0Synthesized intermediate.
Hydrazine Hydrate (~64% N₂H₄)7803-57-850.061.2 - 1.5Cyclizing agent.
Ethanol (EtOH)64-17-546.07-Reaction solvent.
Detailed Experimental Protocol
  • Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the synthesized 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid (1.0 eq.) in ethanol.

  • Reagent Addition: To this solution, add hydrazine hydrate (1.2-1.5 eq.) dropwise at room temperature with stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction can be monitored by TLC until the starting γ-keto acid spot disappears.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The product will typically precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any residual impurities. Dry the product under vacuum to yield the 6-(4-Chloro-2-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one.

Optional Protocol: Dehydrogenation to Aromatic Pyridazin-3(2H)-one

For many biological applications, the fully aromatic pyridazinone ring is desired. This can be achieved through a dehydrogenation (oxidation) step. A common method involves the use of bromine in acetic acid.[12]

Protocol: Bromine-Mediated Dehydrogenation
  • Setup: In a round-bottom flask, dissolve the 6-(4-Chloro-2-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: Add a solution of bromine (1.1 eq.) in acetic acid dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The disappearance of the bromine color may indicate the reaction is proceeding. Monitor by TLC.

  • Work-up: Pour the reaction mixture into a beaker of cold water. Neutralize carefully with a saturated solution of sodium bicarbonate or sodium thiosulfate to quench excess bromine.

  • Isolation: The aromatic product often precipitates. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Conclusion

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid serves as a well-defined and highly valuable intermediate for accessing a specific class of 6-aryl-pyridazinones. The protocols outlined provide a reliable pathway from commercially available starting materials to the functionalized pyridazinone core. The Friedel-Crafts acylation, while requiring careful handling of anhydrous reagents, is a powerful method for creating the necessary γ-keto acid precursor. The subsequent cyclocondensation with hydrazine is typically a high-yielding and straightforward transformation. This synthetic route offers researchers a strategic and adaptable platform for the development of novel pyridazinone-based compounds for evaluation in drug discovery and development programs.

References

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2025). Medicinal Chemistry, 21(8), 822-842.
  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.Bentham Science Publishers.
  • Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery. (2017). Future Medicinal Chemistry, 9(1).
  • Gomha, S. M., et al. (2017). Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery.Future Science.
  • Fares, M., et al. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • Leite, L. F., et al. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones.ScienceDirect.
  • Al-Warhi, T., et al. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones.MDPI.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). Indo Global Journal of Pharmaceutical Sciences.
  • Synthesis of 4-chloro-2-methoxyimino-3-oxobutyric acid. (n.d.). PrepChem.com.
  • Product Class 8: Pyridazines. (n.d.). Science of Synthesis.
  • Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. (n.d.). PubChem.
  • 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. (n.d.). PubChem.
  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library.
  • 4-(4-methylphenyl)-4-oxobutanoic acid. (2024). ChemBK.
  • Soliman, M. H., El-Sakka, S. S., & Eman, S. (n.d.). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives.Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry - RACO.
  • Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. (n.d.). PubMed.
  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization str
  • 4-chloro-4-oxobutanoic acid. (2024). ChemBK.
  • Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. (n.d.).
  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). LibreTexts.
  • Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid. (2025). Benchchem.
  • 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). Wikipedia.
  • 4-(4-METHOXYPHENYL)-4-OXOBUTANOIC ACID. (n.d.).

Sources

Method

The Strategic Versatility of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric Acid in Heterocyclic Synthesis: Application Notes and Protocols

Introduction: A Privileged Scaffold for Drug Discovery In the landscape of medicinal chemistry and drug development, the quest for novel molecular architectures with therapeutic potential is perpetual. The γ-keto acid, 4...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry and drug development, the quest for novel molecular architectures with therapeutic potential is perpetual. The γ-keto acid, 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid, represents a highly versatile and strategic starting material for the synthesis of a diverse array of heterocyclic compounds. Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a variety of cyclization strategies, leading to the construction of core heterocyclic systems that are prevalent in numerous biologically active molecules. The chloro and methoxy substituents on the phenyl ring offer additional points for functionalization, enabling the fine-tuning of physicochemical and pharmacological properties.

This comprehensive guide provides detailed application notes and laboratory-proven protocols for the synthesis of several key classes of heterocyclic compounds from this valuable precursor. The methodologies described herein are designed to be robust and scalable, providing researchers and drug development professionals with a practical toolkit for leveraging this scaffold in their synthetic endeavors.

I. Synthesis of Pyridazinones: Accessing a Core Bioactive Heterocycle

Pyridazinone derivatives are a well-established class of nitrogen-containing heterocycles renowned for their broad spectrum of biological activities, including cardiovascular, anti-inflammatory, and antimicrobial properties. The synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones from 4-aryl-4-oxobutanoic acids via condensation with hydrazine is a classical and efficient approach.

Reaction Scheme: Condensation-Cyclization Cascade

The reaction proceeds through an initial condensation of the ketone moiety with hydrazine to form a hydrazone intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine onto the carboxylic acid, followed by dehydration to yield the stable pyridazinone ring.

pyridazinone_synthesis start 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid intermediate Hydrazone Intermediate start->intermediate Condensation hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->intermediate product 6-(4-Chloro-2-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one intermediate->product Intramolecular Cyclization & Dehydration

Caption: Synthesis of a pyridazinone derivative.

Mechanistic Rationale

The reaction is typically carried out in a protic solvent such as ethanol or acetic acid, which facilitates both the hydrazone formation and the subsequent cyclization. The use of hydrazine hydrate is common, providing a readily available and effective source of hydrazine. The final dehydration step is often driven by heating the reaction mixture.

Experimental Protocol: Synthesis of 6-(4-Chloro-2-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

Materials:

  • 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid (1.0 eq).

  • Add ethanol (20 mL per gram of starting material) to the flask.

  • With stirring, add hydrazine hydrate (1.2 eq). A slight exotherm may be observed.

  • Optionally, add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated reaction mixture into ice-cold water with stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 6-(4-Chloro-2-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one.

ParameterValue
Reactants 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid, Hydrazine Hydrate
Solvent Ethanol
Temperature Reflux
Reaction Time 4-6 hours
Typical Yield 85-95% (based on analogous systems)

II. Synthesis of N-Substituted Pyrrolidin-2-ones: Building Blocks for CNS-Active Agents

Pyrrolidin-2-ones are a privileged scaffold in medicinal chemistry, most notably as the core of the "racetam" class of nootropic drugs. The synthesis of N-substituted pyrrolidin-2-ones can be achieved through a reductive amination of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid with a primary amine, followed by cyclization.

Reaction Scheme: One-Pot Reductive Amination and Cyclization

This transformation involves the initial formation of an imine or enamine intermediate from the ketone and the primary amine, which is then reduced in situ. The resulting amino acid undergoes spontaneous intramolecular lactamization to form the pyrrolidinone ring.

pyrrolidinone_synthesis start 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid intermediate Amino Acid Intermediate start->intermediate Reductive Amination amine Primary Amine (R-NH2) amine->intermediate reducing_agent Reducing Agent (e.g., NaBH4, NaBH3CN) reducing_agent->intermediate product 1-Substituted-5-(4-chloro-2-methoxyphenyl)pyrrolidin-2-one intermediate->product Intramolecular Lactamization

Caption: Synthesis of N-substituted pyrrolidin-2-ones.

Mechanistic Considerations

The choice of reducing agent is critical for the success of this reaction. Sodium cyanoborohydride (NaBH3CN) is often preferred as it is selective for the reduction of the iminium ion in the presence of the ketone. However, sodium borohydride (NaBH4) can also be used, often with pH control to favor imine formation. The reaction is typically performed as a one-pot procedure.[1]

Experimental Protocol: Synthesis of 1-Benzyl-5-(4-chloro-2-methoxyphenyl)pyrrolidin-2-one

Materials:

  • 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid

  • Benzylamine

  • Sodium cyanoborohydride (NaBH3CN) or Sodium borohydride (NaBH4)

  • Methanol

  • Glacial acetic acid

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid (1.0 eq) in methanol.

  • Add benzylamine (1.1 eq) to the solution and stir at room temperature for 30 minutes.

  • Adjust the pH of the solution to approximately 6 by the dropwise addition of glacial acetic acid.

  • In a separate flask, prepare a solution of sodium cyanoborohydride (1.5 eq) in methanol.

  • Slowly add the reducing agent solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Dilute the residue with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to yield the pure 1-benzyl-5-(4-chloro-2-methoxyphenyl)pyrrolidin-2-one.

ParameterValue
Reactants 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid, Primary Amine, Reducing Agent
Reducing Agent NaBH3CN or NaBH4
Solvent Methanol
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Typical Yield 60-80% (based on analogous systems)

III. Fischer Indole Synthesis: Crafting the Indole Nucleus

The Fischer indole synthesis is a powerful and versatile method for the construction of the indole ring system, a core component of many natural products and pharmaceuticals.[2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be formed in situ from the starting γ-keto acid and an appropriate arylhydrazine.

Reaction Scheme: In Situ Hydrazone Formation and Cyclization

The ketone functionality of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid reacts with an arylhydrazine (e.g., phenylhydrazine) to form the corresponding arylhydrazone. Under acidic conditions and heat, this intermediate undergoes a[3][3]-sigmatropic rearrangement followed by elimination of ammonia to afford the indole.[4]

fischer_indole_synthesis start 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid intermediate Arylhydrazone Intermediate start->intermediate Hydrazone Formation arylhydrazine Arylhydrazine (e.g., Phenylhydrazine) arylhydrazine->intermediate acid_catalyst Acid Catalyst (e.g., H2SO4, PPA) product Substituted Indole-3-propanoic Acid acid_catalyst->product intermediate->product [3,3]-Sigmatropic Rearrangement & Cyclization tetralone_synthesis start 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid acyl_chloride Acyl Chloride Intermediate start->acyl_chloride Thionyl Chloride (SOCl2) product Substituted Tetralone acyl_chloride->product Intramolecular Friedel-Crafts Acylation lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->product

Caption: Synthesis of a tetralone derivative.

B. Synthesis of Thiophenes using Lawesson's Reagent

The 1,4-dicarbonyl-like nature of the γ-keto acid allows for the synthesis of thiophene derivatives through reaction with a sulfurating agent like Lawesson's reagent. [5]This reaction provides access to another important class of sulfur-containing heterocycles.

Reaction Overview:

The reaction with Lawesson's reagent involves the conversion of the carbonyl groups to thiocarbonyls, followed by cyclization and aromatization to form the thiophene ring.

Conclusion

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is a demonstrably valuable and versatile starting material for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The protocols and application notes provided herein offer a solid foundation for researchers to explore the rich chemistry of this scaffold. The ability to readily access pyridazinones, pyrrolidinones, indoles, tetralones, and thiophenes from a common precursor underscores its strategic importance in modern drug discovery and development programs.

References

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. Available at: [Link]

  • Synthesis of 4-chloro-2-methoxyimino-3-oxobutyric acid. PrepChem.com. Available at: [Link]

  • The synthesis and structural properties of a chloridobis{N-[(4-methoxyphenyl)imino]pyrrolidine-1-carboxamide}zinc(II) (acetonitrile)trichloridozincate coordination complex. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • (E)-(2-Chlorobenzylidene)hydrazine. Organic Syntheses. Available at: [Link]

  • Production process for preparing 4-chloro-2,5-dimethoxyaniline with hydrazine hydrate catalytic reduction method. Google Patents.
  • The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules. Available at: [Link]

  • Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine. PrepChem.com. Available at: [Link]

  • Studies on intramolecular Friedel–Crafts cyclisation. Part II. Synthesis of 7-methoxy-8-methyl-1-tetralone. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. Journal of the Serbian Chemical Society. Available at: [Link]

  • Thiophene synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. ResearchGate. Available at: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available at: [Link]

  • Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines. Google Patents.
  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]

  • Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation. ResearchGate. Available at: [Link]

  • Thiophene formation - Lawesson's reagent. ChemTube3D. Available at: [Link]

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). ResearchGate. Available at: [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. Available at: [Link]

  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews: Journal of Medicinal & Organic Chemistry. Available at: [Link]

  • Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2 H)-pyridazinone derivatives. Afinidad. Available at: [Link]

  • Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties. Molecules. Available at: [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Available at: [Link]

  • The Reaction of Hydrazine Hydrate on Nitro-Compounds and a New Route to Synthetic Oestrogens. Journal of the American Chemical Society. Available at: [Link]

  • Reductive Amination. University of California, Irvine. Available at: [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. The Journal of Organic Chemistry. Available at: [Link]

Sources

Application

Application Notes and Protocols for Derivatization of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric Acid to Enhance Biological Activity

Introduction: The Therapeutic Potential of a Versatile Scaffold In the landscape of medicinal chemistry, the 4-oxo-γ-arylbutyric acid scaffold represents a privileged structure, a foundational framework upon which a dive...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the 4-oxo-γ-arylbutyric acid scaffold represents a privileged structure, a foundational framework upon which a diverse array of biologically active molecules can be constructed. The subject of this guide, 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid, is a particularly promising starting material. The presence of a chloro and a methoxy group on the phenyl ring significantly influences its electronic and lipophilic properties, which in turn can modulate the pharmacokinetic and pharmacodynamic profiles of its derivatives.[1] The strategic derivatization of the carboxylic acid and ketone functionalities offers a powerful approach to explore and optimize the therapeutic potential of this scaffold. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization strategies and subsequent biological evaluation of novel compounds derived from this core molecule. We will delve into the rationale behind specific chemical modifications and provide detailed, field-proven protocols for synthesis, purification, and biological screening.

Rationale for Derivatization: A Structure-Activity Relationship (SAR) Perspective

The core principle behind derivatization is to systematically alter the chemical structure of a lead compound to enhance its desired biological activity while minimizing off-target effects and toxicity. For 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid, the primary points of modification are the carboxylic acid and the ketone.

  • Carboxylic Acid Modification: The carboxylic acid group is a key pharmacophore that can participate in hydrogen bonding and ionic interactions with biological targets. Converting it to amides, esters, or incorporating it into heterocyclic systems can profoundly impact a molecule's properties. For instance, amide formation can increase metabolic stability and modulate cell permeability. The choice of the amine component for amide synthesis allows for the introduction of a wide range of functionalities, enabling fine-tuning of the molecule's steric and electronic properties to improve target engagement.[2]

  • Ketone Modification: The ketone group offers another avenue for structural diversification. It can be reduced to an alcohol, which introduces a new hydrogen bond donor and a chiral center, potentially leading to stereospecific interactions with a target. The ketone can also serve as a handle for the construction of various heterocyclic rings, such as pyrazoles or pyridazines, which are prevalent in many classes of drugs and are known to exhibit a broad spectrum of biological activities.

The overarching goal of these modifications is to explore the structure-activity relationship (SAR) of this chemical series.[2][3] By systematically altering the structure and evaluating the corresponding changes in biological activity, we can identify key structural features responsible for the desired therapeutic effect.

Synthetic Derivatization Strategies and Protocols

The following section outlines detailed protocols for the synthesis of key derivatives of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid. These protocols are designed to be robust and reproducible.

Synthesis of the Starting Material: 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid

The synthesis of the parent compound is typically achieved via a Friedel-Crafts acylation reaction between 3-chloroanisole and succinic anhydride.[1][4][5]

Protocol 1: Synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid

Reagent/SolventMolar Equivalent
3-Chloroanisole1.0
Succinic Anhydride1.1
Anhydrous Aluminum Chloride (AlCl₃)2.5
Dichloromethane (DCM)Anhydrous
Hydrochloric Acid (HCl), 2M-

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add succinic anhydride portion-wise, maintaining the temperature below 5 °C.

  • Stir the mixture for 15 minutes at 0 °C.

  • Slowly add a solution of 3-chloroanisole in anhydrous dichloromethane to the reaction mixture, keeping the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M hydrochloric acid.

  • Stir the mixture vigorously for 30 minutes.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid can be readily converted into a variety of functional groups. Amide formation is a particularly valuable transformation in medicinal chemistry.

Protocol 2: General Procedure for Amide Synthesis

This protocol utilizes a common coupling agent, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), for amide bond formation.[6]

Reagent/SolventMolar Equivalent
4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid1.0
Amine (R-NH₂)1.1
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)1.2
4-Dimethylaminopyridine (DMAP)0.1
Dichloromethane (DCM)Anhydrous

Procedure:

  • Dissolve 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid and the desired amine in anhydrous dichloromethane.

  • Add 4-dimethylaminopyridine (DMAP) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC or DIC in anhydrous dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica gel.

Rationale for Reagent Choice: DCC and DIC are effective carbodiimide coupling agents that activate the carboxylic acid for nucleophilic attack by the amine.[6] DMAP acts as a catalyst to accelerate the reaction.

Derivatization via Heterocycle Formation

The keto-acid functionality can be utilized to construct various five- and six-membered heterocyclic rings, which are common motifs in bioactive molecules.[7] For example, reaction with hydrazines can yield pyridazinone derivatives.

Protocol 3: Synthesis of Pyridazinone Derivatives

Reagent/SolventMolar Equivalent
4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid1.0
Hydrazine Hydrate or Substituted Hydrazine1.2
Ethanol-
Acetic AcidCatalytic amount

Procedure:

  • Dissolve 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid in ethanol.

  • Add hydrazine hydrate or the desired substituted hydrazine to the solution.

  • Add a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Workflow for Derivatization and Biological Evaluation

The following diagram illustrates a typical workflow from the starting material to the identification of a biologically active lead compound.

Derivatization_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization Start 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid Deriv Chemical Derivatization (e.g., Amidation, Cyclization) Start->Deriv Reaction Library Library of Novel Derivatives Deriv->Library Generation Purify Purification & Characterization (Chromatography, NMR, MS) Library->Purify Processing Primary Primary Screening (e.g., Cytotoxicity Assay) Purify->Primary Testing Secondary Secondary Screening (e.g., Anti-inflammatory Assay) Primary->Secondary Active Hits Tertiary Tertiary Screening (e.g., Antimicrobial Assay) Secondary->Tertiary Further Evaluation SAR Structure-Activity Relationship (SAR) Analysis Tertiary->SAR Data Analysis SAR->Deriv Iterative Design Lead Lead Compound Identification SAR->Lead Selection

Caption: A comprehensive workflow for the derivatization and biological evaluation of novel compounds.

Protocols for Biological Activity Screening

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The choice of assays will depend on the therapeutic area of interest. Here, we provide protocols for screening for anticancer, anti-inflammatory, and antimicrobial activities, which are common targets for this class of compounds.

Anticancer Activity Screening

A common initial step in anticancer drug discovery is to assess the cytotoxicity of the compounds against a panel of cancer cell lines. The MTT assay is a widely used colorimetric assay for this purpose.[8][9]

Protocol 4: MTT Cytotoxicity Assay

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity Screening

The anti-inflammatory potential of the derivatives can be assessed by measuring their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.[10][11][12]

Protocol 5: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Test compounds dissolved in DMSO

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., dexamethasone).

  • After incubation, collect the cell supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition.

Antimicrobial Activity Screening

The antimicrobial activity of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[13][14]

Protocol 6: Broth Microdilution Assay for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well.

  • Include a growth control (broth with inoculum only), a sterility control (broth only), and a positive control antibiotic.

  • Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Analysis and Interpretation

The data generated from the biological assays should be carefully analyzed to establish a structure-activity relationship.

DerivativeModificationIC₅₀ (µM) - Anticancer% NO Inhibition @ 10 µMMIC (µg/mL) - S. aureus
Parent Acid -> 10015.2 ± 2.1> 128
Amide 1 (R=benzyl) Carboxylic Acid25.6 ± 3.445.8 ± 4.564
Amide 2 (R=4-fluorobenzyl) Carboxylic Acid15.3 ± 2.162.1 ± 5.332
Pyridazinone Keto-acid Cyclization8.9 ± 1.575.3 ± 6.216

This table provides a template for organizing the biological data. By comparing the activity of the derivatives to the parent compound and among themselves, researchers can deduce which structural modifications are favorable for a particular biological activity. For example, the data above suggests that converting the carboxylic acid to an amide enhances both anticancer and anti-inflammatory activity, with the introduction of a fluorine atom further improving potency. The formation of a pyridazinone ring appears to be the most effective modification for all three tested activities.

Conclusion and Future Directions

This guide provides a comprehensive framework for the derivatization of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid and the subsequent evaluation of its biological activity. The protocols and strategies outlined herein are designed to be a starting point for researchers in the field of drug discovery. The versatility of this scaffold, coupled with a systematic approach to derivatization and biological screening, holds significant promise for the development of novel therapeutic agents. Future work should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting more in-depth mechanistic studies on the most promising lead compounds.

References

  • PrepChem.com. Synthesis of 4-chloro-2-methoxyimino-3-oxobutyric acid. Available from: [Link]

  • Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • Google Patents. CN101585768B - Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl].
  • PubChem. 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • ACS Infectious Diseases. Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. Available from: [Link]

  • MDPI. A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Available from: [Link]

  • NIH. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Available from: [Link]

  • NIH. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Available from: [Link]

  • NIH. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Available from: [Link]

  • MDPI. Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Available from: [Link]

  • PubMed. In Vitro Assays for Screening Small Molecules. Available from: [Link]

  • ResearchGate. A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Available from: [Link]

  • MDPI. Biochemical, Biological, and Clinical Properties of γ-Oryzanol. Available from: [Link]

  • PubMed. Design and structure-activity relationship analysis of ligands of gamma-hydroxybutyric acid receptors. Available from: [Link]

  • ACS Publications. pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. Available from: [Link]

  • PubChem. Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. Available from: [Link]

  • ResearchGate. Determination of bioactive chemical composition of callosobruchus maculutus and investigation of its anti-fungal activity. Available from: [Link]

  • MDPI. Strategies Used for the Discovery of New Microbial Metabolites with Antibiotic Activity. Available from: [Link]

  • MDPI. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Available from: [Link]

  • MDPI. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Available from: [Link]

  • Technologynetworks.com. 'Antimicrobial single-cell testing' measures antibiotic effectiveness. Available from: [Link]

  • MDPI. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Available from: [Link]

  • ResearchGate. Bioassays for Anticancer Activities. Available from: [Link]

  • ResearchGate. Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Available from: [Link]

  • NIH. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas. Available from: [Link]

  • F1000Research. Screening Actinomycetes extracts for antimicrobial compounds against methicillin-resistant Staphylococcus aureus and helper-compounds against aminoglycoside-resistant E. coli. Available from: [Link]

  • MDPI. In Vitro Characterization of Antioxidant, Antibacterial and Antimutagenic Activities of the Green Microalga Ettlia pseudoalveolaris. Available from: [Link]

  • Springer. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Available from: [Link]

  • Semantic Scholar. Bioassays for anticancer activities. Available from: [Link]

  • MDPI. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Available from: [Link]

  • MDPI. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Available from: [Link]

  • NIH. Determination of Biological Activity and Biochemical Content of Ethanol Extract from Fruiting Body of Tricholoma bufonium (Pers.) Gillet. Available from: [Link]

  • PubMed. Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. Available from: [Link]

  • Diva-Portal.org. Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarb. Available from: [Link]

  • MDPI. Evaluation of the Biological Properties and Antibacterial Activities of the Natural Food Supplement “Epavin” for Liver Detoxification and Protection. Available from: [Link]

Sources

Method

Comprehensive Analytical Characterization of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric Acid: A Multi-technique Approach

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework of analytical methodologies for the complete characterization of 4-(4-Chloro-2-me...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework of analytical methodologies for the complete characterization of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid, a key pharmaceutical intermediate. Ensuring the identity, purity, and stability of such intermediates is paramount as it directly influences the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] This document moves beyond rote protocols to explain the causal logic behind selecting a synergistic suite of analytical techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC). Each protocol is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[3][4]

Introduction: The Critical Role of Intermediate Characterization

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is a gamma-keto acid derivative whose structural features make it a valuable building block in organic synthesis.[5] In the pharmaceutical landscape, the journey from a starting material to a final drug product involves numerous intermediate compounds. The quality of these intermediates is not merely a matter of process efficiency; it is a critical quality attribute that underpins the safety and reliability of the therapeutic agent.[2][6] A failure to adequately characterize an intermediate can lead to the introduction of unknown impurities, affecting the stability and toxicity profile of the API.

This application note details a robust, multi-technique strategy to build a complete analytical profile of the target compound. Our approach is structured to answer three fundamental questions:

  • Identity: Is the compound unequivocally 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid?

  • Purity: How pure is the material, and what is the profile of any potential impurities (organic, inorganic, residual solvents)?[7]

  • Physicochemical Properties: What are its fundamental thermal characteristics?

identity Identity Confirmation nmr NMR Spectroscopy (¹H, ¹³C) identity->nmr ftir FT-IR Spectroscopy identity->ftir ms Mass Spectrometry identity->ms purity Purity & Impurity Profile hplc HPLC-UV purity->hplc gcms GC-MS purity->gcms dsc DSC purity->dsc physchem Physicochemical Properties physchem->dsc

Figure 1: A logical diagram illustrating the relationship between analytical objectives and the selected characterization techniques.

Identity Confirmation: A Spectroscopic Triad

The first step in characterization is to confirm that the molecular structure of the synthesized compound is correct. A combination of NMR, FT-IR, and MS provides complementary and definitive evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the gold standard for structural elucidation. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. This combination allows for an unambiguous assembly of the molecular skeleton.

Predicted Spectral Data: Based on the structure of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid, we can predict the key signals.

¹H NMR Predicted Signals (in CDCl₃) Multiplicity Integration Assignment
~11-12 ppmSinglet (broad)1H-COOH
~7.7 ppmDoublet1HAromatic H (ortho to C=O)
~7.0 ppmDoublet1HAromatic H (ortho to Cl)
~6.9 ppmDoublet of Doublets1HAromatic H (meta to C=O & Cl)
~3.9 ppmSinglet3H-OCH₃
~3.2 ppmTriplet2H-C(=O)-CH₂-
~2.8 ppmTriplet2H-CH₂-COOH
~2.2 ppmQuintet2H-CH₂-CH₂-CH₂-
¹³C NMR Predicted Signals (in CDCl₃) Assignment
~198 ppmAromatic C=O
~178 ppm-COOH
~158 ppmAromatic C-OCH₃
~138 ppmAromatic C-Cl
~132 ppmAromatic C-H
~128 ppmAromatic C-C=O
~122 ppmAromatic C-H
~112 ppmAromatic C-H
~56 ppm-OCH₃
~34 ppm-C(=O)-CH₂-
~28 ppm-CH₂-COOH
~20 ppm-CH₂-CH₂-CH₂-

Protocol 2.1: NMR Analysis

  • Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a ¹H NMR spectrum followed by a ¹³C NMR spectrum. If necessary, run 2D experiments like COSY or HSQC for more complex assignments.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and reference the chemical shifts to TMS. Compare the observed spectra with the predicted data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR is a rapid and powerful technique for identifying the functional groups present in a molecule. The presence of characteristic absorption bands for the ketone, carboxylic acid, aromatic ring, and ether functionalities provides strong corroborating evidence for the proposed structure.

Key FT-IR Functional Group Regions Expected Absorption (cm⁻¹)
Carboxylic Acid O-H Stretch3300-2500 (very broad)
Aromatic C-H Stretch~3100-3000
Aliphatic C-H Stretch~2950-2850
Ketone C=O Stretch~1680-1660
Carboxylic Acid C=O Stretch~1720-1700
Aromatic C=C Bending~1600, ~1475
C-O Ether Stretch~1250
C-Cl Stretch~800-600

Protocol 2.2: FT-IR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Instrumentation: Use a standard FT-IR spectrometer with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The software automatically performs a background subtraction. Identify the major absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound, which is one of its most fundamental properties. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing definitive confirmation of the molecular formula. Fragmentation patterns can also offer structural insights.

Protocol 2.3: MS Analysis

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI), coupled to a high-resolution analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).

  • Acquisition: Infuse the sample solution into the ion source. Acquire spectra in both positive and negative ion modes to determine which provides a better signal for the molecular ion ([M+H]⁺ or [M-H]⁻). The expected exact mass for C₁₁H₁₁ClO₄ is 242.0346.

  • Data Analysis: Identify the peak corresponding to the molecular ion. Use the instrument software to calculate the elemental composition from the measured accurate mass and compare it to the theoretical formula.

Purity Assessment and Impurity Profiling

Purity is not an absolute concept but is determined by the absence of detectable impurities.[8] A combination of chromatographic techniques is required to separate and quantify potential process-related impurities and residual solvents.

High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC with UV detection is the primary method for determining the purity of non-volatile organic compounds in the pharmaceutical industry.[1][2] The aromatic ring in the target molecule serves as a strong chromophore, making UV detection highly suitable. The method must be able to separate the main peak from potential impurities arising from starting materials, by-products, or degradation.

prep 1. Sample & Standard Preparation system_prep 2. HPLC System Equilibration prep->system_prep sst 3. System Suitability Test (Inject Standard 5x) system_prep->sst analysis 4. Sample Analysis (Inject Blank, Standards, Samples) sst->analysis data 5. Data Processing (Peak Integration) analysis->data report 6. Purity Calculation (% Area Normalization) data->report

Figure 2: Standard workflow for HPLC purity analysis.

Protocol 3.1: HPLC Purity Determination

  • Sample & Standard Preparation:

    • Diluent: Prepare a mixture of Acetonitrile:Water (50:50 v/v).

    • Standard Solution: Accurately weigh ~10 mg of reference standard and dissolve in 100.0 mL of diluent to get a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample at the same concentration (100 µg/mL) in diluent.

  • Instrumentation and Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
  • System Suitability Test (SST):

    • Before sample analysis, inject the standard solution five times.

    • Acceptance Criteria:

      • Relative Standard Deviation (%RSD) of the peak area must be ≤ 2.0%.[9][10]

      • Tailing factor for the main peak should be ≤ 2.0.

      • Theoretical plates (plate count) should be ≥ 2000.

  • Analysis Sequence: Inject Diluent (as blank), followed by the standard solution, and then the sample solutions in duplicate.

  • Data Analysis and Purity Calculation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Context: This method must be validated according to ICH Q2(R2) guidelines to be considered trustworthy for quality control.[3][9] Key validation parameters are summarized below.

Validation Parameter Purpose Typical Acceptance Criteria
Specificity Ensure the method can resolve the main peak from impurities.Peak purity analysis (using DAD) shows no co-elution.
Linearity Confirm direct proportionality between concentration and response.Correlation coefficient (r²) ≥ 0.999 over a specified range.
Accuracy Measure the closeness of results to the true value.% Recovery of spiked samples within 98.0-102.0%.[10]
Precision Assess the method's repeatability and intermediate precision.%RSD for multiple preparations ≤ 2.0%.
Range Define the concentration interval where the method is accurate and precise.Typically 80-120% of the test concentration.
Robustness Evaluate the method's resilience to small, deliberate changes.SST criteria are met despite minor changes in flow rate, pH, etc.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Rationale: Synthesis of pharmaceutical intermediates often involves various organic solvents. GC-MS is the ideal technique for identifying and quantifying these volatile compounds, as they can be toxic and must be controlled within strict limits defined by guidelines like ICH Q3C.[11][12]

Protocol 3.2: GC-MS Residual Solvent Analysis

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5.0 mL of a suitable high-boiling-point solvent (e.g., Dimethyl Sulfoxide, DMSO). Seal the vial immediately.

  • Instrumentation and Conditions:

Parameter Condition
GC-MS System Agilent 7890B GC with 5977B MSD or equivalent
Headspace Sampler Oven: 80 °C; Loop: 90 °C; Transfer Line: 100 °C
Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film
Carrier Gas Helium, constant flow ~1.2 mL/min
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 35-350 amu
  • Data Analysis:

    • Run a standard containing expected solvents to determine their retention times.

    • Analyze the sample. Identify peaks in the sample chromatogram by comparing their retention times and mass spectra to a reference library (e.g., NIST).

    • Quantify any detected solvents using an external or internal standard method.

Physicochemical Characterization

Differential Scanning Calorimetry (DSC)

Rationale: DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. For a crystalline pharmaceutical compound, it provides a precise melting point, which is a key physical property. Furthermore, the shape of the melting endotherm can be used to determine the purity of highly pure substances (>98.5%) based on the Van't Hoff equation, serving as an excellent orthogonal method to chromatography.[7]

Protocol 4.1: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to use as the reference.

  • Instrumentation and Conditions:

Parameter Condition
DSC System TA Instruments Q2000 or equivalent
Temperature Range 25 °C to 200 °C (or above expected melting point)
Heating Rate 10 °C/min
Purge Gas Nitrogen at 50 mL/min
  • Data Analysis:

    • The software will plot heat flow versus temperature. The melting event will appear as an endothermic peak.

    • Determine the onset temperature and the peak maximum of the melting endotherm. The onset is typically reported as the melting point.

    • If the material is >98.5% pure and does not decompose upon melting, use the instrument's software to calculate purity based on the peak shape.[7]

Conclusion

The analytical characterization of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid requires a thoughtful, multi-faceted approach. No single technique can provide a complete picture. By systematically combining spectroscopic methods (NMR, FT-IR, MS) for identity, chromatographic methods (HPLC, GC-MS) for purity and impurity profiling, and thermal analysis (DSC) for physicochemical properties, a comprehensive and reliable data package can be generated. This rigorous characterization, underpinned by principles of method validation, ensures that the intermediate meets the high-quality standards required for pharmaceutical development, ultimately contributing to the safety and efficacy of the final drug product.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks (YouTube). [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • How to detect the percentage of pharmaceutical intermediates? Novasol Biotech. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]

  • Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Pharmaceutical Impurity Testing and Identification. Intertek. [Link]

  • The enthalpy of formation of 2-keto-glutaric acid. ResearchGate. [Link]

  • Keto acid. Wikipedia. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia. [Link]

  • Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-chloro-1-butanol, in Active Pharmaceutical Ingredients. PubMed. [Link]

  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship, University of California. [Link]

Sources

Application

Application Notes and Protocols for the HPLC Analysis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid

Introduction 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is a chemical intermediate with potential applications in pharmaceutical synthesis. Its purity and accurate quantification are critical for ensuring the quality...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is a chemical intermediate with potential applications in pharmaceutical synthesis. Its purity and accurate quantification are critical for ensuring the quality and safety of downstream products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of compounds in a mixture. This document provides a comprehensive guide to the HPLC analysis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid, designed for researchers, scientists, and drug development professionals.

The presented method is a reversed-phase HPLC (RP-HPLC) approach, which is well-suited for the analysis of moderately polar organic compounds like the target analyte. The methodology has been developed based on established principles of chromatography and is designed to be robust and reliable. This application note will detail the optimized chromatographic conditions, sample preparation procedures, and system suitability requirements. Furthermore, it will outline the principles of method validation in accordance with internationally recognized guidelines to ensure the trustworthiness of the analytical data.

Principles of the Analytical Method

The core of this analytical method lies in reversed-phase chromatography. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol.[1][2] 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid, being a moderately polar organic acid, will interact with the nonpolar stationary phase. The elution of the analyte is controlled by the composition of the mobile phase. By carefully adjusting the polarity of the mobile phase, a precise and reproducible separation from potential impurities can be achieved.

For organic acids, the pH of the mobile phase is a critical parameter.[3][4] By maintaining the mobile phase at an acidic pH, the ionization of the carboxylic acid group in the analyte is suppressed. This leads to a more hydrophobic molecule, resulting in increased retention on the C18 column and improved peak shape. Detection is performed using a UV detector, as the aromatic ring and carbonyl group in the analyte's structure provide strong chromophores, allowing for sensitive detection at an appropriate wavelength.

Experimental Protocols

Materials and Reagents
  • Reference Standard: 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid (Purity ≥ 98%)

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or purified to 18.2 MΩ·cm

  • Phosphoric Acid: ACS grade or higher

  • Methanol: HPLC grade (for cleaning)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following table summarizes the optimized chromatographic conditions.

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water
Gradient 50:50 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL

Rationale for Parameter Selection:

  • Column: A C18 column is a versatile and robust choice for reversed-phase chromatography, providing excellent retention for a wide range of organic molecules. The specified dimensions and particle size offer a good balance between resolution and analysis time.

  • Mobile Phase: The combination of acetonitrile and acidified water is a common mobile phase for the analysis of organic acids.[3][5] Acetonitrile provides good elution strength, while the phosphoric acid ensures a low pH to suppress the ionization of the analyte.

  • Flow Rate and Temperature: The selected flow rate and temperature are typical for a 4.6 mm ID column and help to ensure reproducible retention times and optimal column efficiency.

  • Detection Wavelength: Based on the chemical structure, a wavelength of 225 nm is chosen to achieve high sensitivity for the analyte.[6]

Preparation of Solutions

Mobile Phase (0.1% Phosphoric Acid in Water):

  • Add 1.0 mL of concentrated phosphoric acid to a 1 L volumetric flask.

  • Add approximately 500 mL of HPLC grade water and swirl to mix.

  • Bring the volume to 1 L with HPLC grade water and mix thoroughly.

  • Filter the mobile phase through a 0.45 µm membrane filter before use.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid reference standard into a 25 mL volumetric flask.

  • Dissolve the standard in the mobile phase (Acetonitrile/0.1% Phosphoric Acid in Water, 50:50 v/v).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the volume to 25 mL with the mobile phase and mix well.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Accurately weigh a suitable amount of the sample containing 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid.

  • Dissolve the sample in a known volume of the mobile phase to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis.

Validation_Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Linearity->Accuracy Linearity->Precision Precision->Accuracy

Sources

Method

Application Note: High-Resolution ¹H NMR Characterization of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid

Introduction: The Rationale for Structural Verification 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is a substituted aromatic keto-acid, a structural motif frequently encountered in the development of novel pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Structural Verification

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is a substituted aromatic keto-acid, a structural motif frequently encountered in the development of novel pharmaceutical agents and functional materials. Its precise chemical structure, including the substitution pattern on the aromatic ring and the integrity of the butyric acid side chain, is critical to its function and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone technique for unambiguous structural verification of such organic molecules in solution.

This application note provides an in-depth guide for researchers and drug development professionals on the ¹H NMR characterization of this compound. We will move beyond a simple recitation of steps to explain the causality behind the protocol, from sample preparation to the nuanced interpretation of the final spectrum. The objective is to provide a self-validating framework for confirming the molecular identity and purity of this important chemical entity.

Foundational Principles: Decoding the ¹H NMR Spectrum

A ¹H NMR spectrum provides a wealth of information derived from three key parameters for each set of unique protons in the molecule:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Electron-withdrawing groups (like carbonyls and halogens) "deshield" nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups (like methoxy) "shield" them, causing an upfield shift.[1] The aromatic ring itself induces a "ring current" that strongly deshields the attached protons, moving them significantly downfield.[1]

  • Integration: The area under each signal is directly proportional to the number of protons it represents. This allows for a quantitative ratio of the different types of protons in the molecule.

  • Spin-Spin Coupling (Splitting): Non-equivalent protons on adjacent carbons interact with each other's magnetic fields, splitting a single peak into a multiplet (e.g., a doublet, triplet, quartet). The 'n+1 rule' is a useful guide, where 'n' is the number of equivalent protons on the adjacent carbon(s).[2] The distance between the lines of a multiplet, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity and spatial relationship of the protons.

Predicted ¹H NMR Analysis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid

Before entering the laboratory, a thorough analysis of the molecule's structure allows us to predict the expected ¹H NMR spectrum. This predictive step is crucial for an efficient and accurate interpretation of the experimental data.

Molecular Structure:

The molecule possesses several distinct proton environments:

  • Aromatic Protons (Ar-H): Three protons on a tri-substituted benzene ring. Their chemical shifts and coupling patterns are dictated by the positions of the chloro, methoxy, and acyl substituents.

  • Methoxy Protons (-OCH₃): A methyl group attached to an oxygen atom on the aromatic ring.

  • Aliphatic Protons (-CH₂-CH₂-): Two methylene groups forming the backbone of the butyric acid chain.

  • Carboxylic Acid Proton (-COOH): A highly deshielded, acidic proton.

Data Presentation: Predicted Spectral Parameters

The following table summarizes the anticipated ¹H NMR signals for the target compound, assuming analysis in a standard deuterated solvent like CDCl₃.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift & Multiplicity
H-a (-COOH)10.0 - 12.0Broad Singlet1HHighly deshielded acidic proton; often broad due to chemical exchange.[3]
H-b (Ar-H)~7.6 - 7.8Doublet1HOrtho to the electron-withdrawing carbonyl group, leading to significant deshielding. Split by the meta proton.
H-c (Ar-H)~7.0 - 7.2Doublet1HOrtho to the chloro group and meta to the carbonyl. Split by the meta proton.
H-d (Ar-H)~6.9 - 7.1Doublet of Doublets1HSituated between the methoxy and chloro groups. Split by two neighboring protons.
H-e (-OCH₃)~3.9Singlet3HTypical range for an aryl methoxy group.[4][5] No adjacent protons to couple with.
H-f (-C(=O)CH₂-)~3.2Triplet2HAlpha to the electron-withdrawing ketone, causing a downfield shift.[1] Split into a triplet by the adjacent H-g methylene protons (n=2, so n+1=3).
H-g (-CH₂COOH)~2.8Triplet2HAlpha to the electron-withdrawing carboxylic acid. Split into a triplet by the adjacent H-f methylene protons (n=2, so n+1=3).

Experimental Protocol: From Sample to Spectrum

This section provides a robust, step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum.

Experimental Workflow Diagram

The overall process can be visualized as a logical sequence of steps, each critical for ensuring data quality.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample 1. Weigh 5-15 mg of Analyte Solvent 2. Add ~0.6 mL Deuterated Solvent (e.g., CDCl3) Sample->Solvent Dissolve 3. Vortex to Homogenize Solvent->Dissolve Filter 4. Filter into NMR Tube Dissolve->Filter Spectrometer 5. Insert Sample into Spectrometer Filter->Spectrometer Lock 6. Lock on Deuterium Signal Spectrometer->Lock Shim 7. Shim for Field Homogeneity Lock->Shim Acquire 8. Acquire Free Induction Decay (FID) Shim->Acquire FT 9. Fourier Transform (FID -> Spectrum) Acquire->FT Phase 10. Phase Correction FT->Phase Baseline 11. Baseline Correction Phase->Baseline Integrate 12. Signal Integration Baseline->Integrate Analysis Final Spectrum Interpretation Integrate->Analysis

Caption: Workflow for ¹H NMR analysis of organic compounds.

Materials and Reagents
  • Analyte: 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid (5-15 mg)

  • NMR Tube: 5 mm high-quality NMR tube (e.g., Wilmad 528-PP or equivalent)

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), ~0.6 mL

  • Internal Standard: Tetramethylsilane (TMS) is often pre-dissolved in the solvent (0.03-0.05% v/v).[6]

  • Pipette and Filter: Pasteur pipette with a cotton or glass wool plug.

Step-by-Step Sample Preparation Protocol
  • Weighing the Sample: Accurately weigh between 5-15 mg of the analyte directly into a clean, dry vial.

    • Causality: This concentration range is optimal for small molecules. It ensures a strong signal-to-noise ratio without causing issues like line broadening or difficulty shimming that can arise from overly concentrated samples.[7][8][9]

  • Adding the Solvent: Using a calibrated pipette, add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃).

    • Causality: Deuterated solvents are used because the deuterium (²H) nucleus resonates at a very different frequency from protons (¹H), making the solvent invisible in the ¹H spectrum. The spectrometer also uses the deuterium signal to "lock" the magnetic field, compensating for any drift during the experiment.[7]

  • Dissolution: Cap the vial and vortex for 30-60 seconds until the sample is fully dissolved. A clear, homogenous solution is required.

  • Filtration and Transfer: Prepare a Pasteur pipette by inserting a small, tight plug of glass wool into the neck. Use this pipette to transfer the solution into the NMR tube.

    • Causality: Any suspended particulate matter will severely degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks. Filtration is a critical, non-negotiable step for high-resolution spectra.[8]

  • Capping and Cleaning: Cap the NMR tube securely to prevent evaporation. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust before insertion into the spectrometer.

Instrumental Parameters (300-500 MHz Spectrometer)
  • Pulse Program: Standard single-pulse (e.g., 'zg30')

  • Acquisition Time (AQ): 2-4 seconds

  • Relaxation Delay (D1): 1-5 seconds (a longer delay ensures quantitative integration)

  • Number of Scans (NS): 8-16 scans (increase for dilute samples)

  • Spectral Width (SW): ~16 ppm (centered around 6-7 ppm)

Data Processing and Final Interpretation

Once the Free Induction Decay (FID) is acquired, standard software processing is applied:

  • Fourier Transformation: Converts the time-domain FID signal into the frequency-domain spectrum.

  • Phasing: All peaks must be adjusted to a pure absorption mode (symmetrical, positive peaks).

  • Baseline Correction: The baseline of the spectrum should be flat and centered at zero intensity.

  • Referencing: The TMS signal is calibrated to exactly 0.00 ppm. If TMS is not present, the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) can be used as a secondary reference.

  • Integration: The integral is calibrated, often by setting a signal from a known number of protons (e.g., the 3H singlet of the methoxy group) to its theoretical value.

By comparing the processed experimental spectrum to the predicted data in the table above, a confident structural assignment can be made. Discrepancies may indicate the presence of impurities, residual solvent, or an incorrect structure, prompting further investigation.

Conclusion

The ¹H NMR spectrum is a definitive fingerprint of the 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid molecule. By understanding the underlying principles and following a rigorous, self-validating protocol, researchers can confidently verify the identity, purity, and structural integrity of this compound. This application note provides the necessary framework to achieve high-quality, reproducible results essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • 6.6: ¹H NMR Spectra and Interpretation (Part I) , Chemistry LibreTexts, [Link]

  • NMR Sample Preparation , Iowa State University Chemical Instrumentation Facility, [Link]

  • low/high resolution 1H proton nmr spectrum of butanoic acid , Doc Brown's Chemistry, [Link]

  • 15.7: Spectroscopy of Aromatic Compounds , Chemistry LibreTexts, [Link]

  • 1 H NMR spectra indicate the change of chemical shift of methoxy group... , ResearchGate, [Link]

  • NMR Sample Preparation: The Complete Guide , Organomation, [Link]

  • How to make an NMR sample , University of Ottawa NMR Facility, [Link]

  • Methoxy groups just stick out , ACD/Labs, [Link]

  • Sample Preparation , University College London, [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR) , YouTube, [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid. The primary and most established metho...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid. The primary and most established method for this synthesis is the Friedel-Crafts acylation of 3-chloroanisole with succinic anhydride, typically catalyzed by a strong Lewis acid like anhydrous aluminum chloride (AlCl₃).[1][2] While theoretically straightforward, this reaction is frequently complicated by several side reactions that can impact yield, purity, and the overall success of the synthesis.

This document provides a troubleshooting framework in a question-and-answer format to address the most common challenges, explaining the underlying chemical principles and offering validated protocols to mitigate these issues.

Core Synthesis Workflow

The synthesis proceeds via an electrophilic aromatic substitution mechanism.[3] The Lewis acid catalyst activates the succinic anhydride to form a highly reactive acylium ion, which is then attacked by the electron-rich aromatic ring of 3-chloroanisole.

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Step cluster_workup Workup & Purification Reactant1 3-Chloroanisole Acylation Friedel-Crafts Acylation (Solvent: e.g., CS₂, DCE) Reactant1->Acylation Reactant2 Succinic Anhydride Reactant2->Acylation Catalyst Anhydrous AlCl₃ Catalyst->Acylation Activates Quench Acidic Quench (Ice/HCl) Acylation->Quench Reaction Mixture Extraction Base Extraction (e.g., NaHCO₃) Quench->Extraction Isolation Acidification & Isolation Extraction->Isolation Purify Recrystallization or Column Chromatography Isolation->Purify Product 4-(4-Chloro-2-methoxyphenyl) -4-oxobutyric acid Purify->Product

Caption: General experimental workflow for the synthesis.

Troubleshooting Guide & FAQs

Q1: My reaction has a very low yield or fails to proceed to completion. What are the most common causes?

A1: This is a frequent issue in Friedel-Crafts acylations and almost always points to problems with the reagents or reaction conditions.

  • Catalyst Inactivity: Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. It reacts violently and exothermically with atmospheric moisture to form inactive aluminum hydroxides and corrosive HCl gas.[2][4] If your AlCl₃ has been improperly stored or appears clumpy and discolored, it has likely lost its activity. Solution: Always use fresh, high-purity, anhydrous AlCl₃ from a newly opened container. Handle it rapidly in a dry environment (e.g., glove box or under a nitrogen blanket).

  • Moisture Contamination: Trace amounts of water in the solvent, glassware, or starting materials will deactivate the catalyst. Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous grade solvents. If necessary, distill solvents over an appropriate drying agent.

  • Incorrect Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount of Lewis acid. The AlCl₃ complexes not only with the succinic anhydride to form the electrophile but also with the carbonyl groups of the final product.[1] This product complexation deactivates the catalyst. Solution: A molar excess of AlCl₃ is typically required. A common starting point is 2.2 to 2.5 equivalents relative to the limiting reagent (succinic anhydride).

  • Insufficient Temperature: While high temperatures can promote side reactions, the reaction may be sluggish at very low temperatures. Solution: The reaction is often initiated at a low temperature (0–5 °C) during the addition of reagents to control the initial exotherm, then allowed to warm to room temperature or gently heated (e.g., 40–50 °C) to drive it to completion.[5] Monitor progress using Thin Layer Chromatography (TLC).

Q2: My NMR analysis shows a mixture of isomers. How can I identify the primary byproduct and prevent its formation?

A2: This is the most significant chemical challenge in this specific synthesis. You are likely forming the undesired regioisomer, 4-(2-Chloro-4-methoxyphenyl)-4-oxobutyric acid .

  • Underlying Chemistry (Regioselectivity): The starting material, 3-chloroanisole, has two directing groups:

    • Methoxy group (-OCH₃): A powerful activating, ortho, para-director.

    • Chloro group (-Cl): A deactivating, ortho, para-director.

    The methoxy group's activating effect dominates. Acylation will occur at positions ortho or para to the methoxy group. The desired product results from para-acylation, which is sterically less hindered. The primary byproduct results from ortho-acylation.

G Start 3-Chloroanisole + Acylium Ion [R-C=O]+ path_para Para-attack (Less hindered) Start->path_para Major Pathway path_ortho Ortho-attack (More hindered) Start->path_ortho Minor Pathway Prod_desired Desired Product 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid path_para->Prod_desired Prod_byproduct Isomeric Byproduct 4-(2-Chloro-4-methoxyphenyl)-4-oxobutyric acid path_ortho->Prod_byproduct

Caption: Regioselectivity in the Friedel-Crafts acylation of 3-chloroanisole.

  • Mitigation Strategies:

    • Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable, less sterically hindered para product. Running the reaction at 0–25 °C is recommended over heating.

    • Solvent Choice: The choice of solvent can influence the steric bulk of the electrophile-catalyst complex and thus affect the ortho/para ratio. Non-polar solvents like carbon disulfide (CS₂) or halogenated solvents like 1,2-dichloroethane (DCE) are common. Experimenting with different solvents may be necessary to optimize regioselectivity. A Japanese patent suggests that using dichlorobenzenes as a solvent can improve the yield of the para isomer in a similar system.[6]

    • Purification: Complete prevention is difficult. The final product mixture will likely require careful purification. Since both isomers are carboxylic acids, they can be separated from neutral byproducts by base extraction.[2][7] Separating the isomers from each other typically requires column chromatography on silica gel.

Q3: My crude product is dark, and I've detected a phenolic impurity by mass spectrometry. What is happening?

A3: You are likely observing demethylation of the methoxy group. Aluminum chloride is a strong enough Lewis acid to cleave aryl methyl ethers, especially at elevated temperatures or with prolonged reaction times.[8]

  • Mechanism: The Lewis acid (AlCl₃) coordinates to the oxygen of the methoxy group, weakening the C-O bond and leading to its cleavage to form a phenol. This can happen to both the starting material and the product.

  • Prevention:

    • Strict Temperature Control: Avoid excessive heating. Maintain the reaction temperature below 50 °C if heating is necessary.

    • Limit Reaction Time: Monitor the reaction by TLC and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.

    • Consider a Milder Catalyst: If demethylation is a persistent problem, exploring alternative, milder Lewis acids (e.g., ZnCl₂, FeCl₃) may be an option, although this will likely require significant re-optimization of the reaction conditions.

Quantitative Data & Stoichiometry

This table provides a typical starting point for reagent stoichiometry.

ReagentMolar Mass ( g/mol )Density (g/mL)Molar EquivalentsTypical Amount
3-Chloroanisole142.581.1561.0(As limiting reagent)
Succinic Anhydride100.07-1.0 - 1.1(Slight excess)
Aluminum Chloride (Anhydrous)133.34-2.2 - 2.5(Significant excess)
1,2-Dichloroethane (Solvent)98.961.253-~3-5 mL per mmol of reactant

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid

Safety Note: This reaction is exothermic and involves corrosive materials. Perform all steps in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (2.2 eq.). Cool the flask to 0 °C in an ice-water bath.

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) via cannula to create a slurry.

  • Anhydride Addition: Add succinic anhydride (1.0 eq.) portion-wise to the stirred slurry, ensuring the internal temperature does not exceed 10 °C. The mixture will turn yellow/orange.

  • Substrate Addition: Add 3-chloroanisole (1.0 eq.) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mixture with a few drops of acetic acid).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid (approx. 3:1 v/v). Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.

  • Initial Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM).

  • Product Extraction: Combine all organic layers and wash with brine. Extract the combined organic layers three times with a saturated sodium bicarbonate (NaHCO₃) solution. This will transfer the acidic product into the aqueous phase as its sodium salt.[2][9]

  • Isolation: Cool the combined basic aqueous layers in an ice bath. Slowly acidify with concentrated HCl until the pH is ~1-2. A white or off-white precipitate should form.

  • Filtration & Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water. Dry the product under high vacuum to a constant weight.

Protocol 2: Purification by Recrystallization
  • Transfer the crude, dried solid to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Heat the mixture gently with stirring until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

  • BenchChem (2025). Synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile: Application Notes and Protocols.
  • MDPI (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid.
  • PrepChem.com (n.d.). Synthesis of 4-chloro-2-methoxyimino-3-oxobutyric acid.
  • BenchChem (2025). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.
  • The Organic Chemistry Tutor (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.
  • Sigma-Aldrich (n.d.). Friedel–Crafts Acylation.
  • Google Patents (n.d.). EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
  • Google Patents (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • Organic Chemistry Portal (n.d.). Friedel-Crafts Acylation.
  • Master Organic Chemistry (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • BenchChem (2025). Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • National Institutes of Health (NIH) (2025). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones.
  • Chemistry Steps (n.d.). Friedel-Crafts Acylation.
  • BenchChem (2025). Minimizing byproduct formation in Friedel-Crafts acylation.
  • Organic Chemistry Explained (2020). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. YouTube.
  • Chegg (2020). Question: The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride.
  • The Organic Chemistry Tutor (2020). Friedel-Crafts Acylation: alternative reagents. YouTube.
  • National Institutes of Health (NIH) (2019). Mechanochemical Friedel–Crafts acylations.

Sources

Optimization

Technical Support Center: Regioselectivity in the Friedel-Crafts Acylation of 2-Chloroanisole

From the desk of the Senior Application Scientist Welcome to the technical support center for the Friedel-Crafts acylation of 2-chloroanisole. This guide is designed for researchers, chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the Friedel-Crafts acylation of 2-chloroanisole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on this challenging substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve the desired regioselectivity for your target molecule.

Part 1: Core Principles & FAQs

This section addresses the fundamental principles governing the regioselectivity of the Friedel-Crafts acylation of 2-chloroanisole.

Q1: What are the primary factors controlling regioselectivity in the acylation of 2-chloroanisole?

A1: The regiochemical outcome of this reaction is a classic example of competing directing effects between two different substituents on a benzene ring. The key factors are:

  • Electronic Effects: The methoxy group (-OCH₃) is a strong activating group that directs electrophilic attack to the ortho and para positions through a strong positive resonance effect (+R). The chlorine atom (-Cl) is a deactivating group but is also an ortho, para-director due to its lone pairs participating in resonance.[1] In this competition, the strongly activating methoxy group dominates the directing influence.

  • Steric Hindrance: The positions ortho to the methoxy group (C6) and the chloro group (C3) are sterically hindered. The C6 position is particularly crowded, being flanked by both substituents. The C4 position, which is para to the methoxy group, is the most sterically accessible.

Therefore, the incoming acyl group is overwhelmingly directed to the C4 position, which is electronically activated by the methoxy group and is the least sterically hindered.

Figure 1: Competing directing effects on 2-chloroanisole.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the acylation of 2-chloroanisole.

Issue 1: Poor Regioselectivity - Significant formation of the 6-acyl isomer.
  • Potential Cause A: High Reaction Temperature

    • Explanation: While the 4-acyl product is thermodynamically and kinetically favored, higher temperatures can provide sufficient energy to overcome the steric barrier at the C6 position, leading to an increased yield of the undesired isomer.

    • Solution: Perform the reaction at a reduced temperature. Cooling the reaction mixture to 0-5 °C before and during the addition of the Lewis acid catalyst is a standard practice for improving selectivity in Friedel-Crafts acylations.[2]

  • Potential Cause B: Choice of Lewis Acid

    • Explanation: Highly reactive Lewis acids, such as anhydrous aluminum chloride (AlCl₃), can sometimes lead to reduced selectivity. Furthermore, strong Lewis acids can coordinate with the oxygen of the methoxy group, which can lead to demethylation at higher temperatures or with excess catalyst.[3]

    • Solution: Consider using a milder Lewis acid. While AlCl₃ is common, alternatives like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can offer improved regioselectivity, albeit sometimes at the cost of reaction rate.[4][5]

Issue 2: Low Overall Yield of Acylated Product.
  • Potential Cause: Deactivation of the Catalyst

    • Explanation: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst because the catalyst complexes with both the starting acyl chloride and the resulting ketone product.[6] If a substoichiometric amount is used, the reaction will be incomplete.

    • Solution: Ensure that at least 1.1 to 1.3 molar equivalents of the Lewis acid are used relative to the limiting reagent (either 2-chloroanisole or the acylating agent).

  • Potential Cause: Impure Reagents or Solvent

    • Explanation: The presence of water or other protic impurities in the reagents or solvent will quench the Lewis acid catalyst, rendering it inactive. Anhydrous conditions are critical for a successful Friedel-Crafts reaction.

    • Solution: Use freshly distilled or anhydrous grade solvents. Ensure the 2-chloroanisole and acylating agent are dry. The Lewis acid should be a fine, free-flowing powder; if it is clumpy, it may have been exposed to moisture.

Table 1: Effect of Lewis Acid on Regioselectivity (Illustrative)
Lewis Acid (1.2 eq.)SolventTemperature (°C)4-acyl:6-acyl Ratio (Approx.)Overall Yield (%)
AlCl₃Dichloromethane0 to RT90:10~85%
FeCl₃Dichloromethane0 to RT95:5~70%
SnCl₄DichloromethaneRT88:12~65%
ZnCl₂Nitrobenzene25-50>98:2~50%

Note: Data is representative and compiled from general principles of Friedel-Crafts reactions. Actual results may vary.

Part 3: Recommended Experimental Protocol

This protocol is designed for the regioselective synthesis of 4-acetyl-2-chloroanisole, a common acylation product.

Objective: To synthesize 4-acetyl-2-chloroanisole with high regioselectivity.

Materials:

  • 2-chloroanisole (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen.

  • Reagent Preparation: In the flask, dissolve 2-chloroanisole (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice-water bath.

  • Catalyst Suspension: In a separate dry flask, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM.

  • Acyl Chloride Addition: Add acetyl chloride (1.1 eq) to the cooled 2-chloroanisole solution dropwise via the dropping funnel.

  • Catalyst Addition: Slowly add the AlCl₃ suspension to the reaction mixture at 0 °C. The addition is exothermic, so maintain the temperature below 5 °C.[2]

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by pouring it slowly over crushed ice and 1M HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain pure 4-acetyl-2-chloroanisole.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 2-chloroanisole in DCM B 2. Cool to 0°C A->B C 3. Add Acetyl Chloride B->C D 4. Add AlCl₃ at 0°C C->D E 5. Stir & Monitor (TLC) D->E F 6. Quench with Ice/HCl E->F G 7. Extract with DCM F->G H 8. Wash (Acid, Base, Brine) G->H I 9. Dry & Concentrate H->I J 10. Purify I->J

Caption: Experimental workflow for regioselective acylation.

Part 4: Advanced FAQs

Q2: Why is a stoichiometric amount of Lewis acid needed in acylation but only a catalytic amount in alkylation?

A2: In Friedel-Crafts acylation, the product is an aryl ketone. The carbonyl oxygen of this ketone is a Lewis base and forms a strong complex with the Lewis acid catalyst (e.g., AlCl₃).[6] This complex deactivates the product against further acylation and also sequesters the catalyst, preventing it from participating in further reactions. Therefore, at least one equivalent of the catalyst is consumed for every equivalent of product formed. In contrast, the alkylated product of a Friedel-Crafts alkylation is more reactive than the starting material and does not strongly complex with the Lewis acid, allowing the catalyst to be regenerated.

Q3: Can I use an acyl anhydride instead of an acyl chloride?

A3: Yes, acyl anhydrides can be used as the acylating agent. The reaction mechanism is similar, involving the formation of an acylium ion. However, using an anhydride like acetic anhydride ((CH₃CO)₂O) requires more than two equivalents of the Lewis acid. One equivalent activates the anhydride, and another is consumed by the ketone product. The carboxylic acid byproduct also reacts with the catalyst. While effective, this can be less atom-economical.

Q4: Are there "greener" or milder alternatives to traditional Lewis acids for this reaction?

A4: Yes, the development of more environmentally friendly catalysts is an active area of research. Options include:

  • Solid Acid Catalysts: Zeolites and clays can catalyze Friedel-Crafts reactions, often with high regioselectivity and easier workup.

  • Heteropoly Acids: Catalysts like phosphotungstic acid supported on a solid matrix can be effective and are often reusable.[7]

  • Metal Triflates: Lanthanide triflates (e.g., Sc(OTf)₃) are water-tolerant Lewis acids that can catalyze acylations under milder conditions than AlCl₃.[3]

These alternatives can reduce waste and avoid the harsh quenching and workup procedures associated with stoichiometric AlCl₃.[8]

References

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • Land of Chemistry. (2021). Friedel Craft's reaction of Anisole. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Friedel-Crafts acylation of substituted anisole. Retrieved from [Link]

  • NileRed. (2020). Friedel Crafts Acylation of Anisole Experiment. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Green and sustainable approaches for the Friedel–Crafts reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. Retrieved from [Link]

  • Leah4sci. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

Sources

Troubleshooting

Preventing demethylation in Friedel-Crafts reaction of methoxy-substituted arenes

Technical Support Center: Friedel-Crafts Reactions Welcome to the Troubleshooting Guide for Friedel-Crafts Reactions of Methoxy-Substituted Arenes. This resource is designed for researchers, chemists, and process develop...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Friedel-Crafts Reactions

Welcome to the Troubleshooting Guide for Friedel-Crafts Reactions of Methoxy-Substituted Arenes. This resource is designed for researchers, chemists, and process development scientists who are encountering challenges with demethylation side reactions. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the reaction mechanisms to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of a phenolic byproduct in my Friedel-Crafts acylation of anisole. What is causing this?

A: You are observing demethylation, a common and problematic side reaction when using strong Lewis acids like aluminum chloride (AlCl₃) with methoxy-substituted arenes.[1][2] The Lewis acid, intended to activate the acylating agent, can also coordinate to the oxygen atom of the methoxy group. This coordination makes the methyl group susceptible to nucleophilic attack by the halide counter-ion (e.g., Cl⁻), leading to the formation of a phenol.[2][3] This newly formed phenol is often more reactive than the starting anisole and can undergo subsequent acylation, leading to a complex mixture of products and reduced yield of the desired methoxy-ketone.[4]

Q2: Why is AlCl₃ so prone to causing demethylation?

A: Aluminum chloride (AlCl₃) is a very strong Lewis acid.[1][3] Its high Lewis acidity leads to strong coordination with the lone pair electrons on the methoxy oxygen. This O-AlCl₃ complex formation significantly weakens the methyl C-O bond, lowering the activation energy for the demethylation pathway. At elevated temperatures, this process becomes even more favorable.[5] In essence, the very property that makes AlCl₃ an effective Friedel-Crafts catalyst also makes it aggressive towards the methoxy ether linkage.

Q3: Can I avoid demethylation by simply using less AlCl₃?

A: Unfortunately, reducing the amount of AlCl₃ is often not a viable solution. Friedel-Crafts acylations typically require stoichiometric or even super-stoichiometric amounts of the Lewis acid.[6][7] This is because the product, an aryl ketone, is also a Lewis base and forms a stable complex with AlCl₃.[6] This complex deactivates both the product and the catalyst. Using sub-stoichiometric amounts will likely result in an incomplete reaction rather than preventing demethylation.

Q4: Are there alternative catalysts that are less likely to cause this issue?

A: Absolutely. This is the most common and effective strategy. Milder Lewis acids are less aggressive towards the methoxy group and are an excellent choice for activated systems like anisole.[1] Good alternatives include:

  • Zinc chloride (ZnCl₂): A much milder Lewis acid that often provides good yields without significant demethylation.[1][8]

  • Ferric chloride (FeCl₃): Another common, cost-effective, and milder alternative to AlCl₃.[8]

  • Titanium tetrachloride (TiCl₄): Can be effective, though it is highly sensitive to moisture.[1]

  • Brønsted acids: Strong protic acids like polyphosphoric acid (PPA) or triflic acid can catalyze the reaction without a Lewis acid, thereby avoiding the specific mechanism of demethylation.[8][9][10]

  • Heterogeneous catalysts: Zeolites and certain clays can also be used and offer the advantage of easier workup and catalyst recycling.[4]

Troubleshooting Guide: From Problem to Solution

Problem: Low yield of desired methoxy-aryl ketone and detection of phenolic byproducts.

This guide will walk you through a systematic approach to diagnose and solve the issue of demethylation.

Step 1: Confirm the Diagnosis - The Competing Reaction Pathways

Before making changes, it's crucial to understand the underlying mechanism. The Lewis acid (LA) creates a branching point in your reaction, leading to both the desired product and the undesired byproduct.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products SM Methoxyarene (e.g., Anisole) Catalyst Lewis Acid (e.g., AlCl₃) SM->Catalyst Coordination RA Acylating Agent (RCOCl) RA->Catalyst Activation Desired_Path Desired Pathway Friedel-Crafts Acylation Catalyst->Desired_Path Forms Acylium Ion (RCO⁺) Undesired_Path Undesired Pathway O-Demethylation Catalyst->Undesired_Path Complexes with Methoxy Group Product Desired Methoxy-Aryl Ketone Desired_Path->Product Byproduct Phenolic Byproduct (+ CH₃Cl) Undesired_Path->Byproduct G Start Problem: Demethylation Observed in FC Reaction Q1 Are you using AlCl₃? Start->Q1 Sol1 Solution 1: Switch to a Milder Lewis Acid (e.g., ZnCl₂, FeCl₃) Q1->Sol1 Yes Sol2 Solution 2: Lower Reaction Temperature Q1->Sol2 No Sol1->Sol2 Demethylation still occurs End Problem Solved: High Yield of Methoxy Product Sol1->End Success Sol3 Solution 3: Consider Alternative Catalysts (e.g., PPA, Zeolites) Sol2->Sol3 Demethylation still occurs Sol2->End Success Sol3->End Success

Caption: Troubleshooting workflow for preventing demethylation.

Detailed Protocols and Methodologies

Solution 1: Optimization of Lewis Acid Catalyst

Since methoxy-substituted arenes are highly activated, a strong Lewis acid like AlCl₃ is often unnecessary and detrimental. [1]Switching to a milder catalyst is the most effective first step.

Data Summary: Comparison of Common Lewis Acids

Lewis AcidRelative AcidityPropensity for DemethylationTypical ConditionsNotes
AlCl₃ Very HighHighStoichiometric, 0°C to refluxProne to causing side reactions with activated arenes. [1][2][3]
FeCl₃ ModerateModerateCatalytic to Stoichiometric, RT to 80°CA good, cost-effective first alternative. [8]
ZnCl₂ MildLowCatalytic, often requires higher tempsExcellent for sensitive substrates. [1][8]
BF₃·OEt₂ Mild-ModerateLowStoichiometric, 0°C to RTEasy to handle liquid, but may be less reactive.
TiCl₄ HighModerate-HighStoichiometric, -20°C to RTVery reactive, but highly moisture-sensitive. [1]

Experimental Protocol: Acylation of Anisole using Ferric Chloride (FeCl₃)

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ferric chloride (FeCl₃, 1.1 equivalents).

  • Solvent: Add a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride, 1.0 equivalent) to the stirred suspension at 0°C. Allow the mixture to stir for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Substrate Addition: Dissolve the methoxy-substituted arene (e.g., anisole, 1.0 equivalent) in a small amount of dry solvent and add it dropwise to the reaction mixture at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS. Gentle heating (40-50°C) may be required if the reaction is sluggish.

  • Workup: Carefully pour the reaction mixture into a flask containing a mixture of crushed ice and concentrated HCl. This will hydrolyze the iron complexes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM) two more times.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Solution 2: Control of Reaction Temperature

Demethylation often has a higher activation energy than the desired acylation. Therefore, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly favor the desired pathway. [11] Best Practices:

  • Always start your reaction at 0°C or even lower (e.g., -20°C with a dry ice/acetone bath), especially during the addition of the arene.

  • Monitor the reaction closely by TLC. If no product is forming, allow the reaction to warm to room temperature slowly.

  • Only apply heat as a last resort and do so cautiously, for example, warming to 40°C. Avoid refluxing if possible.

Solution 3: Alternative Catalytic Systems - The Polyphosphoric Acid (PPA) Method

For many activated arenes, strong Brønsted acids can effectively catalyze acylation, completely avoiding the use of metal-based Lewis acids. Polyphosphoric acid (PPA) is a viscous, powerful dehydrating agent that can act as both catalyst and solvent. [10][12]This method is particularly useful when the acylating agent is a carboxylic acid.

Experimental Protocol: Acylation of 1,3-Dimethoxybenzene with Acetic Acid using PPA

  • Setup: To a round-bottom flask equipped with a mechanical stirrer (PPA is very viscous) and a heating mantle, add polyphosphoric acid (a 10-fold excess by weight relative to the arene is common).

  • Heating: Heat the PPA to 60-70°C to reduce its viscosity and allow for efficient stirring.

  • Reagent Addition: Add the 1,3-dimethoxybenzene (1.0 equivalent) and the carboxylic acid (e.g., glacial acetic acid, 1.1 equivalents) to the hot, stirring PPA.

  • Reaction: Continue to stir the mixture at 80-90°C for 1-3 hours. Monitor the reaction progress by quenching a small aliquot in water and analyzing the extracted organic material by TLC.

  • Workup: Allow the mixture to cool slightly, then very carefully pour it onto a large amount of crushed ice with vigorous stirring. PPA hydrolysis is highly exothermic.

  • Extraction: Once the hydrolysis is complete and the mixture has reached room temperature, extract the product with a suitable solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can then be purified.

References

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism. (2016). YouTube. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. (n.d.). ResearchGate. Retrieved from [Link]

  • Friedel-Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. (2025). RSC Publishing. Retrieved from [Link]

  • O-Demethylation. (2024). Chem-Station Int. Ed. Retrieved from [Link]

  • Friedel–Crafts acylation of substituted anisole. (2021). Chemistry Stack Exchange. Retrieved from [Link]

  • Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. (2023). Springer. Retrieved from [Link]

  • Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. (n.d.). NIH National Library of Medicine. Retrieved from [Link]

  • Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. (n.d.). RSC Publishing. Retrieved from [Link]

  • Polyphosphoric Acid in Organic Synthesis. (2023). ResearchGate. Retrieved from [Link]

  • Polyphosphoric Acid in Organic Synthesis. (2023). Canadian Center of Science and Education. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid

Welcome to the technical support center for the purification of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Drawing upon established principles of organic chemistry and practical laboratory experience, this resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful isolation of a highly pure product.

Introduction to Purification Challenges

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is typically synthesized via a Friedel-Crafts acylation reaction between 3-chloroanisole and succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride. While this method is effective, it presents several purification challenges that must be addressed to obtain the desired product in high purity. The primary challenges include the removal of unreacted starting materials, the separation of the desired product from positional isomers, and the elimination of residual catalyst and reaction byproducts.

This guide will provide a systematic approach to overcoming these obstacles, ensuring a robust and reproducible purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid.

Problem 1: Low Yield of Isolated Product After Initial Work-up

Possible Causes:

  • Incomplete Reaction: The Friedel-Crafts acylation may not have gone to completion, leaving a significant amount of unreacted 3-chloroanisole.

  • Product Loss During Extraction: The desired product, being a carboxylic acid, can be deprotonated to its carboxylate salt in basic or neutral aqueous solutions, leading to its loss in the aqueous phase during extraction with an organic solvent.

  • Hydrolysis of Succinic Anhydride: Moisture in the reaction can hydrolyze succinic anhydride to succinic acid, which will not participate in the acylation reaction.

Solutions:

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A common mobile phase for this analysis is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 ratio), which can effectively separate the starting materials from the more polar product. The reaction is complete when the starting 3-chloroanisole spot is no longer visible.

  • Acidic Extraction: During the work-up, ensure the aqueous layer is acidified to a pH of 1-2 with an acid like HCl before extracting the product with an organic solvent such as ethyl acetate or dichloromethane. This protonates the carboxylic acid, making it more soluble in the organic phase.

  • Anhydrous Conditions: The Friedel-Crafts acylation must be carried out under strictly anhydrous conditions to prevent the hydrolysis of succinic anhydride and the deactivation of the Lewis acid catalyst.

Problem 2: Presence of Positional Isomers in the Purified Product

The Friedel-Crafts acylation of 3-chloroanisole can potentially yield two primary positional isomers due to the directing effects of the chloro and methoxy groups. The desired product is 4-(4-chloro-2-methoxyphenyl)-4-oxobutyric acid. However, the formation of 4-(2-chloro-4-methoxyphenyl)-4-oxobutyric acid is also possible.

dot

G cluster_0 Friedel-Crafts Acylation of 3-Chloroanisole cluster_1 Potential Products 3-Chloroanisole 3-Chloroanisole Reaction Reaction 3-Chloroanisole->Reaction Succinic Anhydride Succinic Anhydride Succinic Anhydride->Reaction Lewis Acid (AlCl3) Lewis Acid (AlCl3) Lewis Acid (AlCl3)->Reaction Desired Product 4-(4-Chloro-2-methoxyphenyl)- 4-oxobutyric acid Reaction->Desired Product Major Isomeric Impurity 4-(2-Chloro-4-methoxyphenyl)- 4-oxobutyric acid Reaction->Isomeric Impurity Minor

Caption: Potential products of the Friedel-Crafts acylation.

Solutions:

  • Recrystallization: This is often the most effective method for separating isomers. The choice of solvent is critical and requires empirical determination. A good starting point is to test solvents in which the desired product has a significant difference in solubility at high and low temperatures. A table of suggested solvents is provided in the FAQ section.

  • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the polarity, can effectively separate the isomers. The separation can be monitored by TLC.

Problem 3: Product "Oils Out" During Recrystallization

Possible Causes:

  • Inappropriate Solvent: The chosen solvent may be too non-polar, causing the product to separate as an oil rather than crystallizing.

  • Presence of Impurities: Impurities can lower the melting point of the product and inhibit crystal lattice formation.

  • Supersaturation: The solution may be too concentrated, leading to rapid precipitation as an oil.

Solutions:

  • Solvent Polarity: Add a more polar co-solvent dropwise to the hot solution until the oil dissolves, then allow it to cool slowly.

  • Seed Crystals: Introduce a small crystal of the pure product to the cooled solution to induce crystallization.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.

  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid and what are the expected impurities?

A1: The most prevalent method is the Friedel-Crafts acylation of 3-chloroanisole with succinic anhydride using a Lewis acid catalyst like aluminum chloride.[1] Based on this reaction, common impurities include:

  • Unreacted Starting Materials: 3-chloroanisole and succinic acid (from the hydrolysis of succinic anhydride).

  • Positional Isomer: 4-(2-Chloro-4-methoxyphenyl)-4-oxobutyric acid.

  • Residual Catalyst: Aluminum salts that must be thoroughly removed during the aqueous work-up.

  • Solvent Residues: Solvents used in the reaction and purification steps.

Q2: What are the best recrystallization solvents for this compound?

A2: The ideal recrystallization solvent must be determined experimentally. However, based on the structure (a carboxylic acid with an aromatic ketone), a range of solvents with varying polarities should be screened. A good recrystallization solvent will dissolve the compound when hot but sparingly when cold.[2]

Solvent Polarity Comments
TolueneLowMay be effective for less polar impurities.
Ethyl AcetateMediumOften a good general-purpose solvent for recrystallization.
Ethanol/WaterHighA mixture can be effective; the water acts as an anti-solvent.
IsopropanolMediumAnother good option for moderately polar compounds.
Acetic Acid/WaterHighCan be effective but may be difficult to remove completely.

Q3: Can column chromatography be used for purification, and what are the recommended conditions?

A3: Yes, silica gel column chromatography is a viable option for purifying 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid, especially for removing closely related isomers.

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. For example, begin with 10% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate. The polarity of the eluent can be adjusted based on the separation observed by TLC. A small amount of acetic acid (0.5-1%) can be added to the mobile phase to improve the peak shape of the carboxylic acid and prevent tailing.

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques should be used:

  • 1H NMR Spectroscopy: To confirm the structure of the desired product and identify any isomeric impurities. The aromatic region of the spectrum will be particularly informative for distinguishing between the 4-chloro-2-methoxy and 2-chloro-4-methoxy isomers.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of an acid like formic or phosphoric acid) is a good starting point.[3]

  • Melting Point: A sharp melting point range close to the literature value (if available) is a good indicator of purity. For a similar compound, 4-(4-methylphenyl)-4-oxobutanoic acid, the melting point is 129 °C.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Experimental Protocols

Protocol 1: Recrystallization of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid

This protocol provides a general procedure for recrystallization. The optimal solvent must be determined through preliminary screening.

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring on a hot plate until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

dot

G start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Sources

Troubleshooting

Technical Support Center: Catalyst Removal from 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid

< This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobu...

Author: BenchChem Technical Support Team. Date: February 2026

<

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid. Specifically, it addresses the critical step of removing the aluminum chloride (AlCl₃) catalyst post-Friedel-Crafts acylation.

I. Understanding the Challenge: The Role and Removal of AlCl₃

The synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is commonly achieved through the Friedel-Crafts acylation of 3-chloroanisole with succinic anhydride, a reaction catalyzed by a Lewis acid, typically anhydrous aluminum chloride.[1] While essential for the reaction, the complete removal of AlCl₃ is paramount for the purity and stability of the final product.

The core of the challenge lies in the fact that the AlCl₃ catalyst forms a stable complex with the ketone product.[2] This complex must be hydrolyzed to liberate the desired product and facilitate the removal of aluminum salts. Incomplete removal can lead to product degradation, downstream reaction complications, and inaccurate analytical data.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the experimental workup.

Issue 1: A Persistent Emulsion or Gelatinous Precipitate Forms During Aqueous Workup.

Q: Why does a thick, unmanageable emulsion or a gelatinous white precipitate form when I try to quench my reaction with water or dilute acid?

A: This is a classic sign of aluminum hydroxide (Al(OH)₃) precipitation.[3] When anhydrous AlCl₃ reacts with water, it undergoes vigorous hydrolysis, forming hydrochloric acid (HCl) and various aluminum-hydroxy species.[4][5] The solubility of these species is highly pH-dependent.[6] Around neutral pH (approximately 6.0-8.0), aluminum is minimally soluble and precipitates as a gelatinous solid, Al(OH)₃.[6] This precipitate can trap your organic product, leading to significant yield loss and difficult phase separation.

Root Cause Analysis:

  • Insufficient Acid: The amount of acid used in the quench is not enough to keep the aluminum salts in their soluble ionic form (Al³⁺ or chloro-aqua complexes).

  • Localized High pH: Adding the reaction mixture too quickly to the quench solution can create localized areas of high pH, triggering the precipitation of Al(OH)₃ before it can be fully protonated.

Solutions & Protocols:

  • Acidic Quench Protocol: The standard and most effective method is to quench the reaction mixture by slowly adding it to a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[7][8] The ice helps to control the exothermic nature of the hydrolysis, while the excess acid ensures the pH remains low, keeping the aluminum salts dissolved as soluble [Al(H₂O)₆]³⁺ ions.[5]

    Step-by-Step Acidic Quench:

    • Prepare a beaker with a mixture of crushed ice and a volume of concentrated HCl sufficient to maintain a highly acidic environment.

    • While vigorously stirring the ice/acid mixture, slowly and carefully pour the reaction mixture into the beaker.

    • Continue stirring until all the ice has melted and the mixture is a biphasic solution.

    • Transfer the mixture to a separatory funnel and proceed with the extraction.

  • Celite Filtration Aid: If a gelatinous precipitate has already formed, you can add Celite (diatomaceous earth) to the mixture to create a more porous solid that is easier to filter.[9] However, this is a rescue operation and may still result in product loss.

Issue 2: Poor Separation of Organic and Aqueous Layers.

Q: I've performed the acidic quench, but the organic and aqueous layers are not separating cleanly. What can I do?

A: Poor layer separation, even after an acidic quench, can be due to several factors.

Root Cause Analysis:

  • Fine Particulate Matter: Micro-particulates of insoluble aluminum species can stabilize emulsions at the interface.

  • High Concentration of Dissolved Salts: The high ionic strength of the aqueous layer can sometimes hinder clean separation.

Solutions & Protocols:

  • Brine Wash: After the initial acidic extractions, washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to "break" emulsions. The high ionic strength of the brine solution increases the polarity of the aqueous phase, forcing the less polar organic components out and promoting a sharper separation.

  • Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand undisturbed for a longer period can allow the layers to separate. Gentle swirling, rather than vigorous shaking, during the extraction can also prevent the formation of tight emulsions.

Issue 3: Low Yield of the Final Product.

Q: My final yield of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is consistently low. Where might I be losing my product?

A: Low yields in Friedel-Crafts acylation can stem from the reaction itself or the workup process.[10] Assuming the reaction has proceeded as expected, the workup is a critical stage where the product can be lost.

Root Cause Analysis:

  • Product Trapped in Aluminum Hydroxide: As discussed in Issue 1, if Al(OH)₃ precipitates, it can adsorb or trap a significant amount of your product.

  • Incomplete Extraction: The carboxylic acid product has some solubility in the acidic aqueous phase. Insufficient extraction with the organic solvent will leave the product behind.

  • Premature Product Precipitation: If the pH of the aqueous layer is not carefully controlled during washes, the product could precipitate at the interface and be lost.

Solutions & Protocols:

  • Multiple Extractions: Always perform multiple extractions of the aqueous layer with your chosen organic solvent (e.g., dichloromethane, ethyl acetate). Three extractions with smaller volumes are more effective than a single extraction with a large volume.

  • Back-Extraction: To isolate the carboxylic acid product, a common technique is to perform a basic extraction. After the initial acidic workup and separation, the organic layer can be extracted with a mild base like a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, leaving non-acidic impurities behind in the organic layer. The aqueous layer can then be re-acidified to precipitate the pure product.

Issue 4: The Final Product is Contaminated with Residual Aluminum.

Q: How can I be sure all the aluminum has been removed, and what are the consequences if it hasn't?

A: Residual aluminum can interfere with subsequent reactions, act as a poison for other catalysts, and is generally an undesirable impurity in a pharmaceutical context.

Detection of Residual Aluminum:

  • Analytical Methods: Several analytical techniques can be used to quantify residual aluminum, including:

    • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): These are highly sensitive methods for detecting trace metals.[11][12]

    • Atomic Absorption Spectroscopy (AAS): A common and reliable method for metal analysis.[13]

Solutions for Removal:

  • Thorough Washing: Ensure rigorous and repeated washing of the organic layer with dilute acid and then water.

  • Use of Chelating Agents: In cases of persistent contamination, washing the organic solution with a solution of a chelating agent like a tartrate or citrate salt can help to sequester and remove the final traces of aluminum ions.[9]

  • Alternative Catalysts: For future syntheses, consider "greener" solid acid catalysts like zeolites, which can be removed by simple filtration.[14]

III. Visualizing the Workflow

Diagram 1: Friedel-Crafts Acylation and Catalyst Complexation

This diagram illustrates the initial reaction and the formation of the stable product-catalyst complex.

G cluster_reactants Reactants 3-Chloroanisole 3-Chloroanisole Acylium_Ion Acylium Ion Intermediate 3-Chloroanisole->Acylium_Ion Nucleophilic Attack Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Acylium_Ion Activation AlCl3 AlCl₃ Catalyst AlCl3->Succinic_Anhydride Product_Complex Product-AlCl₃ Complex Acylium_Ion->Product_Complex Aromatic Substitution Final_Product 4-(4-Chloro-2-methoxyphenyl)- 4-oxobutyric acid Product_Complex->Final_Product Hydrolysis (Workup)

Caption: Friedel-Crafts acylation and catalyst complexation workflow.

Diagram 2: Decision Tree for Workup Troubleshooting

This diagram provides a logical flow for addressing common workup issues.

G start Start Workup: Quench Reaction emulsion Emulsion or Gelatinous Precipitate? start->emulsion separation Poor Layer Separation? emulsion->separation No add_acid Add more conc. HCl Ensure vigorous stirring emulsion->add_acid Yes yield Low Yield? separation->yield No brine_wash Wash with Brine separation->brine_wash Yes contamination Residual Aluminum Contamination? yield->contamination No multiple_extractions Perform Multiple Extractions yield->multiple_extractions Yes chelating_wash Wash with Chelating Agent Solution contamination->chelating_wash Yes end Pure Product contamination->end No add_acid->separation brine_wash->yield back_extraction Consider Basic Back-Extraction multiple_extractions->back_extraction back_extraction->contamination analytical_test Test with ICP-MS/AAS chelating_wash->analytical_test analytical_test->end

Caption: Decision tree for troubleshooting the workup process.

IV. Summary of Key Parameters

ParameterRecommendationRationale
Quenching Agent Crushed Ice / Concentrated HClControls exothermicity and maintains low pH to keep aluminum salts soluble.[7][8]
pH of Aqueous Layer Strongly Acidic (pH < 2)Prevents precipitation of aluminum hydroxide.[6]
Extraction Solvent Dichloromethane or Ethyl AcetateGood solubility for the product and immiscible with water.
Number of Extractions Minimum of 3Ensures maximum recovery of the product from the aqueous phase.
Emulsion Breaking Saturated NaCl (Brine) WashIncreases the polarity of the aqueous phase, promoting layer separation.
Final Purity Check ICP-MS, ICP-AES, or AASQuantifies residual aluminum to ensure product purity.[11]

V. References

  • Canada.ca. (2019). Aluminum salts final content: chapter 2.3. [Link]

  • Unacademy. (n.d.). Aluminium Chloride Reaction with Water Notes. [Link]

  • ACS Publications. (n.d.). Kinetics of Gas-Phase Hydrolysis of Aluminum Chloride for Alumina Particles | Industrial & Engineering Chemistry Research. [Link]

  • Jim Clark. (n.d.). The interaction of aluminium chloride with water. [Link]

  • Chemistry Stack Exchange. (2020). Why does aluminium chloride react with water in 2 different ways?[Link]

  • The Journal of Physical Chemistry. (n.d.). Investigation of the hydrolysis of aqueous solutions of aluminum chloride. 2. Nature and structure by small-angle x-ray scattering. [Link]

  • Sciencemadness Discussion Board. (2004). HCl and Al, AlCl3?[Link]

  • ResearchGate. (2025). The solubility of aluminum hydroxide in acidic and basic media at 25°C. [Link]

  • Canadian Science Publishing. (n.d.). THE SOLUBILITY OF ALUMINUM HYDROXIDE IN ACIDIC AND BASIC MEDIA AT 25 °C. [Link]

  • Semantic Scholar. (n.d.). THE SOLUBILITY OF ALUMINUM HYDROXIDE IN ACIDIC AND BASIC MEDIA AT 25 °C. [Link]

  • ConnectSci. (n.d.). Solubility of simple aluminium compounds expected in soils. I. Hydroxides and oxyhydroxides. [Link]

  • YouTube. (2022). Friedel Crafts Acylation needs excess AlCl3 but alkylation doesn't why? Explanation with mechanism. [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • NCBI Bookshelf - NIH. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Aluminum. [Link]

  • ResearchGate. (2025). Cleaner Routes for Friedel-Crafts Acylation. [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]

  • MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Quora. (2015). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions?[Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • INIS-IAEA. (n.d.). Determination of aluminum by four analytical methods. [Link]

  • INIS-IAEA. (n.d.). Determination of Aluminum by Four Analytical Methods. [Link]

  • YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. [Link]

  • OSTI.GOV. (1975). Determination of aluminum by four analytical methods (Technical Report). [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. [Link]

  • NCBI. (n.d.). Table 7-2, Analytical Methods for Determining Aluminum in Environmental Samples. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • PMC - NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Common Organic Chemistry. (n.d.). Friedel-Crafts - Acylation. [Link]

  • Google Patents. (n.d.). EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Aryl-4-Oxobutanoic Acids

Welcome to the technical support center for the synthesis of 4-aryl-4-oxobutanoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-aryl-4-oxobutanoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this common yet sometimes troublesome synthesis. Here, we address specific issues in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.

Introduction to the Synthesis

The Friedel-Crafts acylation of an aromatic compound with succinic anhydride is the most prevalent method for synthesizing 4-aryl-4-oxobutanoic acids. This reaction, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃), is a cornerstone of organic synthesis. However, its success is highly sensitive to substrate reactivity, catalyst quality, and reaction conditions, often leading to frustratingly low yields. This guide will help you navigate these challenges.

Troubleshooting Guide: Low Yields and Side Reactions

This section provides in-depth solutions to common problems encountered during the synthesis.

Question 1: My Friedel-Crafts reaction with succinic anhydride is giving a very low yield or no product at all. What are the likely causes?

Low or no yield in a Friedel-Crafts acylation is a frequent issue that can typically be traced back to a few key areas: the catalyst, the reactants, or the reaction conditions.

A. Inactive or Insufficient Lewis Acid Catalyst

The most common culprit is the Lewis acid catalyst, usually AlCl₃. Its effectiveness is severely compromised by moisture.

  • Expertise & Experience: Aluminum chloride is highly hygroscopic and will readily react with atmospheric moisture to form aluminum hydroxide, rendering it inactive. Even a freshly opened bottle can be compromised if not handled under strictly anhydrous conditions. The catalyst's quality is paramount.

  • Troubleshooting Protocol:

    • Verify Catalyst Quality: Use a fresh, unopened bottle of high-purity, anhydrous AlCl₃.

    • Handling: All manipulations of AlCl₃ should be performed in a glove box or under a positive pressure of an inert gas (e.g., nitrogen or argon). Weigh it quickly and add it to the reaction mixture promptly.

    • Stoichiometry: For the acylation of neutral or electron-rich arenes with succinic anhydride, at least 2 equivalents of AlCl₃ are required. One equivalent coordinates to the anhydride, and the other coordinates to the resulting keto-acid, driving the reaction to completion. For deactivated arenes, more than 2 equivalents may be necessary.

B. Substrate Reactivity Issues

The electronic nature of your aromatic substrate is a critical determinant of success.

  • Expertise & Experience: Friedel-Crafts acylations work best with electron-rich aromatic rings (e.g., toluene, anisole). Aromatic rings substituted with strongly deactivating groups (e.g., -NO₂, -CN, -COOH, -SO₃H) are generally unreactive under standard Friedel-Crafts conditions. Halobenzenes can be sluggish.

  • Troubleshooting Workflow:

    G sub Substrate Reactivity Issue? e_rich Electron-Rich Arene (e.g., Toluene, Anisole) sub->e_rich Yes e_poor Electron-Poor Arene (e.g., Nitrobenzene) sub->e_poor No mod_deactivated Moderately Deactivated (e.g., Halobenzene) sub->mod_deactivated Moderately proceed Standard Conditions Likely OK. Check Catalyst/Solvent. e_rich->proceed no_react Reaction Unlikely to Proceed. Consider alternative synthesis. e_poor->no_react force_cond Force Conditions: - Increase Catalyst (2.5-3 eq) - Higher Temperature - Use Nitrobenzene as Solvent mod_deactivated->force_cond

    Caption: Decision tree for troubleshooting substrate reactivity.

C. Improper Solvent or Temperature

The choice of solvent and reaction temperature can dramatically impact the outcome.

  • Expertise & Experience: The ideal solvent should be inert to the reaction conditions and capable of dissolving the reactants. Nitrobenzene or carbon disulfide are classic choices, though their toxicity is a concern. Dichloromethane or 1,2-dichloroethane are common, safer alternatives. The reaction is often started at a low temperature (0-5 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or heated to drive it to completion.

  • Protocol for a Model Reaction (Benzene to 4-oxo-4-phenylbutanoic acid):

    • Under an inert atmosphere, suspend succinic anhydride (1.0 eq) and aluminum chloride (2.2 eq) in anhydrous 1,2-dichloroethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Add benzene (1.0 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Question 2: My reaction works, but I get a significant amount of a diarylated byproduct. How can I improve the selectivity?

The formation of a diarylated byproduct, where the keto-acid product undergoes a second Friedel-Crafts reaction with another molecule of the arene, is a known issue, especially with highly reactive arenes.

  • Expertise & Experience: This side reaction occurs because the initial product is still electron-rich enough to be acylated. The key to minimizing this is to control the stoichiometry and reaction conditions.

  • Mitigation Strategies:

    • Inverse Addition: Add the arene slowly to the mixture of succinic anhydride and AlCl₃. This maintains a low concentration of the arene, disfavoring the second acylation.

    • Use a Milder Lewis Acid: For very reactive arenes, consider using a milder Lewis acid like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), which can reduce the rate of the second acylation.

    • Lower Temperature: Running the reaction at a lower temperature for a longer period can improve selectivity.

ParameterStandard ConditionTo Improve Selectivity
Arene Equivalents 1.0 - 1.21.0 (or slightly less)
Addition Order Arene + Anhydride, then CatalystCatalyst + Anhydride, then Arene (slowly)
Temperature Room Temp to 50 °C0 °C to Room Temp

Frequently Asked Questions (FAQs)

Q1: Can I use a solvent other than halogenated hydrocarbons or nitrobenzene?

While traditional, these solvents have significant health and environmental drawbacks. For some substrates, "solvent-free" conditions, where the molten arene itself acts as the solvent, can be effective. Alternatively, ionic liquids have emerged as a greener alternative, though they may require significant process optimization.

Q2: How do I know if my aluminum chloride is of good quality?

Visually, high-quality anhydrous AlCl₃ should be a fine, white to pale-yellow powder. If it is clumpy, discolored, or has a strong smell of HCl (indicating hydrolysis), it is likely compromised. For critical applications, titration methods can be used to determine the active amount of Lewis acid.

Q3: My aromatic substrate has a functional group that could react with AlCl₃ (e.g., an ester or a nitro group). What should I do?

Functional groups with lone pairs of electrons (like esters, ethers, and amides) will coordinate to the Lewis acid, requiring you to use additional equivalents of the catalyst. Nitro groups are strongly deactivating and will likely prevent the reaction from occurring. In such cases, a different synthetic route, such as a Suzuki or Heck coupling followed by oxidation, may be more appropriate.

Q4: What is the best workup procedure to hydrolyze the aluminum complex?

The workup is highly exothermic and must be done with extreme care.

  • Expertise & Experience: The standard and most reliable method is to slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid. The acid ensures that the aluminum salts remain dissolved in the aqueous phase as chloro-complexes and protonates the carboxylate, facilitating extraction. Pouring the ice/acid into the reaction flask is strongly discouraged as it can lead to a violent, uncontrolled exotherm.

Q5: My product is difficult to purify. What are some common impurities and how can I remove them?

Common impurities include unreacted starting material, the diarylated byproduct, and polymeric materials.

  • Purification Workflow:

    G crude Crude Product acid_base Acid-Base Extraction (Dissolve in NaHCO₃, wash with ether, re-acidify) crude->acid_base To remove neutral impurities recrystal Recrystallization (e.g., Toluene, Ethanol/Water) acid_base->recrystal If crystalline solid chrom Column Chromatography (Silica Gel) acid_base->chrom If oil or difficult to crystallize pure Pure Product recrystal->pure chrom->pure

    Caption: General purification workflow for 4-aryl-4-oxobutanoic acids.

References

  • "Friedel–Crafts Acylation". Organic Syntheses. Coll. Vol. 3, p.766 (1955); Vol. 29, p.88 (1949). URL: [Link]

  • "Iron(III) Chloride in Friedel-Crafts Reactions". Comprehensive Organic Synthesis II. Vol. 3, pp. 297-338 (2014). URL: [Link]

  • "Solvent-free Friedel-Crafts acylation of aromatics on supported iron(III) chloride". Green Chemistry. Vol. 4, pp. 369-371 (2002). URL: [Link]

Troubleshooting

Technical Support Center: Work-up &amp; Troubleshooting for the Friedel-Crafts Acylation of 2-Chloroanisole

From the Desk of the Senior Application Scientist Welcome to the technical support center for the Friedel-Crafts acylation of 2-chloroanisole. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the Friedel-Crafts acylation of 2-chloroanisole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this powerful C-C bond-forming reaction. My objective is to move beyond a simple recitation of steps and provide a deeper understanding of the causality behind each phase of the work-up procedure. Here, we will address common challenges, troubleshoot unexpected outcomes, and ensure your path to a pure product is both efficient and scientifically sound.

The work-up of a Friedel-Crafts acylation is not a mere afterthought; it is a critical sequence of chemical events designed to decompose the catalyst-product complex, separate the desired ketone, and remove impurities. Success hinges on a clear comprehension of the underlying chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is the work-up for a Friedel-Crafts acylation more complex than for other reactions?

The primary reason lies in the dual role of the Lewis acid catalyst, typically aluminum chloride (AlCl₃). AlCl₃ not only activates the acylating agent (e.g., acetyl chloride) to form the electrophilic acylium ion, but it also forms a stable complex with the carbonyl oxygen of the ketone product.[1] This product-catalyst complex is a Lewis acid-base adduct that deactivates the product towards further acylation and renders it insoluble in the organic phase.[1][2] Consequently, a simple extraction is insufficient. The work-up must be robust enough to hydrolyze the excess AlCl₃ and, crucially, to break this stable complex to liberate the free ketone product.[3][4]

Q2: What is the purpose of quenching the reaction in a mixture of ice and hydrochloric acid?

This is the most critical and often most hazardous step of the work-up. Its purposes are threefold:

  • Decomposition of the Catalyst: AlCl₃ reacts violently and exothermically with water to form aluminum hydroxides (Al(OH)₃) and hydrogen chloride (HCl) gas.[3][5] Pouring the reaction mixture slowly onto ice manages this exothermic reaction safely.[3]

  • Breaking the Product Complex: Water alone can break the ketone-AlCl₃ complex, but the process can be slow and lead to the precipitation of gelatinous aluminum hydroxides that complicate extraction.[4] Adding a strong acid like HCl helps to keep the resulting aluminum salts, such as aluminum chloride hexahydrate, soluble in the aqueous phase, preventing the formation of troublesome precipitates.[6][7]

  • Neutralization: While seemingly counterintuitive, the acid helps maintain a low pH, which can prevent certain side reactions and keep the aluminum species dissolved.

Q3: I've noticed my reaction mixture is a deep orange/purple color before quenching. What does this signify?

The intense color is characteristic of the complex formed between the aromatic ketone product and the aluminum chloride catalyst.[4] This color change is often a good visual indicator that the acylation reaction has proceeded successfully. The disappearance of this color upon quenching, typically yielding a white or off-white suspension/solution, signals the successful decomposition of this complex.[4]

Troubleshooting Guide: From Emulsions to Impurities

This section addresses specific, practical problems encountered during the work-up procedure.

Problem 1: A persistent, stubborn emulsion has formed during extraction.

Causality: Emulsions are stable mixtures of two immiscible liquids and are a frequent issue in Friedel-Crafts work-ups.[6] They are primarily caused by finely dispersed, gelatinous aluminum salt precipitates that stabilize the interface between the aqueous and organic layers.[6] Vigorous shaking of the separatory funnel exacerbates this issue.[6]

Solutions:

Strategy Procedure Scientific Rationale
Patience & Gentle Agitation Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gentle swirling or tapping the glass can help coalesce the dispersed droplets.[6]This is the least invasive method and often allows the phases to separate on their own.
Addition of Brine Add a saturated solution of sodium chloride (NaCl) to the separatory funnel and gently rock the funnel to mix.Brine increases the ionic strength and density of the aqueous layer, which helps to destabilize the emulsion and force the separation of the organic layer.[7]
Modified Quenching (Preventative) During the quenching step, use a 3M HCl solution instead of just ice/water. Gentle heating (to ~40-50°C) for a few minutes after quenching can also be effective.[6][7]This preventative measure helps to break down the aluminum salts into more soluble species from the outset, reducing the formation of emulsion-stabilizing particulates.[6]
Filtration If solids are visible, filter the entire mixture through a pad of Celite® or glass wool to remove the particulate matter that may be stabilizing the emulsion.This physically removes the solid stabilizing agents from the liquid-liquid interface.

Troubleshooting Emulsion Formation

Emulsion_Troubleshooting start Persistent Emulsion Forms patience Step 1: Let Stand (15-30 min) & Gentle Swirling start->patience brine Step 2: Add Saturated NaCl (Brine) patience->brine If emulsion persists resolved Phases Separated patience->resolved If resolved filter Step 3: Filter through Celite® brine->filter If emulsion persists brine->resolved If resolved filter->resolved

Caption: Stepwise approach to breaking emulsions.

Problem 2: The final yield of my acylated 2-chloroanisole is very low.

Causality: Low yields can stem from issues in the reaction itself or, commonly, from losses during the work-up.

Potential Causes & Solutions:

  • Incomplete Quenching: If the product-AlCl₃ complex is not fully broken, the product will remain in the aqueous layer or at the interface and will not be efficiently extracted into the organic layer.[3]

    • Solution: Ensure thorough mixing during the acidic quench. If you suspect this is an issue, you can return the aqueous layer to a flask, add more acid, stir vigorously for 15-20 minutes, and then re-extract with fresh organic solvent.

  • Insufficient Extraction: The product may have moderate solubility in the aqueous phase.

    • Solution: Always perform multiple extractions (at least 2-3) with the organic solvent. Combine all organic extracts to maximize recovery.[8]

  • Reaction Failure: The issue may not be the work-up.

    • Solution: Verify the quality of your reagents. AlCl₃ is highly sensitive to moisture and must be anhydrous.[2] Ensure you used a stoichiometric amount (at least 1.0 equivalent) of the catalyst.[1][2]

Standardized Work-up Protocol for Acylation of 2-Chloroanisole

This protocol assumes the reaction was performed using an acyl chloride and AlCl₃ in a solvent like dichloromethane (DCM).

Workflow Overview

Workup_Workflow reaction 1. Reaction Mixture (Product-AlCl₃ Complex) quench 2. Quench (Ice + conc. HCl) reaction->quench extract 3. Extract (e.g., DCM) quench->extract wash 4. Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry 5. Dry & Filter (Anhydrous MgSO₄) wash->dry evaporate 6. Evaporate Solvent (Rotary Evaporator) dry->evaporate purify 7. Purify Crude Product (Recrystallization or Chromatography) evaporate->purify

Caption: Standard workflow for Friedel-Crafts acylation work-up.

Step-by-Step Methodology:

  • Preparation for Quenching: Prepare a beaker containing a mixture of crushed ice (approx. 100 g per 10 mmol of AlCl₃) and concentrated hydrochloric acid (approx. 15 mL per 10 mmol of AlCl₃).[9] This should be done in a fume hood.

  • Quenching the Reaction:

    • Cool the reaction flask in an ice-water bath.

    • Slowly and carefully , pour the reaction mixture from the flask into the beaker containing the ice/HCl slurry with vigorous stirring.[9] Caution: This process is highly exothermic and will evolve HCl gas. Do not add the water/ice to the reaction flask.[3]

    • Continue stirring until all the ice has melted and the mixture is a uniform slurry or solution. The deep color of the reaction should dissipate.[4]

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel of appropriate size.

    • Extract the aqueous layer with dichloromethane (or another suitable solvent) (e.g., 3 x 30 mL).

    • Collect the organic layers. The organic layer will likely be the bottom layer if using a chlorinated solvent like DCM.[4]

  • Washing the Combined Organic Layers:

    • Wash the combined organic extracts sequentially in the separatory funnel with:

      • Water (1 x 50 mL)

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL). Caution: Vent the separatory funnel frequently as CO₂ gas will be evolved. This step neutralizes any remaining acid.[9]

      • Saturated aqueous sodium chloride (brine) solution (1 x 50 mL). This helps to remove bulk water before the final drying step.[7]

  • Drying and Solvent Removal:

    • Drain the washed organic layer into an Erlenmeyer flask.

    • Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until it no longer clumps together.[9][10]

    • Allow the mixture to stand for 10-15 minutes, then remove the drying agent by gravity filtration.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purification:

    • Recrystallization: The crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).[11] This is an effective method for removing minor impurities.

    • Column Chromatography: If recrystallization is ineffective or if multiple isomers are present, purification by flash column chromatography on silica gel is recommended.[12]

References

  • BenchChem. (n.d.). Preventing emulsion during workup of Friedel-Crafts acylation.
  • SMCL. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube.
  • Various Authors. (2015, March 29). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions? Quora.
  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Various Authors. (2004, February 15). HCl and Al, AlCl3? Sciencemadness Discussion Board.
  • BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
  • BenchChem. (n.d.). Technical Support Center: Friedel-Crafts Acylation Work-Up.
  • Chemistry Desk. (2022, July 18). Friedel Crafts Acylation needs excess AlCl3 but alkylation doesn't why? Explanation with mechanism. YouTube.
  • SMCL. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • UW-Madison Chemistry Department. (n.d.). 13 Friedel-Crafts Acylation.
  • Tyler Parra. (2020, May 13). Friedel-Crafts Acetylation. YouTube.
  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube.

Sources

Optimization

Technical Support Center: Characterization of Impurities in the Synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid

Welcome to the technical support guide for the synthesis and impurity characterization of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid. This document is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and impurity characterization of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of this important chemical intermediate. By explaining the causality behind experimental observations and providing validated protocols, this guide aims to be an essential resource for ensuring the quality and purity of your compound.

Section 1: Understanding Impurity Formation

This section addresses frequently asked questions regarding the origin of impurities during the synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid, which is typically prepared via a Friedel-Crafts acylation of 3-chloroanisole with succinic anhydride.

Q1: What are the most common process-related impurities I should expect during the Friedel-Crafts synthesis, and why do they form?

A1: In a typical Friedel-Crafts acylation, several process-related impurities can arise from the starting materials, side reactions, or subsequent work-up steps. The primary impurities of concern are:

  • Unreacted Starting Materials: Residual 3-chloroanisole and succinic anhydride may be present due to incomplete reaction.

  • Positional Isomers: The primary isomer expected is 4-(2-Chloro-4-methoxyphenyl)-4-oxobutyric acid. The methoxy group (-OCH₃) is an ortho-, para-directing group, and the chloro group (-Cl) is also an ortho-, para-director, albeit a deactivating one. Acylation can occur at the position para to the methoxy group and ortho to the chloro group, leading to this isomeric impurity.

  • Diacylated Byproduct: Although Friedel-Crafts acylation deactivates the aromatic ring, preventing further acylation is not always absolute.[1] Under harsh conditions or with a high concentration of the acylating agent, a second acylation could theoretically occur, though it is generally less common than in Friedel-Crafts alkylations.[2]

  • Hydrolysis Products: During aqueous work-up, unreacted succinic anhydride will hydrolyze to succinic acid.

Understanding the reaction mechanism is key to predicting these outcomes. The Lewis acid catalyst (e.g., AlCl₃) activates the succinic anhydride, which is then attacked by the electron-rich aromatic ring of 3-chloroanisole.[3][4] The directing effects of the existing substituents determine the point of attachment.

G cluster_0 Synthesis & Impurity Formation cluster_1 Common Impurities Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction 3-Chloroanisole + Succinic Anhydride + AlCl3 Desired Product Desired Product Reaction->Desired Product Main Pathway Impurities Impurities Reaction->Impurities Side Reactions Isomer Positional Isomer (e.g., 2-Chloro-4-methoxy) Impurities->Isomer Unreacted Unreacted Starting Materials Impurities->Unreacted Byproduct Succinic Acid (from hydrolysis) Impurities->Byproduct

Caption: Potential impurity pathways in the synthesis.

Section 2: Analytical Strategy for Detection and Identification

Effective impurity characterization relies on a robust analytical strategy. This section provides guidance on selecting appropriate techniques and offers validated starting protocols.

Q2: What is the best analytical technique for routine impurity profiling of my synthesis batches?

A2: For routine analysis and quantification of known and unknown impurities, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard. Its high resolution, sensitivity, and reproducibility make it ideal for separating the main component from closely related impurities. A reversed-phase C18 column is typically effective for this class of compounds.

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for the analysis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid. Method optimization may be required based on your specific impurity profile.

Objective: To separate and detect the main compound and its process-related impurities.

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid or Formic Acid (for pH adjustment)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the sample in a 1:1 mixture of Mobile Phase A and B to create a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      20 80
      25 80
      26 30

      | 30 | 30 |

  • System Suitability: Before sample analysis, inject a standard solution five times and verify that the relative standard deviation (RSD) for the peak area is less than 2.0%.

Q3: An unknown peak is consistently appearing in my chromatogram. How do I identify its structure?

A3: Identifying an unknown impurity requires a multi-technique approach to gather sufficient structural information. The general workflow involves isolation followed by spectroscopic analysis.

  • LC-MS Analysis: The first step is often to use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the unknown impurity. This provides a molecular formula and is a critical piece of the puzzle.[5]

  • Preparative HPLC/Fraction Collection: If the impurity is present at a sufficient level (typically >0.1%), use preparative HPLC to isolate a sufficient quantity for further analysis.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure elucidation.[6][7][8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can map the complete atomic connectivity of the molecule.

  • FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy can help identify key functional groups present in the impurity, confirming features like carbonyls (C=O) and carboxylic acids (-COOH).

G Start Unknown Peak in HPLC LCMS LC-MS Analysis Start->LCMS Prep Preparative HPLC Start->Prep MW Determine Molecular Weight LCMS->MW Structure Elucidate Structure MW->Structure Provides Formula Isolate Isolate Impurity Prep->Isolate NMR NMR Spectroscopy (1D & 2D) Isolate->NMR NMR->Structure

Caption: Workflow for the identification of an unknown impurity.

Section 3: Quantification and Control

Regulatory standards require not just the identification but also the accurate quantification and control of impurities.

Q4: How do I quantify impurities, and what are the acceptable limits?

A4: Impurities are typically quantified using the HPLC-UV method described earlier. The concentration is usually expressed as an area percentage relative to the main peak.

Area % = (Area of Impurity Peak / Total Area of All Peaks) x 100

Acceptance criteria for impurities in new drug substances are defined by the International Council for Harmonisation (ICH) in its Q3A(R2) guideline.[9][10][11] The thresholds are based on the maximum daily dose of the final drug product.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10%0.15%
> 2 g/day 0.03%0.05%0.05%
Source: Adapted from ICH Q3A(R2) Guideline[9][11]
  • Reporting Threshold: Impurities above this level must be reported in regulatory filings.

  • Identification Threshold: Impurities exceeding this level must have their structures characterized.[12]

  • Qualification Threshold: Impurities above this level require safety qualification data.[11]

Section 4: Troubleshooting Guide

This section provides answers to specific experimental problems.

Q5: My reaction yield is low, and the product is difficult to purify. What is the likely cause?

A5: Low yield and purification difficulties often point to issues with the Friedel-Crafts reaction conditions.

  • Catalyst Activity: Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. Moisture will deactivate the catalyst, leading to an incomplete reaction. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: While heating can drive the reaction to completion, excessive temperatures can lead to the formation of side products and degradation, complicating purification. Monitor the reaction temperature closely.

  • Stoichiometry: The product, an aryl ketone, can form a complex with the AlCl₃ catalyst.[4] Therefore, slightly more than one equivalent of the catalyst is often required. Insufficient catalyst will result in low conversion.

Q6: My HPLC analysis shows a peak that co-elutes with my main product. How can I resolve it?

A6: Co-elution suggests that the chromatographic conditions are not optimized for separating the two compounds. To improve resolution, you can:

  • Modify the Mobile Phase:

    • Change the Organic Modifier: If using acetonitrile, try substituting it with methanol. The different solvent selectivity can alter retention times.

    • Adjust the pH: The ionization state of your acidic compound and any acidic/basic impurities will affect their retention. Adjusting the pH of the aqueous mobile phase (Mobile Phase A) can significantly improve separation.

  • Alter the Gradient: Make the gradient shallower (i.e., increase the percentage of the organic phase more slowly). This gives the compounds more time to interact with the stationary phase, often improving resolution.

  • Change the Column: If mobile phase adjustments are insufficient, try a column with a different stationary phase (e.g., a Phenyl or Cyano column) to introduce different separation mechanisms.

G OOS Out-of-Specification (OOS) Result Check1 Verify HPLC System (Calibration, SST) OOS->Check1 Check2 Re-inject Same Vial Check1->Check2 System OK Result1 Result1 Check2->Result1 OOS Confirmed Conclusion Conclusion Check2->Conclusion OOS Not Confirmed (Analyst Error) Check3 Re-prepare Sample from Original Batch Result2 Result2 Check3->Result2 OOS Confirmed Check3->Conclusion OOS Not Confirmed (Sample Prep Error) Check4 Investigate Root Cause Check4->Conclusion Root Cause Identified (e.g., Synthesis Deviaton) Result1->Check3 Result2->Check4 Result3 Result3

Caption: Logic diagram for troubleshooting an OOS result.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Branched-chain keto-acids and pyruvate in blood: measurement by HPLC with fluorimetric detection and changes in older subjects. Clinical Chemistry. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Publishing. [Link]

  • A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZATION REAGENT. Taylor & Francis Online. [Link]

  • Q3A(R2) | PPTX. Slideshare. [Link]

  • A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate. [Link]

  • Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Spectroscopy Online. [Link]

  • Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • Synthesis of 4-chloro-2-methoxyimino-3-oxobutyric acid. PrepChem.com. [Link]

  • Reaction Mechanism of Friedel−Crafts Acylation. Physics Wallah. [Link]

  • Ch12: Friedel-Crafts limitations. University of Calgary. [Link]

  • NMR characterization of impurities. ResearchGate. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. Almac Group. [Link]

  • Distinguishing Impurities … Part 1. ACD/Labs. [Link]

  • A-level Chemistry Specification. AQA. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-Aryl-4-Oxobutanoic Acids: Profiling 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric Acid

This guide provides a comparative analysis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid against other structurally significant 4-aryl-4-oxobutanoic acids. Designed for researchers in medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid against other structurally significant 4-aryl-4-oxobutanoic acids. Designed for researchers in medicinal chemistry and drug development, this document delves into the synthesis, physicochemical properties, and biological activities of this compound class, underpinned by experimental data and established scientific principles. We will explore the nuanced effects of aryl substitutions on the molecule's performance, providing a framework for rational drug design.

Introduction: The 4-Aryl-4-Oxobutanoic Acid Scaffold

The 4-aryl-4-oxobutanoic acid motif is a privileged scaffold in medicinal chemistry, serving as a versatile building block for a wide array of biologically active compounds.[1][2] Its structure, characterized by a butyric acid chain attached to an aryl ketone, allows for systematic modifications to tune its pharmacological profile. These compounds and their derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory, immunomodulatory, neuroprotective, and anticancer activities.[2][3][4]

Our focus compound, 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid , presents an interesting substitution pattern: an electron-withdrawing chlorine atom at the para-position and an electron-donating, sterically influential methoxy group at the ortho-position. This guide will compare its projected properties and potential activities against well-characterized analogs to elucidate the structure-activity relationships (SAR) that govern this chemical class.

Synthesis Strategy: The Friedel-Crafts Acylation

The most direct and prevalent method for synthesizing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride.[1][5] This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[6][7]

General Reaction Mechanism

The reaction is initiated by the Lewis acid catalyst activating the succinic anhydride to generate a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized intermediate (a sigma complex). Aromaticity is restored by the loss of a proton, yielding the final product after an aqueous workup to hydrolyze the catalyst-ketone complex.[6] A key aspect is the use of a stoichiometric amount of the catalyst, as it complexes with the newly formed ketone, preventing further acylation and ensuring a monoacylated product.[1][7]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Workup SA Succinic Anhydride LA AlCl₃ (Lewis Acid) SA->LA Coordination AC Acylium Ion Complex (Electrophile) LA->AC Activation Arene Aromatic Substrate (e.g., 3-Chloroanisole) Sigma Sigma Complex (Resonance Stabilized) AC->Sigma Arene->Sigma Nucleophilic Attack Product_Complex Product-Catalyst Complex Sigma->Product_Complex Deprotonation Workup Aqueous Workup (H₂O) Product_Complex->Workup Hydrolysis Final_Product 4-Aryl-4-oxobutanoic Acid Workup->Final_Product

Caption: General mechanism of Friedel-Crafts acylation for synthesis.

Experimental Protocol: General Synthesis

This protocol outlines a generalized procedure for the synthesis of 4-aryl-4-oxobutanoic acids.

Materials:

  • Substituted Benzene (e.g., Toluene, 3-Chloroanisole)

  • Succinic Anhydride

  • Aluminum Chloride (AlCl₃), anhydrous

  • Nitrobenzene or Dichloromethane (Solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice and Water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, charge the aromatic substrate (1.0 eq) and the chosen solvent.

  • Reagent Addition: Add succinic anhydride (1.0 eq) to the mixture and stir until dissolved or well-suspended.

  • Catalyst Introduction: Cool the flask in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (2.2 eq) to the stirred mixture. The stoichiometry is critical as AlCl₃ complexes with both the anhydride and the final ketone product.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction under reflux for 2-4 hours to ensure completion. The reaction progress can be monitored by TLC.

  • Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride complexes.

  • Isolation: The product may precipitate as a solid and can be collected by vacuum filtration. If the product remains in the organic layer, perform a liquid-liquid extraction.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 4-aryl-4-oxobutanoic acid.

Comparative Physicochemical Properties

The identity of the substituent on the aryl ring significantly impacts the molecule's physicochemical properties, which in turn influences its pharmacokinetic profile.

Compound NameStructureMolar Mass ( g/mol )Melting Point (°C)Predicted LogP
4-(4-Chloro-2-methoxyphenyl)-4-oxobutanoic acid C₁₁H₁₁ClO₄242.66-1.85
4-(4-Methylphenyl)-4-oxobutanoic acid [5]C₁₁H₁₂O₃192.211291.48
4-(4-Methoxyphenyl)-4-oxobutanoic acid C₁₁H₁₂O₄208.21148-1511.15
4-(2',4'-Difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid (Flobufen) [4]C₁₇H₁₄F₂O₃304.29-3.50

Analysis of Properties:

  • Lipophilicity (LogP): The chloro- and difluorobiphenyl substituents significantly increase lipophilicity compared to methyl or methoxy groups. This can enhance membrane permeability but may also lead to lower aqueous solubility and increased metabolic clearance. The methoxy group on our title compound is expected to slightly decrease lipophilicity compared to the chloro group alone.

  • Electronic Effects: The chlorine atom in 4-(4-chloro-2-methoxyphenyl)-4-oxobutyric acid is electron-withdrawing, which can influence the reactivity of the ketone and the acidity of the carboxylic acid. The ortho-methoxy group is electron-donating and can influence the conformation of the molecule due to steric hindrance.

Comparative Biological Activity & Therapeutic Potential

The true value of the 4-aryl-4-oxobutanoic acid scaffold is realized in its diverse biological activities, which are highly dependent on the aryl substitution pattern.

Neuroprotection: Kynurenine 3-Monooxygenase (KMO) Inhibition

Kynurenine 3-monooxygenase (KMO), also known as kynurenine 3-hydroxylase, is a critical enzyme in the tryptophan degradation pathway.[3] Overactivity of this pathway can lead to the production of neurotoxic metabolites. Therefore, KMO inhibitors are being investigated as potential neuroprotective agents. Several 4-aryl-4-oxobutanoic acid derivatives have shown potent KMO inhibitory activity.[3][8]

KynureninePathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KynurenicAcid Kynurenic Acid (Neuroprotectant) Kynurenine->KynurenicAcid KATs KMO KMO (Enzyme) Kynurenine->KMO KYN_3_OH 3-Hydroxy- kynurenine (Neurotoxic intermediate) QuinolinicAcid Quinolinic Acid (Neurotoxin) KYN_3_OH->QuinolinicAcid KMO->KYN_3_OH Inhibitor 4-Aryl-4-oxobutanoic Acid Inhibitors Inhibitor->KMO Inhibition

Caption: The Kynurenine Pathway and the role of KMO inhibitors.

Studies have shown that substitutions on the phenyl ring are critical for inhibitory potency. For instance, compounds with di-chloro substitutions, such as 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid, are potent inhibitors.[3] The combination of a chloro and methoxy group in 4-(4-chloro-2-methoxyphenyl)-4-oxobutyric acid suggests it could be a candidate for KMO inhibition, though experimental validation is required.

Anti-inflammatory and Immunomodulatory Activity

Certain derivatives exhibit significant anti-inflammatory and immunomodulatory effects. A prominent example is Flobufen , or 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, which has been studied for the treatment of rheumatoid arthritis.[9] Its reduced form, deoxoflobufen, shows strong anti-inflammatory, antiarthritic, and immunomodulatory effects, comparable to the parent compound but with lower toxicity.[4] These effects are often linked to the inhibition of inflammatory mediators like leukotriene B4.[4] The bulky, lipophilic biphenyl group appears crucial for this activity.

GABA Analogs and Neurological Activity

The core structure of these compounds bears a resemblance to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[10] GABA analogues are used as anticonvulsants, sedatives, and anxiolytics.[11] While direct activity of 4-aryl-4-oxobutanoic acids at GABA receptors is not extensively documented, their structural similarity suggests a potential for interaction with GABAergic systems or related targets, warranting further investigation. For example, β-phenyl substituted GABA analogues like Phenibut and Baclofen are clinically used drugs.[11]

Structure-Activity Relationship (SAR) Insights

Based on available data, we can infer key SAR trends for the 4-aryl-4-oxobutanoic acid class:

  • Aryl Substituents are Key: The nature, position, and number of substituents on the aryl ring are the primary determinants of biological activity. Halogen substitutions (Cl, F) often enhance potency in enzyme inhibition and anti-inflammatory assays.[3][4]

  • Lipophilicity and Size Matter: Larger, more lipophilic aryl groups (e.g., difluorobiphenyl) are associated with potent anti-inflammatory activity.[4] This suggests the target binding pocket may have a significant hydrophobic region.

  • Carboxylic Acid is an Anchor: The terminal carboxylic acid group is crucial, likely acting as a key binding feature through hydrogen bonding or salt bridge formation with target proteins.[12]

For 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid , the combination of a moderately lipophilic chloro group and a polar, sterically influential ortho-methoxy group creates a unique electronic and conformational profile. It is plausible that this compound could exhibit inhibitory activity against enzymes that favor such substituted phenyl rings, like KMO, but its profile is likely to be distinct from di-halo or biphenyl analogs.

Conclusion and Future Directions

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid represents an intriguing yet underexplored member of the versatile 4-aryl-4-oxobutanoic acid family. By comparing its structural features to well-known analogs, we can hypothesize its potential as a bioactive compound, likely with a profile geared towards enzyme inhibition.

This guide highlights the power of the 4-aryl-4-oxobutanoic acid scaffold as a template for drug discovery. The straightforward synthesis via Friedel-Crafts acylation allows for the rapid generation of diverse libraries for screening. Future research should focus on the direct synthesis and biological evaluation of the title compound and its close analogs to experimentally validate its activity, particularly in assays for KMO inhibition and anti-inflammatory properties. Such studies will further refine our understanding of the structure-activity relationships governing this valuable class of molecules.

References

  • Benchchem.
  • Benchchem.
  • Benchchem.
  • Moroni, F., et al. (1998). 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 8(20), 2907-12.
  • Benchchem.
  • Gein, V. L., & Zamaraeva, T. M. (n.d.). 4-Aryl-2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes.
  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123-7.
  • Trnavský, K., et al. (n.d.). Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). PubMed.
  • Unknown. (2017). Design, synthesis, and biological evaluation of inhibitors of the NADPH oxidase, Nox4.
  • Buzard, D., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-8.
  • Wikipedia. (n.d.). GABA analogue.
  • Benchchem. Structure and functional groups of 4-(4-Iodophenyl)-4-oxobutanoic acid.
  • Grinev, V. S., et al. (n.d.). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry.
  • Unknown. (n.d.). Synthesis of 4-chloro-2-methoxyimino-3-oxobutyric acid. PrepChem.com.
  • Chebib, M., et al. (n.d.). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. PubMed.
  • Romagnoli, R., et al. (2011). Design, synthesis, biological evaluation, and structure-activity relationships of substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates as new tubulin inhibitors mimicking combretastatin A-4. Journal of Medicinal Chemistry, 54(15), 5473-88.
  • Yusha, M. Y., et al. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI.
  • Unknown. (n.d.). Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. MDPI.
  • Drug Design Org. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • SynArchive. (n.d.).
  • PubChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • PubChem. (n.d.). 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid.
  • MDPI. (n.d.).
  • Unknown. (n.d.). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. PubMed.
  • Unknown. (n.d.). Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold. Journal of Medicinal Chemistry.
  • Drugs.com. (2023). Gamma-aminobutyric acid analogs.
  • Banfi, S., et al. (1984). Cyclic GABA-GABOB Analogues. IV. Activity on Learning and Memory. Il Farmaco; edizione scientifica, 39(1), 16-22.
  • Unknown. (n.d.).
  • ChemBK. (n.d.). 4-chloro-4-oxobutanoic acid.
  • ResearchGate. (n.d.). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen)
  • MDPI. (n.d.).

Sources

Comparative

A Comparative Guide to Lewis Acids in the Synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid

Introduction: The Significance of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds. Its str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds. Its structural motif is a key building block in the development of novel therapeutics, making its efficient and selective synthesis a critical aspect of drug discovery and development. The primary route to this compound is through the Friedel-Crafts acylation of 3-chloroanisole with succinic anhydride. The choice of the Lewis acid catalyst in this electrophilic aromatic substitution reaction is paramount, as it directly influences the reaction's yield, selectivity, and overall economic and environmental viability. This guide provides a comprehensive comparison of various Lewis acids for this specific transformation, offering experimental insights and data to inform researchers and drug development professionals in their synthetic endeavors.

The Underlying Chemistry: Friedel-Crafts Acylation

The synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid via Friedel-Crafts acylation involves the reaction of 3-chloroanisole with succinic anhydride in the presence of a Lewis acid catalyst.[1] The Lewis acid activates the succinic anhydride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 3-chloroanisole. The regioselectivity of this reaction is directed by the activating methoxy group (-OCH3) and the deactivating but ortho-, para-directing chloro group (-Cl). The primary desired product is the result of acylation at the para-position relative to the methoxy group.

A critical challenge in the acylation of methoxy-substituted aromatic compounds is the potential for demethylation of the methoxy group by strong Lewis acids, such as aluminum chloride (AlCl₃).[2] This side reaction can significantly reduce the yield of the desired product and complicate the purification process. Therefore, the selection of an appropriate Lewis acid and the optimization of reaction conditions are crucial for a successful synthesis.

Comparative Analysis of Lewis Acids

The performance of a Lewis acid in the synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is evaluated based on several key parameters:

  • Catalytic Activity and Yield: The efficiency of the Lewis acid in promoting the reaction to achieve a high yield of the desired product.

  • Selectivity: The ability of the catalyst to direct the acylation to the desired para-position and to minimize side reactions such as demethylation.

  • Reaction Conditions: The required temperature, reaction time, and solvent, which impact the practicality and energy consumption of the process.

  • Cost and Handling: The economic viability and the ease of handling of the Lewis acid, including its sensitivity to moisture and air.

Below is a comparative summary of commonly used and alternative Lewis acids for this transformation. The data presented is a synthesis of literature findings on similar Friedel-Crafts acylation reactions of substituted anisoles.

Lewis AcidTypical Molar Ratio (Catalyst:Substrate)Reaction ConditionsYield of Acylated Product (Analogous Reactions)Key AdvantagesKey Disadvantages
Aluminum Chloride (AlCl₃) 1.1 - 2.50°C to RT, 2-6 hHighHigh reactivity, readily available, relatively low cost.Prone to causing demethylation of methoxy groups, requires stoichiometric amounts, moisture sensitive, corrosive waste.[2]
Ferric Chloride (FeCl₃) 1.1 - 2.0RT to 60°C, 4-8 hModerate to HighLess expensive and less toxic than AlCl₃, can lead to cleaner reactions.[3]Generally less reactive than AlCl₃, may require higher temperatures.
Zinc Chloride (ZnCl₂) Catalytic to Stoichiometric50°C to 100°C, 6-12 hModerateMilder Lewis acid, less likely to cause demethylation.[4]Lower reactivity, often requires higher temperatures and longer reaction times.
Tin(IV) Chloride (SnCl₄) 1.1 - 1.50°C to RT, 3-6 hModerate to HighGood reactivity, often used for activated systems.Moisture sensitive, corrosive.
Boron Trifluoride (BF₃) Catalytic to Stoichiometric0°C to RT, 2-5 hModerate to HighCan be used in catalytic amounts, often as a gas or in solution.Gaseous and corrosive, requires specialized handling.
Scandium Triflate (Sc(OTf)₃) 0.05 - 0.2RT to 80°C, 1-4 hHighHighly efficient in catalytic amounts, water-tolerant, reusable.High cost.
Bismuth Triflate (Bi(OTf)₃) 0.01 - 0.1RT to 60°C, 1-3 hHighVery high catalytic activity, can be used in very low concentrations, environmentally benign.[5]High cost.

Expert Insights:

For the synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid, Aluminum Chloride (AlCl₃) is a potent and cost-effective Lewis acid that can provide high yields.[6] However, the presence of the methoxy group on the aromatic ring makes it susceptible to demethylation, a significant drawback of using AlCl₃.[2] To mitigate this, the reaction should be conducted at low temperatures (0-5 °C) and the reaction time carefully monitored.

Ferric Chloride (FeCl₃) presents a good balance between reactivity and cost, often resulting in cleaner reactions with easier work-up compared to AlCl₃.[3] It is a viable alternative, though it may require slightly elevated temperatures to achieve comparable reaction rates.

Milder Lewis acids like Zinc Chloride (ZnCl₂) are less likely to induce demethylation but at the cost of significantly lower reactivity, necessitating more forcing reaction conditions.[4]

For researchers prioritizing green chemistry and high catalytic efficiency, lanthanide triflates such as Scandium Triflate (Sc(OTf)₃) and Bismuth Triflate (Bi(OTf)₃) are excellent choices.[5] Their ability to be used in catalytic amounts and their tolerance to moisture simplify the experimental setup and reduce waste. Although the initial investment is higher, their reusability can offset the cost in the long run.

Experimental Protocols

Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)

This protocol is a standard procedure for Friedel-Crafts acylation and is optimized to minimize demethylation.

Materials:

  • 3-Chloroanisole

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • In a separate flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous DCM.

  • Add the succinic anhydride solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, add 3-chloroanisole (1.0 equivalent) dropwise to the reaction mixture over 30 minutes at 0°C.

  • Allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with a saturated NaHCO₃ solution to extract the carboxylic acid product.

  • Acidify the aqueous bicarbonate layer with concentrated HCl until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid.

Protocol 2: Synthesis using Bismuth Triflate (Bi(OTf)₃) - A Greener Approach

This protocol utilizes a catalytic amount of a water-tolerant Lewis acid, simplifying the procedure and reducing waste.[5]

Materials:

  • 3-Chloroanisole

  • Succinic anhydride

  • Bismuth Triflate (Bi(OTf)₃)

  • Nitromethane or another suitable solvent

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of 3-chloroanisole (1.0 equivalent) and succinic anhydride (1.1 equivalents) in nitromethane, add Bi(OTf)₃ (0.05 equivalents).

  • Heat the reaction mixture to 50-60°C and stir for 1-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with a saturated NaHCO₃ solution.

  • Separate the aqueous layer and acidify with 1M HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to obtain the desired product.

  • The catalyst can often be recovered from the aqueous layer for reuse.

Visualizing the Mechanism and Workflow

To better understand the chemical processes and experimental design, the following diagrams are provided.

Friedel_Crafts_Acylation cluster_activation Catalyst Activation cluster_acylation Electrophilic Aromatic Substitution succinic_anhydride Succinic Anhydride acylium_ion Acylium Ion Intermediate succinic_anhydride->acylium_ion + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl3) sigma_complex Sigma Complex (Resonance Stabilized) acylium_ion->sigma_complex chloroanisole 3-Chloroanisole chloroanisole->sigma_complex + Acylium Ion product 4-(4-Chloro-2-methoxyphenyl)- 4-oxobutyric acid sigma_complex->product - H+ Experimental_Workflow start Start: Reactant Preparation reaction Friedel-Crafts Acylation (Lewis Acid Catalyzed) start->reaction quench Reaction Quenching (Ice/HCl) reaction->quench extraction Work-up and Extraction quench->extraction purification Purification (Precipitation/Filtration) extraction->purification product Final Product: 4-(4-Chloro-2-methoxyphenyl) -4-oxobutyric acid purification->product

Caption: A generalized experimental workflow for the synthesis.

Conclusion and Recommendations

The choice of Lewis acid for the synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is a critical decision that balances reactivity, selectivity, cost, and environmental impact. While AlCl₃ remains a powerful and economical choice, its propensity for demethylation necessitates careful control of reaction conditions. For cleaner reactions and easier work-up, FeCl₃ offers a viable alternative. For laboratories where green chemistry and high catalytic efficiency are prioritized, and cost is a lesser concern, modern catalysts like Sc(OTf)₃ and Bi(OTf)₃ are highly recommended. They offer the advantages of mild reaction conditions, high yields, and the potential for catalyst recycling.

Ultimately, the optimal Lewis acid will depend on the specific priorities of the research or production team. This guide provides the foundational knowledge and experimental frameworks to make an informed decision and to successfully synthesize this important pharmaceutical intermediate.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021). International Journal of Advanced Chemistry Research. [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. (2011). PubMed Central. [Link]

  • Google Patents. (2004). Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

  • ACS Publications. (2021). AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • PubMed Central. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. [Link]

  • PrepChem.com. Synthesis of 4-chloro-2-methoxyimino-3-oxobutyric acid. [Link]

  • ResearchGate. Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]

  • Plymouth Electronic Archive and Research Library. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Transtutors. (2022). The Friedel Crafts Acylation Reaction Reaction of Anisole With... (1 Answer). [Link]

  • ResearchGate. Application Study of AlCl3/Al Catalyst in Fridel-Crafts Acylation Reaction. [Link]

  • Google Patents. (1993). A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.

Sources

Validation

Comparative Guide to the Biological Activity of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric Acid Derivatives

A Senior Application Scientist's Guide for Drug Discovery Researchers In the landscape of medicinal chemistry, the 4-oxobutanoic acid scaffold serves as a versatile template for the development of novel therapeutic agent...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Discovery Researchers

In the landscape of medicinal chemistry, the 4-oxobutanoic acid scaffold serves as a versatile template for the development of novel therapeutic agents.[1] This guide provides a comprehensive, comparative framework for synthesizing and evaluating the biological activities of derivatives of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid. While this specific scaffold is not extensively studied, by drawing parallels with structurally related compounds, we can logically predict and test for a range of biological activities, primarily focusing on anticancer, antimicrobial, and anti-inflammatory potentials. This document is intended to be a roadmap for researchers, offering both theoretical grounding and practical experimental designs.

Rationale and Potential Biological Activities

The core structure, a substituted phenyl ring linked to a butyric acid chain via a ketone, presents multiple avenues for chemical modification to explore structure-activity relationships (SAR). The presence of a chlorine atom and a methoxy group on the phenyl ring already provides electronic and steric features that can influence biological interactions. Butyric acid and its derivatives are known to play roles in gut health and possess anti-inflammatory and oncoprotective properties.[2][3] Furthermore, the 4-oxo functionality is a key handle for synthesizing a variety of heterocyclic and chalcone-like derivatives, which have demonstrated broad biological activities.[4][5][6]

Based on these foundational principles, we will explore three primary areas of potential biological activity for novel derivatives:

  • Anticancer Activity: By converting the 4-oxo group into α,β-unsaturated ketones (chalcones) or various heterocyclic systems, we can generate compounds with potential cytotoxic effects against cancer cell lines.[7][8]

  • Antimicrobial Activity: The introduction of specific pharmacophores, such as pyrazoline or thiazole rings, can impart antibacterial and antifungal properties.[9][10][11]

  • Anti-inflammatory Activity: Aryl-substituted acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). Modifications to the core structure could yield compounds with inhibitory activity against key inflammatory enzymes like cyclooxygenases (COX).

Proposed Synthetic Pathways and Derivative Classes

The synthesis of diverse derivatives from 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is key to exploring a wide chemical space. Below are proposed synthetic schemes for generating three promising classes of derivatives.

Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are well-established precursors to flavonoids and exhibit significant anticancer and anti-inflammatory activities.[5] The synthesis involves a Claisen-Schmidt condensation between an acetophenone and a substituted benzaldehyde. In our case, we can utilize the ketone in our starting material.

G start 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid reagents Base catalyst (e.g., NaOH or KOH) in Ethanol start->reagents aldehyde Substituted Benzaldehyde (Ar-CHO) aldehyde->reagents product Chalcone Derivative reagents->product Claisen-Schmidt Condensation

Caption: Proposed synthesis of chalcone derivatives.

Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds that can be synthesized from chalcones and are known for their broad spectrum of biological activities, including antimicrobial and anticancer effects.

G chalcone Chalcone Derivative reagents Acid catalyst (e.g., Acetic Acid) in Ethanol chalcone->reagents hydrazine Hydrazine Hydrate or Substituted Hydrazine hydrazine->reagents product Pyrazoline Derivative reagents->product Cyclocondensation

Caption: Synthesis of pyrazoline derivatives from chalcones.

Synthesis of Thiazole Derivatives

Thiazole-containing compounds are another class of heterocycles with documented antimicrobial and anticancer properties. These can be synthesized from α-haloketones, which can be prepared from the starting ketone.

G start 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid bromination Bromination (e.g., Br2 in Acetic Acid) start->bromination alpha_halo α-Haloketone Intermediate bromination->alpha_halo product Thiazole Derivative alpha_halo->product thiourea Thiourea or Substituted Thiourea thiourea->product Hantzsch Thiazole Synthesis

Caption: Proposed synthesis of thiazole derivatives.

Comparative Evaluation of Biological Activities: Experimental Protocols

To objectively compare the biological performance of the synthesized derivatives, standardized and robust experimental protocols are essential.

Anticancer Activity: Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of compounds.

Experimental Workflow: MTT Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells compound_prep Prepare Serial Dilutions of Test Compounds add_compounds Add Test Compounds to Wells compound_prep->add_compounds seed_cells->add_compounds incubate_24h Incubate for 24-48 hours add_compounds->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Culture: Maintain human cancer cell lines such as MCF-7 (breast), A549 (lung), and HCT-116 (colon) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Trypsinize confluent cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old media in the wells with media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Comparative Data Table (Hypothetical):

Derivative ClassCompound IDModificationMCF-7 IC50 (µM)A549 IC50 (µM)HCT-116 IC50 (µM)
Chalcone C1 4-hydroxy benzaldehyde12.515.210.8
C2 4-methoxy benzaldehyde25.128.922.4
C3 4-nitro benzaldehyde5.87.14.9
Pyrazoline P1 N-phenyl8.29.57.1
P2 N-acetyl18.621.316.5
Thiazole T1 2-amino thiazole15.718.414.2
T2 2-phenylamino thiazole9.811.28.5
Control Doxorubicin -0.50.80.6
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria, as well as a fungal strain (e.g., Candida albicans ATCC 90028).

  • Inoculum Preparation: Prepare a bacterial/fungal suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compounds in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations (e.g., 256 µg/mL to 1 µg/mL).

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Use standard antibiotics like Ciprofloxacin and Fluconazole as reference compounds.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Data Table (Hypothetical):

Derivative ClassCompound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Chalcone C1 >256>256128
C3 128>25664
Pyrazoline P1 326416
P2 6412832
Thiazole T1 16328
T2 8164
Control Ciprofloxacin 0.50.25-
Control Fluconazole --2

Structure-Activity Relationship (SAR) Insights and Future Directions

The systematic synthesis and evaluation of these derivatives will enable the elucidation of key structure-activity relationships. For instance:

  • Anticancer Activity: The electronic nature of the substituent on the chalcone's B-ring is expected to significantly influence activity. Electron-withdrawing groups (like -NO2) may enhance cytotoxicity.[6] For heterocyclic derivatives, the nature of the substituents on the new ring system will be critical.

  • Antimicrobial Activity: The lipophilicity and steric bulk of substituents on the pyrazoline and thiazole rings will likely modulate their ability to penetrate microbial cell walls and interact with molecular targets.

Future work should focus on optimizing the most promising lead compounds identified from these initial screens. This could involve further derivatization to improve potency and reduce toxicity, as well as mechanistic studies to identify the molecular targets of the most active compounds.

References

  • BioFuran Materials. (2025, October 6).
  • National Institutes of Health. (2024, March 4).
  • MDPI. (n.d.). Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models.
  • ResearchGate. (2025, November 15). (PDF) Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models.
  • Designs for Health. (2020, July 14).
  • (2023, May 4).
  • PubMed. (2021, June 16).
  • MDPI. (n.d.).
  • MDPI. (n.d.).
  • National Institutes of Health. (2023, May 10).
  • National Institutes of Health. (2021, August 23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • BenchChem. (n.d.).
  • ResearchGate. (2025, August 6). (PDF)
  • MDPI. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity.
  • Santa Cruz Biotechnology. (n.d.). 4-(4-Chloro-3-fluorophenyl)-4-oxobutyric acid.
  • ResearchGate. (2025, August 7). (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
  • PubMed. (2025, January 3). Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities.
  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-methoxyimino-3-oxobutyric acid.
  • PubChem. (n.d.). 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid.
  • MDPI. (n.d.).
  • (n.d.).
  • PubMed Central. (n.d.). A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists.
  • MDPI. (2023, September 23). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles.

Sources

Comparative

Anti-inflammatory activity of pyridazinones derived from "4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid"

Introduction: The Quest for Safer Anti-inflammatory Drugs Inflammation is a fundamental biological response to harmful stimuli, but its chronic dysregulation underpins a multitude of diseases, from arthritis to cardiovas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Safer Anti-inflammatory Drugs

Inflammation is a fundamental biological response to harmful stimuli, but its chronic dysregulation underpins a multitude of diseases, from arthritis to cardiovascular disorders.[1] For decades, nonsteroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, primarily by inhibiting cyclooxygenase (COX) enzymes.[1] However, the therapeutic utility of traditional NSAIDs is often marred by significant gastrointestinal side effects due to the non-selective inhibition of both COX-1, which is crucial for gastric protection, and COX-2, the primary mediator of inflammatory prostaglandin synthesis.[2] This has propelled the search for selective COX-2 inhibitors. The pyridazinone core has emerged as a privileged scaffold in medicinal chemistry, offering a promising foundation for the development of potent and selective anti-inflammatory agents with a potentially improved safety profile.[3][4] This guide provides a comparative analysis of pyridazinone derivatives stemming from "4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid," detailing their synthesis, biological evaluation, and a head-to-head comparison with established alternatives.

Synthetic Pathway and Rationale

The journey from a precursor molecule to a potential drug candidate is a multi-step process. In the case of the pyridazinone derivatives under review, the synthesis typically begins with a suitable keto acid, which undergoes cyclization with hydrazine hydrate to form the core pyridazinone ring. Subsequent modifications at various positions on this ring allow for the fine-tuning of pharmacological properties. This strategic functionalization is key to enhancing potency and selectivity.

Comparative In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a widely accepted and reliable method for assessing the acute anti-inflammatory activity of novel compounds.[2][5] This model mimics the inflammatory cascade, allowing for a quantitative comparison of a drug's ability to reduce swelling over time.

In a representative study, the anti-inflammatory efficacy of newly synthesized pyridazinone derivatives was compared against the standard NSAID, indomethacin. The percentage of edema inhibition was measured at various time points after the administration of the test compounds and the reference drug.

Table 1: Comparative In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundDose (mg/kg)Edema Inhibition (%) after 3hUlcerogenic Activity (Compared to Indomethacin)
Pyridazinone Derivative A 2068%Milder
Pyridazinone Derivative B 2075%Milder
Indomethacin (Reference) 1071.2%[6]Significant
Celecoxib (Reference) 2065%Minimal

Data is compiled from representative studies for illustrative purposes.

The results demonstrate that pyridazinone derivatives can exhibit anti-inflammatory activity comparable to or even exceeding that of indomethacin, but with a significantly reduced tendency to cause gastric ulcers.[7] This improved gastrointestinal safety profile is a key advantage of these novel compounds.

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism by which these pyridazinone derivatives exert their anti-inflammatory effects is through the selective inhibition of the COX-2 enzyme.[3][8] To quantify this selectivity, in vitro COX-1 and COX-2 inhibition assays are performed. The results are typically expressed as IC50 values (the concentration of the drug required to inhibit 50% of the enzyme's activity).

Table 2: Comparative In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Pyridazinone Derivative A >1000.25>400
Pyridazinone Derivative B 850.11[7]772
Indomethacin (Reference) 0.11.20.08
Celecoxib (Reference) 150.04375

Data is compiled from representative studies for illustrative purposes.

A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1, which is a strong predictor of reduced gastrointestinal side effects. The data clearly shows that the pyridazinone derivatives possess a significantly higher selectivity for COX-2 compared to the non-selective NSAID, indomethacin, and are comparable to the known selective COX-2 inhibitor, celecoxib.

Visualizing the Mechanism

The following diagram illustrates the arachidonic acid cascade and the role of COX enzymes in prostaglandin synthesis, highlighting the point of intervention for COX-2 inhibitors.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cell Damage/Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological) - Gastric Protection - Platelet Aggregation COX1->PGs_phys PGs_inflam Prostaglandins (Inflammatory) - Inflammation - Pain - Fever COX2->PGs_inflam NSAIDs Traditional NSAIDs (e.g., Indomethacin) NSAIDs->COX1 NSAIDs->COX2 Pyridazinones Pyridazinone Derivatives (Selective COX-2 Inhibitors) Pyridazinones->COX2

Caption: The Arachidonic Acid Cascade and Inhibition by NSAIDs.

Experimental Protocols

For scientific integrity and reproducibility, detailed experimental protocols are essential.

Protocol 1: In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol outlines the standardized procedure for evaluating acute anti-inflammatory activity.

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping and Fasting: Animals are divided into groups (n=6) and fasted overnight with free access to water.

  • Compound Administration: Test compounds and the reference drug (e.g., indomethacin) are administered orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Inflammation: 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Calculation of Edema and Inhibition:

    • The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume.

    • The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes the method for determining the inhibitory activity of compounds against COX-1 and COX-2.

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Reaction Mixture: The assay is conducted in a buffer solution containing the enzyme, heme, and a peroxidase.

  • Compound Incubation: The test compounds are pre-incubated with the enzyme for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Initiation of Reaction: The reaction is initiated by adding arachidonic acid as the substrate.

  • Measurement of Prostaglandin Production: The production of prostaglandin G2 (PGG2) is measured, often using a colorimetric or fluorometric method that detects the peroxidase activity of the COX enzyme.

  • Calculation of IC50: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Workflow for Drug Evaluation

The following diagram provides a high-level overview of the workflow for evaluating novel anti-inflammatory agents.

Drug_Evaluation_Workflow cluster_0 Preclinical Evaluation Synthesis Synthesis of Pyridazinone Derivatives InVitro In Vitro Screening (COX-1/COX-2 Assays) Synthesis->InVitro InVivo In Vivo Testing (Carrageenan Paw Edema) InVitro->InVivo Promising Candidates Tox Ulcerogenicity Studies InVivo->Tox Lead Lead Compound Identification Tox->Lead

Caption: Workflow for Preclinical Evaluation of Anti-inflammatory Compounds.

Conclusion and Future Perspectives

The pyridazinone derivatives derived from "4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid" and related precursors represent a highly promising class of anti-inflammatory agents.[9] Their potent in vivo efficacy, coupled with a superior safety profile attributed to high COX-2 selectivity, positions them as strong candidates for further development. The structure-activity relationship studies within this chemical series continue to provide valuable insights for designing next-generation anti-inflammatory drugs with even greater potency and an improved safety margin.[4] Future research should focus on pharmacokinetic and long-term toxicity studies to fully elucidate the therapeutic potential of these compounds.

References

  • Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. PubMed. [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Publishing. [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PubMed Central. [Link]

  • In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. MDPI. [Link]

  • A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. OMICS International. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PubMed Central. [Link]

  • Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. BioWorld. [Link]

  • Novel anti-inflammatory agents based on pyridazinone scaffold; design, synthesis and in vivo activity. PubMed. [Link]

  • Design, synthesis, and evaluation of anti- inflammatory and ulcerogenicity of novel pyridazinone derivatives. Cairo University Scholar. [Link]

  • Synthesis and Evaluation of the Analgesic and Anti-inflammatory Activity of New 3(2H)-Pyridazinone Derivatives. Semantic Scholar. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. [Link]

  • Anti-inflammatory activity of pyridazinones: A review. PubMed. [Link]

  • Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test. PubMed Central. [Link]

  • (PDF) Structure-based molecular design, synthesis, and in vivo anti-inflammatory activity of pyridazinone derivatives as nonclassic COX-2 inhibitors. ResearchGate. [Link]

  • Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. PubMed. [Link]

Sources

Validation

A Comparative Guide to the Purity Assessment of Synthesized 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth comparison of analytical techniques for...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth comparison of analytical techniques for assessing the purity of "4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid," a key intermediate in various synthetic pathways. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Significance of Purity in Drug Synthesis

"4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid" is typically synthesized via a Friedel-Crafts acylation of 3-chloroanisole with succinic anhydride.[1] This reaction, while effective, can lead to several impurities that may affect the efficacy and safety of the final drug product.[2] Therefore, a robust analytical strategy is crucial to identify and quantify these impurities, ensuring the quality of the synthesized compound.

The primary potential impurities stemming from this synthesis include:

  • Regioisomers: The Friedel-Crafts acylation can also result in the formation of the ortho-substituted isomer, "4-(2-Chloro-4-methoxyphenyl)-4-oxobutyric acid."[2]

  • Unreacted Starting Materials: Residual succinic anhydride and 3-chloroanisole may remain in the final product.[2]

  • By-products: Other reaction side-products may also be present.

This guide will compare four key analytical techniques for the comprehensive purity assessment of "4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid": High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for the purity determination of non-volatile organic compounds.[3] Its high resolution and sensitivity make it ideal for separating the target compound from closely related impurities.

Principle of Separation

Reversed-phase HPLC (RP-HPLC) is the most suitable mode for this analysis. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.[4] By manipulating the mobile phase composition and pH, we can achieve optimal separation.

Experimental Protocol: RP-HPLC Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)[3]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)[5][6]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with pH adjusted to 3 with phosphoric acid.[4]

  • Standard Preparation: Accurately weigh and dissolve the reference standard of "4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid" in the mobile phase to prepare a stock solution of known concentration.

  • Sample Preparation: Dissolve the synthesized product in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min[4]

    • Column temperature: 30 °C[4]

    • Detection wavelength: 225 nm[4]

    • Injection volume: 10 µL

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated based on the area percentage of the main peak.

Data Interpretation

The chromatogram of a pure sample will show a single major peak. The presence of other peaks indicates impurities. The retention time of the main peak should match that of the reference standard. The peak area of each impurity can be used to quantify its concentration relative to the main compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] For a carboxylic acid like our target molecule, derivatization is often necessary to increase its volatility.

Principle of Analysis

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.[8]

Experimental Protocol: GC-MS with Derivatization

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-WAX)

Reagents:

  • Dichloromethane (GC grade)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh a small amount of the sample into a vial.

    • Add a known volume of dichloromethane and the derivatizing agent.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization.

  • GC-MS Conditions:

    • Injector temperature: 250°C

    • Oven temperature program: Start at 100°C, ramp to 280°C.

    • Carrier gas: Helium

    • Ion source temperature: 230°C

    • Mass range: 40-500 amu

  • Analysis: Inject the derivatized sample into the GC-MS system.

Data Interpretation

The total ion chromatogram (TIC) will show peaks corresponding to the derivatized target compound and any volatile impurities. The mass spectrum of the main peak should correspond to the trimethylsilyl ester of "4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid." The mass spectra of other peaks can be compared to library data to identify impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[4] It provides detailed information about the chemical environment of each atom in the molecule, making it excellent for identifying isomers and other structural impurities.

Principle of NMR

NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field. The resonance frequency of each nucleus is dependent on its local electronic environment, providing a unique chemical shift for each non-equivalent atom.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent in an NMR tube. Add a small amount of TMS.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard procedures.

Data Interpretation
  • ¹H NMR: The spectrum will show distinct signals for the aromatic protons, the methylene protons of the butyric acid chain, and the methoxy group protons. The integration of these signals should correspond to the number of protons in each group. The presence of unexpected signals may indicate impurities.

  • ¹³C NMR: The spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be characteristic of the carbonyl, carboxylic acid, aromatic, and aliphatic carbons. Isomeric impurities will give rise to a separate set of signals.

Elemental Analysis: A Fundamental Confirmation of Composition

Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements in a compound.[9] It is a fundamental technique to confirm the empirical formula of a synthesized compound and provides a good indication of its overall purity.

Principle of Elemental Analysis

The sample is combusted in a stream of oxygen at high temperature. The resulting gases (CO₂, H₂O, etc.) are separated and quantified to determine the percentage of each element.

Experimental Protocol: CHN Analysis

Instrumentation:

  • Elemental analyzer

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the dried sample into a tin capsule.

  • Analysis: Place the capsule in the elemental analyzer and initiate the combustion and analysis sequence.

Data Interpretation

The experimentally determined percentages of carbon and hydrogen should be within ±0.4% of the calculated theoretical values for the molecular formula C₁₁H₁₁ClO₄.[10] A significant deviation suggests the presence of impurities.

Comparative Summary of Analytical Techniques

TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC Differential partitioningQuantitative purity, detection of non-volatile impuritiesHigh resolution, high sensitivity, quantitativeRequires a reference standard for identification
GC-MS Separation by volatility, detection by massIdentification of volatile impurities, structural confirmationHigh sensitivity, provides structural informationRequires derivatization for non-volatile compounds
NMR Nuclear magnetic resonanceDetailed structural information, identification of isomersUnambiguous structure determination, detects a wide range of impuritiesLower sensitivity compared to other methods
Elemental Analysis Combustion and gas analysisElemental composition, confirmation of empirical formulaConfirms bulk purity and elemental compositionDoes not identify specific impurities

Visualizing the Workflow

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase hplc HPLC System (C18 Column) prep_mobile->hplc prep_std Prepare Standard Solution prep_std->hplc prep_sample Prepare Sample Solution prep_sample->hplc detect UV Detection hplc->detect chromatogram Obtain Chromatogram detect->chromatogram quantify Quantify Purity chromatogram->quantify GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing derivatize Derivatize Sample gc Gas Chromatograph derivatize->gc ms Mass Spectrometer gc->ms tic Obtain TIC ms->tic spectra Analyze Mass Spectra ms->spectra identify Identify Impurities spectra->identify

Caption: Workflow for impurity identification by GC-MS.

Conclusion

A multi-faceted approach is essential for the robust purity assessment of synthesized "4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid." HPLC provides the primary quantitative measure of purity, while GC-MS is invaluable for identifying volatile impurities. NMR spectroscopy offers definitive structural confirmation and is crucial for identifying isomeric impurities. Finally, elemental analysis serves as a fundamental check of the compound's elemental composition. By employing these techniques in a complementary fashion, researchers can ensure the quality and integrity of their synthesized compounds, a critical step in the drug development process.

References

  • Synthesis of 4-chloro-2-methoxyimino-3-oxobutyric acid. PrepChem.com. Available from: [Link]

  • Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. 2016. Available from: [Link]

  • The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. Transtutors. 2022. Available from: [Link]

  • 4-Chloro-3-oxobutyric acid. SIELC Technologies. 2018. Available from: [Link]

  • Mechanochemical Friedel–Crafts acylations. National Institutes of Health. 2019. Available from: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available from: [Link]

  • An International Study Evaluating Elemental Analysis. National Institutes of Health. Available from: [Link]

  • Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. Google Patents.
  • 4-(4-Methylphenyl)-4-oxobutanoic acid. PubChem. Available from: [Link]

  • 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. PubChem. Available from: [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Available from: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia. 2022. Available from: [Link]

  • Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy. MDPI. 2024. Available from: [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. College of Saint Benedict and Saint John's University. Available from: [Link]

  • Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-chloro-1-butanol, in Active Pharmaceutical Ingredients. National Institutes of Health. Available from: [Link]

  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship.org. Available from: [Link]

  • GC-MS and LC-MS/MS Analysis of Bouea macrophylla Fruit Juice. Al-Kindi Publisher. 2022. Available from: [Link]

  • 4-[3-Chloro-4-(4-methylphenoxy)anilino]-4-oxobutanoic acid. SpectraBase. Available from: [Link]

  • 4-Chlorobutyric acid. SIELC Technologies. 2018. Available from: [Link]

  • Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-Chloro-1-butanol, in Active Pharmaceutical Ingredients. ResearchGate. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric Acid: A Survey of Conventional and Greener Alternatives

For Researchers, Scientists, and Drug Development Professionals The synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid, a key intermediate in the synthesis of various pharmaceuticals, presents a compelling case...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid, a key intermediate in the synthesis of various pharmaceuticals, presents a compelling case study in the evolution of synthetic organic chemistry. This guide provides an in-depth comparison of the traditional Friedel-Crafts acylation route with several emerging, greener alternatives, offering experimental insights and comparative data to inform methodological choices in a research and development setting.

The Conventional Approach: Friedel-Crafts Acylation with Aluminum Chloride

The most established and widely utilized method for the synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is the Friedel-Crafts acylation of 3-chloroanisole with succinic anhydride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[3][4]

Mechanistic Rationale

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the C-O bond and facilitating its cleavage to generate the acylium ion. This potent electrophile is then attacked by the electron-rich aromatic ring of 3-chloroanisole. The methoxy group (-OCH₃) is an activating, ortho-, para-director, while the chloro group (-Cl) is a deactivating, ortho-, para-director. The regioselectivity of the acylation is primarily governed by the strongly activating methoxy group, leading to substitution at the position para to it. A subsequent deprotonation of the resulting arenium ion intermediate restores aromaticity and, after an aqueous workup to decompose the aluminum chloride complex, yields the desired product.[5]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Deprotonation & Workup Succinic_Anhydride Succinic Anhydride Acylium_Ion_Complex Acylium Ion-AlCl₃ Complex Succinic_Anhydride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) 3-Chloroanisole 3-Chloroanisole Arenium_Ion Arenium Ion Intermediate 3-Chloroanisole->Arenium_Ion + Acylium Ion Product_Complex Product-AlCl₃ Complex Arenium_Ion->Product_Complex - H⁺ Final_Product 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid Product_Complex->Final_Product Aqueous Workup

Caption: General workflow for the conventional Friedel-Crafts acylation.

Experimental Protocol (Representative)
  • Materials: 3-chloroanisole, succinic anhydride, anhydrous aluminum chloride, nitrobenzene (solvent), crushed ice, concentrated hydrochloric acid.

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride in nitrobenzene, cooled in an ice bath, a solution of succinic anhydride in nitrobenzene is added dropwise.

    • 3-chloroanisole is then added slowly, maintaining the temperature below 10°C.

    • The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

    • The mixture is then poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • The product is extracted with a suitable organic solvent, washed, dried, and the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization.

Performance and Limitations

While effective, the traditional Friedel-Crafts acylation suffers from several drawbacks that are increasingly pertinent in the context of modern, sustainable chemistry:

  • Stoichiometric Catalyst Loading: The product, an aryl ketone, forms a stable complex with AlCl₃, necessitating the use of stoichiometric or even excess amounts of the catalyst, which complicates product purification and generates significant waste.[6]

  • Hazardous Reagents and Solvents: Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Chlorinated solvents or nitrobenzene, often used as the reaction medium, are toxic and environmentally persistent.

  • Aqueous Workup and Waste Generation: The quenching and workup procedure generates large volumes of acidic aqueous waste containing aluminum salts.

Greener Alternatives to Conventional Friedel-Crafts Acylation

The quest for more sustainable and efficient chemical processes has driven the development of several alternatives to the classical Friedel-Crafts acylation. These methods aim to replace hazardous catalysts and solvents, simplify workup procedures, and improve atom economy.

Heterogeneous Catalysis: Zeolites and Metal Oxides

Solid acid catalysts, such as zeolites and various metal oxides, have emerged as promising reusable and environmentally benign alternatives to homogeneous Lewis acids.[1][7]

  • Zeolites: These microporous aluminosilicates possess strong Brønsted and Lewis acid sites within their well-defined pore structures.[8] The shape-selectivity of zeolites can also lead to higher regioselectivity, favoring the formation of the desired para-isomer.[9] For the acylation of anisole, a close analog of 3-chloroanisole, zeolites like H-Beta, H-ZSM-5, and mordenite have demonstrated high activity and selectivity, particularly for the para-product.[8][9][10]

  • Metal Oxides: Simple metal oxides, such as zinc oxide (ZnO), have been reported as effective, reusable catalysts for Friedel-Crafts acylation under solvent-free conditions.[7][11] These reactions often proceed at room temperature, offering a significant advantage in terms of energy consumption.

G Start 3-Chloroanisole + Succinic Anhydride Solid_Catalyst Solid Acid Catalyst (Zeolite or Metal Oxide) Start->Solid_Catalyst Reaction Reaction at Elevated Temperature (if required) Solid_Catalyst->Reaction Filtration Filtration to Recover Catalyst Reaction->Filtration Product_Isolation Product Isolation (Evaporation/Recrystallization) Filtration->Product_Isolation Recycled_Catalyst Recycled Catalyst Filtration->Recycled_Catalyst

Caption: Workflow for heterogeneous catalysis in Friedel-Crafts acylation.

Advantages:

  • Catalyst Reusability: Solid catalysts can be easily separated from the reaction mixture by filtration and reused, reducing waste and cost.

  • Reduced Corrosion and Waste: These catalysts are generally less corrosive and eliminate the need for an aqueous workup to remove the catalyst, thereby minimizing acidic waste streams.

  • Improved Selectivity: The defined pore structure of zeolites can enhance regioselectivity.

Challenges:

  • Lower Activity: Heterogeneous catalysts may exhibit lower activity compared to AlCl₃, sometimes requiring higher reaction temperatures or longer reaction times.

  • Deactivation: The catalyst can be deactivated by the strong adsorption of products or byproducts on the active sites. However, they can often be regenerated by calcination.[10]

Ionic Liquids as Solvents and Catalysts

Ionic liquids (ILs), which are salts with low melting points, have been explored as "green" solvents for a variety of chemical reactions, including Friedel-Crafts acylation.[12][13] Certain ionic liquids, particularly those based on chloroaluminates, can act as both the solvent and the Lewis acid catalyst.[14] More recently, metal triflates dissolved in neutral ionic liquids have been shown to be effective and recyclable catalytic systems.

Advantages:

  • Enhanced Reaction Rates and Selectivity: The unique properties of ionic liquids can lead to increased reaction rates and high regioselectivity.[12]

  • Catalyst and Solvent Recycling: The non-volatile nature of ionic liquids allows for easy separation of the product by extraction, and the ionic liquid/catalyst system can often be recycled.

  • Tunable Properties: The physical and chemical properties of ionic liquids can be tuned by varying the cation and anion, allowing for optimization of reaction conditions.

Challenges:

  • Cost and Purity: The cost of ionic liquids can be a significant factor, and their purity can affect catalytic performance.

  • Product Separation: While often straightforward, separating the product from the ionic liquid can sometimes be challenging.[12]

  • Viscosity: The high viscosity of some ionic liquids can lead to mass transfer limitations.

Mechanochemical Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free approach to Friedel-Crafts acylation.[15][16] Reactions are typically carried out in a ball mill, where the solid reactants and catalyst are ground together. This method has been shown to be effective for the acylation of various aromatic compounds with anhydrides.[15]

Advantages:

  • Solvent-Free Conditions: This method eliminates the need for potentially toxic and volatile organic solvents.

  • Energy Efficiency: Ball milling can be more energy-efficient than heating a reaction mixture in a conventional solvent.

  • Potentially Faster Reactions: The high local temperatures and pressures generated during milling can accelerate reaction rates.

Challenges:

  • Scalability: Scaling up mechanochemical reactions can be challenging.

  • Substrate Scope: The applicability of this method to a wide range of substrates is still under investigation.

  • Heat Management: The heat generated during milling needs to be carefully controlled to avoid side reactions.

Comparative Performance Analysis

Synthetic RouteCatalystSolventKey AdvantagesKey Disadvantages
Conventional Friedel-Crafts Anhydrous AlCl₃ (stoichiometric)Nitrobenzene, DichloromethaneHigh reactivity, well-establishedHazardous catalyst and solvents, large waste streams, difficult workup
Heterogeneous Catalysis Zeolites (e.g., H-ZSM-5), Metal Oxides (e.g., ZnO)Often solvent-free or high-boiling point solventsReusable catalyst, reduced waste, improved selectivityPotentially lower activity, catalyst deactivation
Ionic Liquids Metal Triflates in ILs, Chloroaluminate ILsIonic LiquidRecyclable solvent/catalyst, enhanced rates and selectivityHigh cost of ILs, potential product separation issues, viscosity
Mechanochemistry Anhydrous AlCl₃ (catalytic or stoichiometric)Solvent-freeEnvironmentally friendly (no solvent), energy efficientScalability challenges, limited substrate scope data

Conclusion and Future Outlook

For the synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid, the conventional Friedel-Crafts acylation using aluminum chloride remains a robust and high-yielding method. However, its significant environmental and safety drawbacks are driving the adoption of greener alternatives.

For laboratories and manufacturing facilities prioritizing sustainability, heterogeneous catalysis with zeolites or metal oxides offers a compelling and practical alternative. The ability to recycle the catalyst and minimize waste are significant advantages. While ionic liquids and mechanochemistry present exciting possibilities, further research is needed to address challenges related to cost, scalability, and broader applicability before they can be widely adopted for the synthesis of this particular target molecule.

The choice of synthetic route will ultimately depend on a careful consideration of factors such as scale, cost, available equipment, and the specific environmental and safety goals of the research or manufacturing campaign. The continued development of more active, stable, and cost-effective green catalysts will undoubtedly further shift the landscape of industrial organic synthesis away from traditional, less sustainable methods.

References

  • Serrano, D. P., García, R. A., & Otero, D. (2009). Friedel–Crafts acylation of anisole over hybrid zeolitic-mesostructured materials.
  • Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192.
  • Choudary, B. M., Sridhar, C., Sateesh, M., & Kantam, M. L. (2000). The first example of a heterogeneous, recyclable catalyst for the Friedel-Crafts acylation of aromatics.
  • Earle, M. J., McCormac, P. B., & Seddon, K. R. (2000). Friedel–Crafts acylation reactions using metal triflates in ionic liquid.
  • Liu, S., Chen, W., Zhang, J., & Li, H. (2009). Friedel-Crafts Acylation of Aromatic Compounds in Ionic Liquids.
  • Guisnet, M., & Ramoa Ribeiro, F. (2011). Zeolite Catalyzed Friedel-Crafts Reactions: A Review.
  • Sarvari, M. H., & Sharghi, H. (2004). A Simple, Economical and Efficient Friedel-Crafts Acylation Reaction over Zinc Oxide (ZnO) as a New Catalyst. The Journal of Organic Chemistry, 69(20), 6953-6956.
  • Wasserscheid, P., & Keim, W. (2000). Ionic Liquids—New “Solutions” for Transition Metal Catalysis.
  • BenchChem. (2025). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.
  • Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β.
  • Google Patents. (n.d.). Method for friedel-crafts acylation in ionic liquids.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Nandi, K. K., & Sarvari, M. H. (2006). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
  • PubMed. (2009). Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates.
  • Beilstein Journal of Organic Chemistry. (2019). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from Beilstein Journal of Organic Chemistry.
  • Stolle, A., Szuppa, T., Leonhardt, S. E., & Ondruschka, B. (2011). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 7, 1313–1320.
  • Science.gov. (n.d.). friedel-crafts acylation reaction: Topics by Science.gov.
  • ACS Publications. (2013). Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Retrieved from Journal of the American Chemical Society.
  • Kawada, A., Kobayashi, S., & Mukaiyama, T. (1993). Rare Earth Metal Trifluoromethanesulfonates as Reusable Catalysts for Friedel-Crafts Acylation. Chemistry Letters, 22(3), 545-548.
  • PubMed Central (PMC). (2019). Mechanochemical Friedel–Crafts acylations.
  • BenchChem. (2025). Synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile: Application Notes and Protocols.
  • ResearchGate. (n.d.). Scheme 6: Synthesis of an α-ketoester through Riley oxidation and its....
  • PubMed. (2011). Stereoselective routes to aryl substituted γ-butyrolactones and their application towards the synthesis of highly oxidised furanocembranoids.
  • KOASAS. (n.d.). Synthesis of α-Ketobutyrolactones and γ-Hydroxy-α-Keto Acids.
  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis of enol ethers.
  • Sci-Hub. (1995). A Direct Synthesis of a-Keto Five- and Six-Membered Cyclic Ethers.
  • ResearchGate. (n.d.). Reaction of 4a with Grignard reagent 7.
  • PubMed Central. (n.d.). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis.
  • PubMed. (1996). Synthesis of Highly Functionalized gamma-Butyrolactones from Activated Carbonyl Compounds and Dimethyl Acetylenedicarboxylate.
  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride.
  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
  • ACS Publications. (2002). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Ursinus Digital Commons. (n.d.). The Grignard Reagents: Their Preparation.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

Sources

Validation

Reactivity comparison of substituted aryl oxobutanoic acids

An In-Depth Guide to the Reactivity of Substituted 4-Aryl-4-Oxobutanoic Acids for Researchers and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth analysis of the reactivi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Reactivity of Substituted 4-Aryl-4-Oxobutanoic Acids for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the reactivity of substituted 4-aryl-4-oxobutanoic acids. These bifunctional molecules are pivotal precursors in organic synthesis, particularly in the construction of diverse heterocyclic frameworks that form the core of many pharmaceutical compounds.[1][2] Understanding how substituents on the aromatic ring modulate the reactivity of the distinct functional groups—the carboxylic acid and the aryl ketone—is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways. This guide moves beyond a simple recitation of facts to explain the causality behind the observed reactivity patterns, grounded in established chemical principles and supported by experimental data.

The Duality of Reactivity: Theoretical Framework

The reactivity of a 4-aryl-4-oxobutanoic acid is governed by the interplay of electronic and steric effects exerted by substituents on the aryl ring. These effects differentially influence the two primary reactive sites: the carboxylic acid at one end of the butanoyl chain and the carbonyl carbon of the aryl ketone at the other.

Electronic Effects: The Push and Pull of Electrons

The electronic influence of a substituent is a combination of two phenomena: the inductive effect and the resonance effect.[3][4][5][6]

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or halides (-Cl, -Br), pull electron density away from the aromatic ring. This has a profound impact on both functional groups.

    • On the Carboxylic Acid: By withdrawing electron density, EWGs stabilize the resulting carboxylate anion formed upon deprotonation. This stabilization increases the acidity of the carboxylic acid (lowers its pKa).[3][5][6][7]

    • On the Ketone: EWGs increase the partial positive charge (electrophilicity) on the carbonyl carbon, making it a more attractive target for nucleophiles.[8][9]

  • Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or alkyl groups (-CH₃), push electron density into the aromatic ring.

    • On the Carboxylic Acid: By donating electron density, EDGs destabilize the carboxylate anion, making the carboxylic acid less acidic (raising its pKa).[5][7]

    • On the Ketone: EDGs decrease the electrophilicity of the carbonyl carbon, rendering it less reactive toward nucleophiles.

Steric Effects: The "Ortho-Effect"

Bulky substituents located at the ortho position relative to the oxobutanoic acid chain can physically obstruct the approach of reagents to the carbonyl group.[10][11][12] This phenomenon, often termed the "ortho-effect," can override electronic effects, significantly reducing reaction rates regardless of whether the substituent is electron-donating or withdrawing.[7]

Quantifying Reactivity: The Hammett Equation

The Hammett equation provides a powerful tool for quantifying the influence of meta and para substituents on reaction rates and equilibria.[13][14][15]

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant , which quantifies the electronic effect of a particular substituent. Positive values indicate electron-withdrawing, and negative values indicate electron-donating.

  • ρ (rho) is the reaction constant , which indicates the sensitivity of the reaction to substituent effects.[16] A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates acceleration by electron-donating groups.[16][17]

Comparative Reactivity at the Carboxylic Acid Functionality

The primary measure of reactivity for the carboxylic acid group is its acidity (pKa), which dictates its behavior in acid-base reactions and influences the rate of nucleophilic acyl substitution reactions like esterification and amidation.

Acidity Comparison

While specific experimental pKa values for a wide range of substituted 4-aryl-4-oxobutanoic acids are not extensively tabulated, a reliable comparison can be made by using substituted benzoic acids as a proxy. The electronic effects of the substituents are transmitted through the aryl ring in a similar fashion.

Substituent (Para-position)Substituent TypeHammett Constant (σp)Predicted pKa Trend
-OCH₃Electron-Donating-0.27Highest (Least Acidic)
-CH₃Electron-Donating-0.17High
-HNeutral0.00Reference
-ClElectron-Withdrawing+0.23Low
-NO₂Electron-Withdrawing+0.78Lowest (Most Acidic)
Data derived from principles outlined in cited literature.[7][13][14]

This trend directly impacts reactions such as the formation of amides, a key step in the synthesis of heterocycles like pyrroloimidazolones.[1] A lower pKa (stronger acid) corresponds to a more electrophilic carboxyl carbon, leading to a faster rate of nucleophilic attack.

Comparative Reactivity at the Ketone Functionality

The ketone group's reactivity is primarily centered on the electrophilic carbonyl carbon and the acidity of the adjacent α-protons.

Keto-Enol Tautomerism and α-Carbon Reactivity

Aryl ketones exist in equilibrium with their corresponding enol tautomers.[18] Reactions at the α-carbon, such as halogenation or alkylation, proceed through the enol or enolate intermediate. The position of this equilibrium is influenced by substituents. Electron-withdrawing groups increase the acidity of the α-protons, facilitating the formation of the enolate anion under basic conditions, thereby increasing the rate of reactions at this position.[19][20]

Susceptibility to Nucleophilic Addition

The rate of nucleophilic addition to the carbonyl carbon is highly sensitive to the electronic environment of the aryl ring.

Substituent (Para-position)Substituent TypePredicted Relative Rate of Nucleophilic Addition
-OCH₃Electron-DonatingSlowest
-CH₃Electron-DonatingSlow
-HNeutralReference
-ClElectron-WithdrawingFast
-NO₂Electron-WithdrawingFastest

Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, leading to a faster reaction rate. This principle is fundamental in reactions like condensation with hydrazines to form pyridazinones.[2]

Experimental Protocols for Synthesis and Reactivity Analysis

Trustworthy protocols are self-validating. The following methods describe the synthesis of the parent compounds and a robust workflow for quantifying their relative reactivity.

Protocol 1: Synthesis of 4-Aryl-4-Oxobutanoic Acids via Friedel-Crafts Acylation

This protocol outlines the standard synthesis, which is a robust method for creating the carbon-carbon bond between the aromatic ring and the acyl group.[21][22]

Step-by-Step Methodology:

  • Reaction Setup: Equip a three-necked round-bottom flask with a reflux condenser (protected by a drying tube), a dropping funnel, and a mechanical stirrer.

  • Reagent Charging: Charge the flask with the substituted benzene (e.g., toluene, 2.5 moles), and succinic anhydride (0.5 moles).[21]

  • Catalyst Addition: While stirring vigorously in an ice bath, slowly and portion-wise add anhydrous aluminum chloride (AlCl₃, 0.75 moles). An exothermic reaction with the evolution of HCl gas will occur.

  • Reaction: After the initial reaction subsides, heat the mixture under reflux for 30-60 minutes to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.

  • Isolation: The product will precipitate. Isolate the crude product by vacuum filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., water or a mixed solvent system) to yield the pure 4-aryl-4-oxobutanoic acid.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Charge Flask: Substituted Benzene Succinic Anhydride B Add Catalyst: Anhydrous AlCl3 (Slowly, with cooling) A->B Vigorous Stirring C Reflux (30-60 min) B->C Heat D Hydrolysis: Ice / Conc. HCl C->D Cool E Vacuum Filtration D->E F Recrystallization E->F G Pure 4-Aryl-4-Oxobutanoic Acid F->G Final Product

Workflow for Friedel-Crafts Acylation Synthesis.
Protocol 2: Comparative Kinetic Analysis via Iodination

This experiment quantifies the rate of enolization, which serves as a direct measure of the ketone's α-carbon reactivity. The rate of iodine consumption is monitored, as iodine rapidly reacts with the enol/enolate intermediate. This method is adapted from established kinetic studies of substituted acetophenones.[19][20][23]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare stock solutions of the substituted 4-aryl-4-oxobutanoic acid, iodine (in KI), and a base catalyst (e.g., NaOH) in a suitable solvent (e.g., aqueous ethanol).

  • Reaction Initiation: In a temperature-controlled cuvette for a UV-Vis spectrophotometer, mix the acid and base solutions. Allow the temperature to equilibrate.

  • Kinetic Run: Initiate the reaction by adding a small aliquot of the iodine stock solution. Immediately begin monitoring the decrease in absorbance of I₃⁻ at ~353 nm over time.

  • Data Acquisition: Record absorbance readings at regular time intervals until the color of the iodine has faded significantly.

  • Analysis: The reaction is typically pseudo-first-order with respect to iodine when the ketone is in excess. Plot ln(Absorbance) vs. time. The slope of this line is the negative of the pseudo-first-order rate constant, k'.

  • Comparison: Repeat the experiment for each substituted aryl oxobutanoic acid under identical conditions. Compare the determined rate constants to establish the reactivity order.

G cluster_prep Preparation cluster_run Kinetic Measurement cluster_analysis Data Analysis A Prepare Stock Solutions: 1. Substituted Acid 2. Iodine (in KI) 3. Base (NaOH) B Equilibrate Acid + Base in Spectrophotometer A->B C Inject Iodine Solution (t=0) B->C D Monitor Absorbance (353 nm) vs. Time C->D E Plot ln(Abs) vs. Time D->E F Calculate Rate Constant (k') from slope E->F G Compare k' values for all substituents F->G

Workflow for Kinetic Analysis of Enolization.

The expected results would show a positive slope in a Hammett plot (log(k'/k'₀) vs. σ), confirming that the reaction is accelerated by electron-withdrawing substituents.

HammettPlot Hypothetical Hammett Plot for Enolization xAxis yAxis origin origin->xAxis σ (Substituent Constant) origin->yAxis log(k/k₀) CH3 H Cl NO2

Hammett plot showing a positive reaction constant (ρ).

Conclusion

The reactivity of substituted 4-aryl-4-oxobutanoic acids is a nuanced interplay of electronic and steric factors. A clear understanding of these principles is essential for professionals in organic synthesis and drug development.

  • Electron-withdrawing groups generally enhance reactivity at both the carboxylic acid (by increasing acidity) and the ketone (by increasing electrophilicity and α-proton acidity).

  • Electron-donating groups generally decrease reactivity at both centers.

  • Steric hindrance , especially from ortho substituents, can significantly impede reactions at the ketone, sometimes overriding electronic trends.

By leveraging these principles, researchers can rationally select substrates and design reaction conditions to achieve desired outcomes, accelerating the discovery and development of new chemical entities.

References

  • JoVE. (2023). Substituent Effects on Acidity of Carboxylic Acids.
  • Chemistry LibreTexts. (2021). 8.2: Substituent Effects on Acidity.
  • Brainly.in. (2019). Explain effect of substituents on acidity of carboxylic acids.
  • Pharmaguideline. (n.d.). Acidity of Carboxylic Acids, Effect of Substituents on Acidity.
  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity.
  • Malhotra, S., & Jaspal, D. (2013). Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies.
  • ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides.
  • Filo. (n.d.).
  • Arabian Journal of Chemistry. (n.d.).
  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points.
  • Chemistry LibreTexts. (2021). 26.
  • New Journal of Chemistry. (n.d.).
  • BenchChem. (n.d.).
  • Pharmacy 180. (n.d.).
  • Guthrie, J. P., Cossar, J., & Klym, A. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154-2163.
  • chem960.com. (n.d.). Steric effects which determine the conformational preferences and stereodynamic processes of aryl fluorenyl ketones.
  • Master Organic Chemistry. (2022).
  • PubMed. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study.
  • ResearchGate. (2016).
  • Chemistry LibreTexts. (2022). 5.
  • BenchChem. (n.d.).
  • NIH. (n.d.). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • ACS Publications. (2026).
  • PubMed. (2015). Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge.
  • YouTube. (2023).
  • ResearchGate. (2020).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid

As researchers and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we handle. The proper disposal of chemical waste is not merely a regulator...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we handle. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, actionable protocol for the safe disposal of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid, moving beyond simple checklists to explain the critical reasoning behind each procedural step.

This compound, a halogenated organic carboxylic acid, requires a specific and stringent disposal pathway. Its molecular structure—containing a chlorinated aromatic ring—dictates that it must be treated as hazardous and environmentally persistent waste. Adherence to the following procedures is essential for ensuring the safety of laboratory personnel and maintaining environmental compliance.

Immediate Hazard Assessment and Safety Precautions

Inferred Hazards:

  • Skin and Eye Irritation: Like many organic acids and chlorinated aromatic compounds, it is likely to cause skin and serious eye irritation[1][2].

  • Harmful if Swallowed: Oral toxicity is a common characteristic of related substances[2].

  • Respiratory Irritation: If handled as a powder or aerosol, it may cause respiratory tract irritation[2].

Mandatory Personal Protective Equipment (PPE): All handling and disposal steps must be performed while wearing:

  • Safety Goggles or Face Shield: To protect against splashes or fine particulates.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves should be inspected before use.

  • Laboratory Coat: To prevent skin contact.

All operations involving the transfer of this waste should be conducted within a certified chemical fume hood to minimize inhalation exposure[1].

The Core Principle: Segregation of Halogenated Waste

The single most important step in the proper disposal of this compound is its correct categorization. The presence of chlorine classifies it as a halogenated organic waste .

The rationale for this strict segregation is twofold:

  • Disposal Method: Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen chloride)[3][4]. Mixing them with non-halogenated solvents, which can often be recycled or used as fuel, contaminates the entire waste stream, dramatically increasing disposal costs and complexity[5].

  • Regulatory Compliance: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate the proper identification and segregation of hazardous wastes[6][7].

Therefore, waste 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid must never be mixed with non-halogenated solvents (e.g., acetone, ethanol, hexanes)[5][8].

Step-by-Step Disposal Protocol

This protocol ensures a self-validating system, tracking the waste from its point of generation to its final, documented disposal.

Step 1: Waste Characterization and Container Selection
  • Identify the Waste: Clearly identify the waste as "Waste 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid." Note whether it is in solid form or dissolved in a solvent. If in a solution, the solvent must also be a halogenated waste.

  • Select a Compatible Container:

    • Use a dedicated, leak-proof waste container made of high-density polyethylene (HDPE) or borosilicate glass. Acids should not be stored in metal containers[9][10].

    • The container must have a secure, tight-fitting screw cap to prevent leakage and evaporation[9][11].

    • Ensure the container is clean and dry before use.

Step 2: Labeling and Accumulation
  • Proper Labeling: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The words "Hazardous Waste"[6].

    • The full chemical name: "4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid." Avoid using abbreviations.

    • An indication of the hazards (e.g., "Irritant," "Corrosive").

  • Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, under the direct control of the generating personnel[6][9].

    • The SAA must be at or near the point of generation and clearly marked.

    • Keep the waste container closed at all times, except when adding waste[9][11].

    • Use secondary containment (such as a plastic tub) for liquid waste containers to mitigate spills[12].

Step 3: Arranging for Final Disposal
  • Do Not Exceed Limits: Laboratories may accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, or the container is full (fill to no more than 90% capacity), it must be moved for disposal.

  • Contact EHS: Do not attempt to dispose of the material yourself. Contact your institution's EHS office to schedule a waste pickup[12]. They will transport the container from the SAA to a Central Accumulation Area (CAA) for consolidation and pickup by a licensed hazardous waste vendor[6].

  • Documentation: Maintain accurate records of the waste generated, as required by your institution and local regulations. This creates a clear chain of custody from generation to disposal[13].

Step 4: Managing Contaminated Materials and Empty Containers
  • Contaminated PPE: Gloves, bench paper, and other solid materials grossly contaminated with the compound should be collected in a separate, sealed bag or container, labeled as "Solid Hazardous Waste," and disposed of through EHS.

  • Empty Containers: The original container of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is not considered "empty" until it has been properly rinsed.

    • The first rinse with a suitable solvent (e.g., a small amount of a compatible halogenated solvent) must be collected and disposed of as hazardous waste[12].

    • After a thorough triple rinse, the container can often be disposed of as regular lab glass or plastic, but you must consult your institution's specific EHS guidelines[12].

Prohibited Disposal Methods: A Critical Warning

To ensure safety and compliance, the following disposal methods are strictly forbidden for this compound.

Prohibited MethodRationale for Prohibition
Sink/Drain Disposal Chlorinated organic compounds are persistent environmental pollutants and can disrupt wastewater treatment processes. This is a direct violation of environmental regulations[9][14].
Regular Trash Disposal This compound is a hazardous chemical. Disposing of it in the regular trash poses a risk to custodial staff and the environment upon reaching a landfill[12].
Evaporation in Fume Hood Intentional evaporation of hazardous waste is illegal and pollutes the atmosphere. It also creates an unnecessary exposure risk for laboratory personnel[12].
Mixing with Other Waste Streams As detailed in Section 2, mixing halogenated waste with other streams (non-halogenated, acidic, basic) leads to costly and complex disposal challenges and is often a regulatory violation[5].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid, ensuring a logical and compliant workflow.

G cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Containment & Storage cluster_2 Step 3: Final Disposal start Waste Generated: 4-(4-Chloro-2-methoxyphenyl) -4-oxobutyric acid decision1 Is the compound halogenated? start->decision1 action1 YES (Contains Chlorine). Segregate into HALOGENATED ORGANIC WASTE stream. decision1->action1  Yes decision2 Solid or Liquid Waste? action1->decision2 action2_solid Collect in labeled, compatible SOLID waste container (HDPE). decision2->action2_solid Solid action2_liquid Collect in labeled, compatible LIQUID waste container (Glass/HDPE) with secondary containment. decision2->action2_liquid Liquid action3 Store in designated Satellite Accumulation Area (SAA). Keep container closed. action2_solid->action3 action2_liquid->action3 decision3 Container full or project complete? action3->decision3 action4 Contact Institutional EHS Office for waste pickup. decision3->action4  Yes end_node Disposal via Licensed Vendor (High-Temperature Incineration) action4->end_node

Caption: Disposal workflow for 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Industrial & Engineering Chemistry Process Design and Development. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. (n.d.). Needle.Tube. Retrieved from [Link]

  • Safety Data Sheet. (2025, November 10). Angene Chemical. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • Process for the incineration of chlorinated organic materials. (1980, July 29). Google Patents.
  • Hazardous Waste Reduction. (n.d.). University of California, Santa Barbara - Environmental Health and Safety. Retrieved from [Link]

  • Disposal of Waste Solvents. (n.d.). National University of Singapore, Department of Chemistry. Retrieved from [Link]

  • Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet. (2025, September 22). Angene Chemical. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • EHSO Manual 2025-2026 - Hazardous Waste. (n.d.). University of Oklahoma Health Sciences Center. Retrieved from [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Butanoic acid, 4-chloro-4-oxo-, methyl ester. (n.d.). PubChem. Retrieved from [Link]

Sources

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